Product packaging for Di-2-ethylhexyl maleate(Cat. No.:CAS No. 142-16-5)

Di-2-ethylhexyl maleate

货号: B046665
CAS 编号: 142-16-5
分子量: 340.5 g/mol
InChI 键: ROPXFXOUUANXRR-YPKPFQOOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bis(2-ethylhexyl) maleate is a high-purity diester of maleic acid, serving as a critical intermediate and functional monomer in advanced materials science research. Its primary research value lies in its application as a plasticizer and a reactive diluent in the synthesis and modification of polymers. The compound's mechanism of action is characterized by its incorporation into polymer backbones, such as in copolymerizations with vinyl acetate or styrene, where it introduces internal plasticization, enhancing the flexibility, toughness, and processability of the resulting resins. Furthermore, the molecule's maleate double bond is highly reactive and participates in Diels-Alder reactions and free-radical crosslinking, making it a valuable building block for creating thermosetting polymers, specialty adhesives, and coatings with tailored properties. Researchers also utilize Bis(2-ethylhexyl) maleate in investigations concerning the development of biodegradable plasticizers as an alternative to phthalates, studying its migration behavior, compatibility, and effect on the physical characteristics of PVC and other common plastics. This reagent is presented to support rigorous academic and industrial R&D efforts in polymer chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O4 B046665 Di-2-ethylhexyl maleate CAS No. 142-16-5

属性

IUPAC Name

bis(2-ethylhexyl) (Z)-but-2-enedioate
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InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13-
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InChI Key

ROPXFXOUUANXRR-YPKPFQOOSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC
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Isomeric SMILES

CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC
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Molecular Formula

C20H36O4
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DSSTOX Substance ID

DTXSID2027094
Record name Bis(2-ethylhexyl) maleate
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Molecular Weight

340.5 g/mol
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Physical Description

Liquid, Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester
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Boiling Point

164 °C @ 10 MM HG
Record name DI-2-ETHYLHEXYL MALEATE
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Flash Point

185 °C CC
Record name DI-2-ETHYLHEXYL MALEATE
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Solubility

INSOL IN WATER
Record name DI-2-ETHYLHEXYL MALEATE
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Density

0.9436
Record name DI-2-ETHYLHEXYL MALEATE
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Vapor Density

11.7 (AIR= 1)
Record name DI-2-ETHYLHEXYL MALEATE
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Color/Form

LIQUID

CAS No.

142-16-5
Record name Bis(2-ethylhexyl) maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester
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Record name DIETHYLHEXYL MALEATE
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Melting Point

-60 °C
Record name DI-2-ETHYLHEXYL MALEATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di-2-ethylhexyl Maleate from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of di-2-ethylhexyl maleate (B1232345) (DEHM), a significant industrial chemical intermediate. The primary focus is on the direct esterification of maleic anhydride (B1165640) with 2-ethylhexanol, detailing reaction pathways, experimental protocols, and key process parameters.

Introduction

Di-2-ethylhexyl maleate (DEHM), also commonly known as dioctyl maleate (DOM), is an aliphatic ester produced through the catalytic esterification of maleic anhydride with 2-ethylhexanol.[1][2][3] It serves as a crucial intermediate in the synthesis of various materials, including plasticizers, adhesives, coatings, and surfactants, such as dioctyl sulfosuccinate (B1259242) (DOSS), which has applications in the pharmaceutical industry as a laxative and stool softener.[2][3] The synthesis process is a cornerstone of its industrial production and a subject of ongoing research to improve efficiency and environmental compatibility.

Chemical Reaction Pathway

The synthesis of DEHM from maleic anhydride and 2-ethylhexanol is a two-step esterification process. The first step involves the rapid, non-catalytic ring-opening of maleic anhydride by one molecule of 2-ethylhexanol to form the monoester, 2-ethylhexyl hydrogen maleate.[4][5] This reaction is typically fast and can occur at temperatures below 100°C.[4]

The second step is the slower, reversible esterification of the monoester with a second molecule of 2-ethylhexanol to yield the diester, DEHM, and water.[4][5] This step requires a catalyst and elevated temperatures to proceed at a reasonable rate. The removal of water is crucial to drive the equilibrium towards the formation of the final product.

Reaction_Pathway MA Maleic Anhydride Monoester Mono-2-ethylhexyl Maleate MA->Monoester + EH1 2-Ethylhexanol EH1->Monoester Step 1 (Fast, Non-catalytic) DEHM This compound Monoester->DEHM + EH2 2-Ethylhexanol EH2->DEHM Step 2 (Slow, Catalytic) Water Water

Caption: Reaction pathway for the two-step synthesis of DEHM.

Catalytic Systems

A variety of catalysts can be employed for the synthesis of DEHM. The choice of catalyst significantly impacts reaction kinetics, yield, and the overall process conditions.

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.[6] However, its use is associated with challenges such as equipment corrosion, environmental pollution, and the need for neutralization and extensive purification steps.[6] Other homogeneous catalysts include p-toluenesulfonic acid.[7][8]

  • Heterogeneous Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include:

    • Ion Exchange Resins: Macroporous strongly acidic styrene (B11656) cation exchange resins have been used, offering high esterification rates and easier separation from the product.[6]

    • Heteropolyacids: Catalysts like H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O have shown high activity, require smaller quantities, and can be recycled, presenting a more environmentally friendly option.[6]

  • Organometallic Catalysts: Tetrabutyl titanate is an example of an amphoteric catalyst used in this reaction.[4][7]

Experimental Protocols & Data

The following sections provide detailed experimental procedures and a compilation of quantitative data from various synthesis methods.

The synthesis of DEHM generally follows a set of common steps, from charging the reactor to purifying the final product.

Experimental_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Charge Maleic Anhydride, 2-Ethylhexanol, Solvent, and Catalyst Reaction Heat to Reflux (e.g., 130°C) for 2-4 hours Reactants->Reaction Solvent_Removal Atmospheric Distillation to Recover Solvent Reaction->Solvent_Removal Catalyst_Removal Filtration to Recover Catalyst Solvent_Removal->Catalyst_Removal Product_Isolation Vacuum Distillation to Isolate DEHM Catalyst_Removal->Product_Isolation Analysis Measure Acid Value & Calculate Yield Product_Isolation->Analysis

Caption: A generalized experimental workflow for DEHM synthesis.

This protocol is adapted from a patented method for the synthesis of DEHM using a heteropolyacid catalyst.[6]

  • Apparatus Setup: A three-necked flask is equipped with a thermometer, a reflux condenser, and a water separator.

  • Reactant Charging: The flask is charged with maleic anhydride, 2-ethylhexanol, toluene (B28343) (as a water-carrying agent), and the heteropolyacid catalyst H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O.

    • Molar Ratio: The molar ratio of maleic anhydride to 2-ethylhexanol is maintained between 1:2.1 and 1:3.5.[6]

    • Solvent: Toluene is added in an amount corresponding to 25-50% of the total feed weight.[6]

    • Catalyst Loading: The catalyst is added at a concentration of 0.15-0.65% of the total feed weight.[6]

  • Reaction: The mixture is stirred and heated to reflux. The reaction is allowed to proceed for 2 to 4 hours, during which water is removed azeotropically and collected in the water separator.[6]

  • Purification:

    • After the reaction is complete, toluene is recovered via atmospheric distillation.[6]

    • The reaction mixture is then cooled to room temperature.

    • The solid heteropolyacid catalyst is recovered by filtration for potential reuse.[6]

    • The final product, this compound, is obtained by vacuum distillation of the filtrate.[6]

  • Analysis: The acid value of the crude product is determined by titration with a standard NaOH solution to calculate the esterification rate and yield.[6] An esterification rate of 99.6% has been reported using this method.[6]

The following tables summarize key quantitative data from various reported synthesis methods for DEHM.

Table 1: Reaction Conditions and Yields for DEHM Synthesis

CatalystMolar Ratio (Anhydride:Alcohol)Catalyst Conc. (% of total mass)Temperature (°C)Time (h)Yield/Esterification RateReference
H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O1:2.1 - 1:3.50.15 - 0.65%Reflux2 - 499.6% (esterification rate)[6]
Cation Exchange Resin1:3.04%80 (under pressure)297.2% (yield)[6]
Sulfuric Acid1:1.8 (approx.)1.0 mL (conc.)95OvernightNot specified[9]
p-Toluenesulfonic AcidNot specifiedNot specified130Not specified98% (for a similar maleate)[7]

Table 2: Physical and Chemical Properties of DEHM

PropertyValueReference
Chemical FormulaC₂₀H₃₆O₄[2]
Molar Mass340.504 g·mol⁻¹[2]
AppearanceColorless liquid[2]
Density0.94 g/cm³[2]
Melting Point-60 °C[2]
Boiling Point164 °C (at 10 mmHg)[1]
Solubility in Water0.036 mg/L (at 20 °C)[2]

Kinetics of Esterification

The esterification of maleic anhydride with 2-ethylhexanol is a two-stage process with distinct kinetics.[4]

  • Monoester Formation: The first stage, the formation of the monoester, is a very fast and practically irreversible non-catalytic reaction.[4]

  • Diester Formation: The second stage, the conversion of the monoester to the diester, is a slow, equilibrium-limited reaction that requires a catalyst.[4] The kinetics of this second step are often the focus of study as it is the rate-determining step. For instance, in the presence of sulfuric acid, the reaction is first-order with respect to the monoester.[4][5]

Purification and Analysis

Post-synthesis, the purification of DEHM is critical to achieve the desired product quality. The typical purification train involves:

  • Solvent Removal: If a solvent like toluene or cyclohexane (B81311) is used for azeotropic water removal, it is typically distilled off first.[6]

  • Catalyst Removal: Heterogeneous catalysts are removed by filtration.[6] Homogeneous catalysts like sulfuric acid require a neutralization step followed by washing with water and brine, which can be a more complex and waste-generating process.[6]

  • Vacuum Distillation: The final purification of DEHM is achieved through vacuum distillation, which separates the high-boiling point ester from unreacted alcohol and other non-volatile impurities.[6]

The purity and composition of the final product can be assessed using techniques such as gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (FID).[10] High-performance liquid chromatography (HPLC) can also be employed for analysis.[11]

Conclusion

The synthesis of this compound from maleic anhydride is a well-established industrial process. While traditional methods using homogeneous acid catalysts are effective, modern research focuses on the development of more sustainable processes utilizing recyclable and less corrosive heterogeneous catalysts like heteropolyacids and ion exchange resins. A thorough understanding of the reaction kinetics, optimization of process parameters, and efficient purification techniques are paramount for achieving high yields of pure DEHM for its diverse applications.

References

Physical and chemical properties of Di-2-ethylhexyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Di-2-ethylhexyl maleate (B1232345) (DEHM), also commonly known as dioctyl maleate (DOM), is a significant organic compound primarily utilized as a plasticizer and a reactive intermediate in chemical synthesis. Its molecular structure, featuring a central maleate core esterified with two branched 2-ethylhexyl chains, imparts a unique combination of flexibility, low volatility, and reactivity. This document provides a detailed examination of the physical and chemical properties of DEHM, outlines standard experimental protocols for their determination, and presents logical workflows and metabolic pathways relevant to its application and safety assessment.

Core Physical and Chemical Properties

The fundamental properties of Di-2-ethylhexyl maleate are summarized below. These values are critical for its application in polymer science, as a chemical intermediate, and for safety and handling considerations.

Table 1: Identifiers and Chemical Structure
IdentifierValue
IUPAC Name bis(2-ethylhexyl) (2Z)-but-2-enedioate[1]
Synonyms Dioctyl maleate (DOM), Bis(2-ethylhexyl) maleate[1][2]
CAS Number 142-16-5[1][2]
EC Number 205-524-5[3][4]
Molecular Formula C₂₀H₃₆O₄[1][2]
Molecular Weight 340.50 g/mol [1][2][5]
InChI Key ROPXFXOUUANXRR-YPKPFQOOSA-N[1][2]
SMILES CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC[1][3]
Table 2: Physical Properties
PropertyValueConditions
Appearance Colorless to slightly yellowish, clear liquid/oil[2][6]Room Temperature
Odor Mild, characteristic, slightly sweet[2][6]-
Density 0.944 g/mL[2][4]25 °C
Melting Point -60 °C[1][2][5]-
Boiling Point 164 °C10 mmHg[1][2][7]
Flash Point 185 °C[1][2][5]Closed Cup[4]
Refractive Index 1.455[2][4]20 °C
Vapor Density 11.7 (Air = 1)-
Solubility Insoluble in water.[1][8] Miscible with many organic solvents (alcohols, ethers).[2]25 °C
Viscosity 8.29 mPa·s20 °C

Chemical Characteristics and Reactivity

This compound is an aliphatic ester synthesized via the catalytic esterification of maleic acid or maleic anhydride (B1165640) with 2-ethylhexanol.[2][3] Its chemical behavior is dictated by the ester functional groups and the carbon-carbon double bond of the maleate moiety.

  • Hydrolysis: Like other esters, DEHM can be hydrolyzed back to its constituent parts, maleic acid and 2-ethylhexanol, particularly in the presence of acids or bases.[9] This is the primary step in its metabolic breakdown.

  • Reactivity: The double bond in the maleate structure allows DEHM to participate in addition reactions and to function as a comonomer in polymerization processes, for example, with vinyl acetate.[1] This reactivity is key to its use as an internal plasticizer.

  • Stability: DEHM exhibits good thermal stability and low volatility, which are desirable properties for its applications as a plasticizer in materials requiring durability.[6] It should be stored away from strong oxidizing agents.[2]

Metabolic Pathway and Toxicological Considerations

For professionals in drug development and life sciences, understanding the metabolic fate of industrial chemicals is crucial for assessing potential biological interactions and toxicity. Following absorption, maleate esters like DEHM are primarily metabolized through hydrolysis by esterase enzymes into maleic acid and the corresponding alcohol, 2-ethylhexanol.[9] The systemic toxicity is then largely influenced by these two metabolites.[9] 2-ethylhexanol itself can be further metabolized.

Metabolic_Pathway DEHM This compound (DEHM) Hydrolysis Esterase-mediated Hydrolysis DEHM->Hydrolysis MaleicAcid Maleic Acid Hydrolysis->MaleicAcid EH 2-Ethylhexanol (2-EH) Hydrolysis->EH Metabolites Further Metabolites EH->Metabolites Oxidation

Metabolic pathway of this compound.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of the physicochemical properties of a substance. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (Based on OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the liquid equals standard atmospheric pressure.

  • Principle: The dynamic method involves measuring the vapor-recondensation temperature in a boiling apparatus (ebulliometer) equipped with a sensitive temperature sensor and a pressure regulation system.

  • Apparatus: Ebulliometer, heating mantle, calibrated temperature sensor (thermocouple or platinum resistance thermometer), pressure measurement and control system.

  • Procedure:

    • Place the DEHM sample into the ebulliometer.

    • Set the pressure control system to the desired pressure (e.g., 101.3 kPa or a lower pressure for vacuum distillation, like 10 mmHg).

    • Heat the sample until it boils and a steady reflux is observed.

    • Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the specified pressure.

    • For pressures other than standard, the recorded temperature can be corrected using the Clausius-Clapeyron equation or standard conversion charts.

Determination of Density (Based on OECD Guideline 109)

This protocol outlines the determination of the mass per unit volume of DEHM.

  • Principle: The oscillating densitometer method is used. A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly proportional to the density of the liquid.

  • Apparatus: Digital oscillating densitometer with a thermostatically controlled cell, syringe for sample injection.

  • Procedure:

    • Calibrate the instrument using two reference substances of known density (e.g., dry air and ultrapure water).

    • Set the thermostat to the desired temperature (e.g., 25 °C) and allow it to stabilize.

    • Inject the DEHM sample into the clean, dry oscillating tube, ensuring no air bubbles are present.

    • Allow the reading to stabilize and record the oscillation period or the direct density reading provided by the instrument.

    • Clean the tube thoroughly with appropriate solvents before the next measurement.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and assay of volatile and semi-volatile organic compounds like DEHM. The workflow involves sample preparation, chromatographic separation, and data analysis.

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC-FID Analysis cluster_analysis 3. Data Analysis Prep Prepare a dilute solution of DEHM in a suitable solvent (e.g., Hexane) Add_IS Add Internal Standard (e.g., Tricaprylin) for quantitative analysis Prep->Add_IS Inject Inject 1 µL of sample into the GC inlet Add_IS->Inject Separate Separate components on a capillary column (e.g., nonpolar VF-1ms) using a temperature program Inject->Separate Detect Detect eluting compounds using a Flame Ionization Detector (FID) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate peak areas for DEHM and the Internal Standard Chromatogram->Integrate Calculate Calculate purity (%) based on the relative peak areas and response factors Integrate->Calculate

Workflow for Purity Analysis of DEHM by GC-FID.

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties that make it suitable for a range of industrial applications. Its low volatility, thermal stability, and miscibility with organic solvents are key advantages. For researchers and professionals in the life sciences, an understanding of its metabolic pathway via hydrolysis is essential for evaluating its toxicological profile and ensuring safe handling and use. The standardized protocols provided herein serve as a foundation for the accurate assessment of its core properties, ensuring consistency and reliability in research and quality control.

References

Spectroscopic Profile of Di(2-ethylhexyl) Maleate (CAS 142-16-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di(2-ethylhexyl) maleate (B1232345) (CAS 142-16-5), a widely used industrial chemical. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed spectral data and the experimental protocols for its acquisition.

Introduction

Di(2-ethylhexyl) maleate, with the chemical formula C₂₀H₃₆O₄, is the diester of maleic acid and 2-ethylhexanol.[1] It is a colorless liquid that finds application as a plasticizer and as an intermediate in the synthesis of other commercially significant compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various scientific and industrial applications. This guide presents a consolidated summary of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data.

Spectroscopic Data

The following sections provide quantitative spectroscopic data for Di(2-ethylhexyl) maleate, summarized in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of Di(2-ethylhexyl) maleate. The electron ionization (EI) mass spectrum is characterized by a series of fragment ions.

m/z Relative Intensity (%)
5699.99
7085.50
7157.70
5446.20
11243.60

Table 1: Key Mass Spectrometry Peaks for Di(2-ethylhexyl) maleate.[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in Di(2-ethylhexyl) maleate. The spectrum is characterized by strong ester carbonyl and C-O stretching vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1730C=O StretchEster
~1160C-O StretchEster
~2960, ~2870C-H StretchAlkyl
~1460C-H BendAlkyl

Table 2: Characteristic Infrared Absorption Bands for Di(2-ethylhexyl) maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Di(2-ethylhexyl) maleate.

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ ppm) Multiplicity Assignment
~6.2Singlet=CH (Maleate)
~4.1Multiplet-OCH₂-
~1.6Multiplet-CH(CH₂CH₃)-
~1.3-1.5Multiplet-(CH₂)₃-
~0.9Multiplet-CH₃

Table 3: Predicted ¹H NMR Chemical Shifts for Di(2-ethylhexyl) maleate.

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ ppm) Assignment
~165C=O (Ester)
~130=CH (Maleate)
~67-OCH₂-
~39-CH(CH₂CH₃)-
~30, ~29, ~24, ~23-(CH₂)₃-
~14, ~11-CH₃

Table 4: Predicted ¹³C NMR Chemical Shifts for Di(2-ethylhexyl) maleate.[3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

A gas chromatography method can be established to determine the presence and purity of di-2-ethylhexyl maleate.[5]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., JEOL JMS-01-SG-2).[2]

  • Column : A polar capillary column, such as PEG-20M, is suitable for the separation.[5]

  • Injector : Split/splitless injector, with an injection volume of 1 µL.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program : An initial oven temperature of 100°C, held for 1 minute, followed by a ramp to 250°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV.[2]

  • Data Acquisition : Full scan mode to obtain the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of Di(2-ethylhexyl) maleate can be obtained using the Attenuated Total Reflectance (ATR) technique.

  • Instrumentation : A Bio-Rad FTS or similar FTIR spectrometer equipped with an ATR accessory.[2]

  • Sample Preparation : A small drop of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.

  • Instrumentation : A Varian A-60 (for ¹H NMR) or a modern equivalent (e.g., 400 or 500 MHz) spectrometer.[2]

  • Sample Preparation : Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition : A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 seconds for quantitative measurements.

  • ¹³C NMR Data Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described in this guide.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Interpretation Sample Di(2-ethylhexyl) maleate Sample Dissolve Dissolve in Deuterated Solvent (for NMR) or use Neat (for IR/MS) Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR NMR Tube FTIR FTIR Spectrometer Dissolve->FTIR ATR Crystal GCMS GC-MS System Dissolve->GCMS Injection Process Process Raw Data (Fourier Transform, Baseline Correction, etc.) NMR->Process FTIR->Process GCMS->Process Analyze Analyze Spectra (Peak Picking, Integration, etc.) Process->Analyze Structure Structural Elucidation and Data Reporting Analyze->Structure

Caption: General workflow for spectroscopic analysis.

NMR_Workflow NMR Spectroscopy Experimental Workflow Sample Weigh 10-20 mg of Sample Solvent Dissolve in 0.6-0.7 mL CDCl₃ with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C Process Process Data (FT, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process Analyze Analyze and Assign Peaks Process->Analyze

Caption: NMR spectroscopy experimental workflow.

References

Di-2-ethylhexyl maleate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di-2-ethylhexyl Maleate (B1232345): Molecular Structure and Formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Di-2-ethylhexyl maleate. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Formula

This compound, commonly known as dioctyl maleate (DOM), is the diester of maleic acid and 2-ethylhexanol.[1][2] Its chemical structure is characterized by two 2-ethylhexyl groups attached to the carboxyl groups of maleate. The "di" prefix indicates the presence of two such ester groups.

  • Chemical Formula : C₂₀H₃₆O₄[1][2][3][4][5][6][7][8][9]

  • IUPAC Name : Bis(2-ethylhexyl) (2Z)-but-2-enedioate[1][2][3]

  • CAS Number : 142-16-5[1][2][3][4][5][6][7][8][10]

  • Synonyms : Bis(2-ethylhexyl) maleate, Dioctyl maleate, DOM, Maleic acid bis(2-ethylhexyl) ester.[1][3][4][6][10]

Molecular Structure

The molecular structure of this compound consists of a central maleate core with two branched octyl chains. The cis-configuration of the double bond in the maleate backbone is a key structural feature.[1][2][6]

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to slightly yellowish, viscous liquid at room temperature.[1] It is characterized by low volatility and is practically insoluble in water but miscible with many organic solvents.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
Molecular Weight ~340.50 g/mol [1][2][3][4][5][7][8]
Density 0.944 g/cm³ at 25 °C[4][7]
Melting Point -60 °C[3][4]
Boiling Point 164 °C at 10 mmHg[1]
Flash Point 185 °C (closed cup)[3][4]
Water Solubility 0.036 mg/L at 20 °C
Refractive Index n20/D 1.455
Vapor Density 11.7 (Air = 1)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of maleic anhydride (B1165640) with 2-ethylhexanol.[1][2][3][6]

Objective: To synthesize this compound via catalytic esterification.

Materials:

  • Maleic anhydride

  • 2-ethylhexanol

  • Toluene (B28343) (as a water-entraining agent)

  • Heteropoly acid catalyst (e.g., H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O)[11] or another acid catalyst like sulfuric acid.[1]

Procedure:

  • A three-neck flask is equipped with a thermometer, a condenser, and a water separator (Dean-Stark apparatus).[11]

  • Maleic anhydride, 2-ethylhexanol, toluene, and the catalyst are added to the flask. The molar ratio of maleic anhydride to 2-ethylhexanol is typically in the range of 1:2.1 to 1:3.5.[11]

  • The amount of toluene used is generally 25-50% of the total volume, and the catalyst concentration is about 0.15-0.65% of the total reactant weight.[11]

  • The mixture is heated to reflux with stirring. The reaction progress is monitored by the collection of water in the separator.

  • The reaction is typically carried out for 2-4 hours.[11]

  • After the reaction is complete, toluene is removed by atmospheric distillation.[11]

  • The mixture is cooled, and the acid value is measured to determine the extent of reaction.

  • The catalyst is recovered by filtration.[11]

  • The final product, this compound, is obtained by vacuum distillation of the crude product.[11]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts MA Maleic Anhydride Mix Mixing in Reaction Flask MA->Mix EH 2-Ethylhexanol EH->Mix Cat Catalyst Cat->Mix Tol Toluene Tol->Mix Reflux Heating to Reflux (2-4 hours) Mix->Reflux Distill Atmospheric Distillation (Remove Toluene) Reflux->Distill Water Water (removed) Reflux->Water Filter Filtration (Recover Catalyst) Distill->Filter RecTol Recovered Toluene Distill->RecTol VacDistill Vacuum Distillation Filter->VacDistill RecCat Recovered Catalyst Filter->RecCat Product This compound VacDistill->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and quality control of this compound.

  • Mass Spectrometry (MS): Electron ionization mass spectra for this compound are available in public databases such as the NIST WebBook.[5][12] These spectra can be used for identification and fragmentation analysis.

  • Infrared Spectroscopy (IR): IR spectra are also available and can be used to identify characteristic functional groups, such as the ester carbonyl stretch and the C=C double bond stretch.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure and purity.[14]

Applications

This compound is a versatile chemical intermediate. It is a key raw material in the production of dioctyl sulfosuccinate (B1259242) (DOSS) salts, which are used as laxatives and surfactants.[2][6] It also finds application as a comonomer in the polymerization of vinyl and acrylic emulsions for paints and adhesives.[6] Additionally, it is used as a plasticizer and an emollient in cosmetic formulations.[1]

References

Solubility of Di-2-ethylhexyl maleate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Di-2-ethylhexyl maleate (B1232345) (DEHM) in common laboratory solvents. Due to a scarcity of publicly available quantitative data, this document focuses on summarizing existing qualitative information and presenting a detailed experimental protocol for the precise determination of DEHM solubility.

Introduction to Di-2-ethylhexyl Maleate (DEHM)

This compound is a diester of maleic acid and 2-ethylhexanol. It is a colorless to pale yellow, oily liquid with a mild odor. DEHM is utilized in various industrial applications, including as a plasticizer, a comonomer in polymer synthesis, and an intermediate in the production of surfactants. A thorough understanding of its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes.

Solubility Profile of DEHM

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. DEHM, being a relatively large ester with significant nonpolar character, exhibits predictable solubility trends.

Quantitative Solubility Data

Quantitative solubility data for DEHM in common organic solvents is not widely available in peer-reviewed literature. However, several sources report its solubility in water. It is important to note the variability in these reported values, which underscores the necessity of experimental verification.

SolventTemperature (°C)Solubility
Water2018 µg/L[1][2]
Water200.036 mg/L[2]
Water250.001167 mg/L (estimated)[2][3]
Qualitative Solubility Information

Based on product literature and safety data sheets, a qualitative solubility profile for DEHM can be summarized as follows. DEHM is generally miscible with or soluble in many common organic solvents.[2]

SolventQualitative Solubility
Alcohols (e.g., Ethanol, Methanol)Soluble[2][3]
EthersMiscible[2]
Hydrocarbons (e.g., Toluene, Hexane)Miscible[2]
ChloroformSparingly Soluble[1][2]
Ethyl AcetateSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
WaterPractically Insoluble / Insoluble[2]

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of DEHM in a given solvent.[4][5][6][7][8] This method is considered a "gold standard" for its reliability.

Principle

An excess amount of the solute (DEHM) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solute, and the concentration of DEHM in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (DEHM) of high purity

  • Selected solvents of analytical grade (e.g., water, ethanol, methanol, acetone, toluene, hexane, ethyl acetate)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess DEHM to solvent in a sealed vial B Place vial in temperature-controlled shaker A->B C Equilibrate for 24-72 hours B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (e.g., 0.22 µm syringe filter) E->F G Dilute sample if necessary F->G H Quantify DEHM concentration (e.g., GC-FID) G->H I Calculate solubility from concentration and dilution factor H->I

References

Di-2-ethylhexyl Maleate: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper on Di-2-ethylhexyl Maleate (B1232345) (DEHM)

This technical guide provides a comprehensive overview of the health and safety considerations for Di-2-ethylhexyl maleate (DEHM), a compound used in various industrial and commercial applications. This document is intended for researchers, scientists, and professionals in the field of drug development who may handle or encounter this chemical. The information compiled herein is based on available safety data sheets and scientific literature.

Chemical and Physical Properties

This compound, also known as Dioctyl maleate (DOM), is the diester of maleic acid and 2-ethylhexanol.[1] It is a colorless liquid that is practically insoluble in water.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 142-16-5[4][5]
Molecular Formula C20H36O4[2][5]
Molecular Weight 340.5 g/mol [2][5]
Appearance Clear, colorless liquid[2][4]
Boiling Point 156 °C at 7 mm Hg[4]
Melting Point -60 °C[2][4]
Flash Point 185 °C[2][4]
Density 0.94 g/cm³ at 20 °C[4]
Vapor Density 11.7 (Air = 1)[5]
Solubility in Water Insoluble[3][5]
log Pow (Octanol/Water Partition Coefficient) ~7.24[4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Specific target organ toxicity – repeated exposure, Category 2 (H373) : May cause damage to organs through prolonged or repeated exposure.[4][6] The target organs are suspected to be the liver and kidneys.[6]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category 1 (H410) : Very toxic to aquatic life with long lasting effects.[4]

Signal Word: Warning[4]

Hazard Statements:

  • H373: May cause damage to organs through prolonged or repeated exposure.[4][6]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4][6]

  • P273: Avoid release to the environment.[4][6]

  • P319: Get medical help if you feel unwell.[4]

  • P391: Collect spillage.[4][6]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][6]

Toxicological Data

The available toxicological data for this compound is summarized in the table below. It is important to note that while some studies indicate low acute toxicity, the potential for harm upon repeated exposure warrants careful handling.[7]

Table 2: Summary of Acute Toxicological Data for this compound

Route of ExposureSpeciesTestResultReference(s)
OralRat (male/female)LD50> 2000 mg/kg bw[4]
DermalRabbitLD5015 mL/kg bw[4]
InhalationNot specifiedDiscriminating Conc.2500 mg/m³ air[4]

Limited information is available regarding the chronic toxicity and carcinogenic potential of DEHM. One source indicates that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[6] However, due to its classification for specific target organ toxicity after repeated exposure, long-term studies are warranted.

Experimental Protocols

Acute Oral Toxicity (LD50) Study - General Protocol

A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 401 or 420, is typically followed.

experimental_workflow_oral_toxicity start Acclimatization of Animals (e.g., rats, 5-7 days) dosing Single Oral Dose Administration (gavage, graded dose levels) start->dosing observation Observation Period (14 days for mortality, clinical signs) dosing->observation necropsy Gross Necropsy (examination of major organs) observation->necropsy data_analysis Data Analysis (calculation of LD50 value) necropsy->data_analysis end Conclusion on Acute Oral Toxicity data_analysis->end

General workflow for an acute oral toxicity study.
Acute Dermal Toxicity (LD50) Study - General Protocol

This type of study generally follows a protocol similar to OECD Guideline 402.

experimental_workflow_dermal_toxicity start Animal Preparation (e.g., rabbits, clipping of fur) application Dermal Application of Test Substance (under a porous gauze dressing for 24 hours) start->application observation Observation Period (14 days for mortality, skin reactions, systemic toxicity) application->observation necropsy Gross Necropsy (examination of skin and major organs) observation->necropsy data_analysis Data Analysis (calculation of LD50 value) necropsy->data_analysis end Conclusion on Acute Dermal Toxicity data_analysis->end

General workflow for an acute dermal toxicity study.

Signaling Pathways

The precise signaling pathways affected by this compound are not well-documented in the available literature. However, based on its classification for potential organ damage (liver and kidneys) upon repeated exposure, it is plausible that it could interfere with cellular pathways related to oxidative stress, inflammation, and apoptosis in these organs. The metabolism of DEHM likely involves hydrolysis to 2-ethylhexanol and maleic acid, and the former is known to have developmental toxicity.[7] Further research is required to elucidate the specific molecular mechanisms.

potential_toxicity_pathway DEHM This compound (DEHM) Exposure Metabolism Metabolism (Hydrolysis) DEHM->Metabolism Metabolites Metabolites: - 2-Ethylhexanol - Maleic Acid Metabolism->Metabolites Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Metabolites->Cellular_Stress Inflammation Inflammation Cellular_Stress->Inflammation Apoptosis Apoptosis Cellular_Stress->Apoptosis Organ_Damage Organ Damage (Liver, Kidneys) Inflammation->Organ_Damage Apoptosis->Organ_Damage

Hypothesized general toxicity pathway for DEHM.

Health and Safety Recommendations

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are recommended:

  • Engineering Controls : Handle in a well-ventilated place.[4] Ensure adequate ventilation, and consider the use of local exhaust ventilation.[8]

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection : Wear impervious clothing and chemical-resistant gloves.[4]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]

Handling and Storage
  • Handling : Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[8]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • Inhalation : Move the victim to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact : Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] Consult a doctor if irritation persists.[4]

  • Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion : Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Accidental Release Measures

In the event of a spill or leak:

  • Personal Precautions : Use personal protective equipment.[4] Evacuate personnel to safe areas and ensure adequate ventilation.[4] Remove all sources of ignition.[4]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains.[4]

  • Methods for Cleaning Up : Collect and arrange for disposal.[4] Keep in suitable, closed containers for disposal.[4] Use spark-proof tools and explosion-proof equipment.[4]

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects.[4]

Table 3: Ecotoxicity Data for this compound

OrganismTestResultDurationReference(s)
Danio rerio (Zebra fish)LC50> 100 mg/L96 h[4]
Daphnia magna (Water flea)EC5059.5 mg/L48 h[4]
Pseudokirchneriella subcapitata (Green algae)EC50> 100 mg/L72 h[4]
Activated sludgeEC80> 1000 mg/L180 min[4]

Conclusion

This compound is a chemical with low acute toxicity but poses a potential risk of organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life. Researchers and professionals in drug development must handle this substance with care, adhering to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research is needed to fully elucidate its mechanism of toxicity and its effects on specific cellular signaling pathways. This guide serves as a foundational resource for the safe handling and use of this compound in a laboratory and research setting.

References

Di-2-ethylhexyl Maleate: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), also known as dioctyl maleate (DOM), is a versatile organic compound with the chemical formula C₂₀H₃₆O₄. It is the diester of maleic acid and 2-ethylhexanol. DEHM serves as a crucial chemical intermediate in the synthesis of a variety of commercially significant products. Its primary applications lie in the production of surfactants, polymers, and as a plasticizer. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and key applications of DEHM for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

DEHM is a colorless to pale yellow, oily liquid with a mild, characteristic odor. It is practically insoluble in water but miscible with many common organic solvents. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Namebis(2-ethylhexyl) (2Z)-but-2-enedioate
CAS Number142-16-5
Molecular Weight340.5 g/mol
Density0.944 g/mL at 25 °C
Boiling Point164 °C at 10 mmHg
Melting Point-60 °C
Flash Point185 °C
Refractive Index1.455 at 20 °C

Synthesis of Di-2-ethylhexyl Maleate

The most common method for synthesizing DEHM is the esterification of maleic anhydride (B1165640) with 2-ethylhexanol. This reaction typically proceeds in two stages: the rapid formation of the monoester followed by a slower, equilibrium-limited conversion to the diester. The removal of water is crucial to drive the reaction towards the formation of the diester. Various catalysts can be employed to enhance the reaction rate.

DEHM_Synthesis cluster_reactants Reactants cluster_products Products MA Maleic Anhydride Monoester Mono-2-ethylhexyl maleate MA->Monoester + 2-Ethylhexanol (Fast, Non-catalytic) EH 2-Ethylhexanol EH->Monoester DEHM This compound EH->DEHM Monoester->DEHM + 2-Ethylhexanol (Slow, Catalytic, Equilibrium) Water Water

Caption: Synthesis pathway of this compound.

Experimental Protocols

Below are representative experimental protocols for the synthesis of DEHM using different catalytic systems.

1. Sulfuric Acid Catalysis

Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.

  • Materials:

    • Maleic anhydride (1.0 mol)

    • 2-Ethylhexanol (2.2 - 2.5 mol)

    • Concentrated sulfuric acid (0.5 - 1.0 wt% of total reactants)

    • Toluene (B28343) or xylene (as azeotropic agent)

  • Procedure:

    • Charge the reactor with maleic anhydride, 2-ethylhexanol, and the azeotropic agent.

    • Begin agitation and heat the mixture to approximately 80-100 °C to facilitate the dissolution of maleic anhydride and the formation of the monoester.

    • Add the sulfuric acid catalyst.

    • Increase the temperature to reflux (typically 120-150 °C) and begin collecting the water-azeotrope mixture in a Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is negligible.

    • After completion, cool the mixture and neutralize the catalyst with a base (e.g., sodium carbonate solution).

    • Wash the organic layer with water to remove any remaining salts.

    • Purify the crude DEHM by vacuum distillation.

2. Tetrabutyl Titanate Catalysis

Tetrabutyl titanate is an effective organometallic catalyst that can offer advantages in terms of reduced corrosion and easier work-up.

  • Materials:

    • Maleic anhydride (1.0 mol)

    • 2-Ethylhexanol (2.3 - 2.4 mol)

    • Tetrabutyl titanate (0.1 - 0.3 wt% of total reactants)

  • Procedure:

    • Charge the reactor with maleic anhydride and 2-ethylhexanol.

    • Heat the mixture with agitation to 100-120 °C.

    • Add the tetrabutyl titanate catalyst.

    • Increase the temperature to 160-215 °C and maintain under a nitrogen sparge to facilitate water removal.

    • Monitor the reaction by acid value titration.

    • Upon completion, the catalyst can often be left in the product for certain applications or removed by filtration after hydrolysis.

    • Purify the product by vacuum distillation.

3. Heteropolyacid Catalysis

Heteropolyacids, such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, are highly active and recyclable catalysts.

  • Materials:

    • Maleic anhydride (e.g., 5.0 g)

    • 2-Ethylhexanol (molar ratio of 1:2.1 to 1:3.5 to maleic anhydride)

    • Toluene (25-50% of the total feed amount)

    • Heteropolyacid catalyst (0.15-0.65% of the total feed amount)

  • Procedure:

    • Combine maleic anhydride, 2-ethylhexanol, toluene, and the heteropolyacid catalyst in a three-necked flask equipped with a reflux condenser and a Dean-Stark trap.

    • Heat the mixture to reflux and react for 2-4 hours.

    • After the reaction, recover the toluene by atmospheric distillation.

    • Cool the mixture and filter to recover the catalyst for reuse.

    • The product is obtained by vacuum distillation.

Comparison of Catalytic Systems
CatalystTypical ConditionsYieldAdvantagesDisadvantages
Sulfuric Acid120-150 °C, 4-8 h>95%Low cost, high activityCorrosive, requires neutralization, generates waste
Tetrabutyl Titanate160-215 °C, 3-6 h>98%High efficiency, less corrosive, can be left in productHigher cost, sensitive to water
HeteropolyacidReflux, 2-4 h>99%High activity, recyclable, low catalyst loadingHigher initial cost, availability
Ion Exchange Resins80-130 °C, 2-5 h>97%Easily separable, reusable, non-corrosiveLower thermal stability, potential for fouling

Key Applications as a Chemical Intermediate

The primary role of DEHM as a chemical intermediate is in the production of dioctyl sulfosuccinate (B1259242) (DOSS), a widely used anionic surfactant.

Synthesis of Dioctyl Sulfosuccinate (DOSS)

DOSS is synthesized via the sulfonation of DEHM using sodium bisulfite.

DOSS_Synthesis cluster_reagents Reagents DEHM This compound DOSS Dioctyl Sulfosuccinate Sodium Salt (DOSS) DEHM->DOSS Sulfonation Sodium_Bisulfite Sodium Bisulfite (NaHSO₃) Sodium_Bisulfite->DOSS

Caption: Reaction pathway for the synthesis of DOSS from DEHM.

Experimental Protocol for DOSS Synthesis

  • Materials:

    • This compound (1.0 mol)

    • Sodium bisulfite (or sodium disulfite) (slight molar excess)

    • Water and a co-solvent (e.g., ethanol)

  • Procedure:

    • In a reactor equipped with a stirrer, reflux condenser, and

Industrial manufacturing process of Di-2-ethylhexyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Manufacturing of Di-2-ethylhexyl Maleate (B1232345)

Abstract

Di-2-ethylhexyl maleate (DOM), a significant industrial chemical, serves as a versatile intermediate, primarily in the synthesis of surfactants and as a comonomer in polymerization processes. This document provides a comprehensive technical overview of its industrial manufacturing process. Key aspects covered include the fundamental reaction chemistry, a comparative analysis of various catalytic systems, detailed experimental protocols, and process workflow visualization. All quantitative data are presented in structured tables for ease of comparison, and logical process flows are illustrated using diagrams. This guide is intended for researchers, chemists, and professionals in the chemical industry.

Introduction

This compound is a diester formed from the reaction of maleic anhydride (B1165640) with 2-ethylhexanol.[1][2][3] It is a colorless, viscous liquid with applications as a plasticizer, in the formulation of adhesives and coatings, and as a key raw material in the production of dioctyl sulfosuccinate (B1259242) (DOSS), a widely used stool softener and surfactant.[2] The industrial synthesis of DOM is primarily achieved through esterification, a process that has been optimized over the years through the development of various catalytic systems to enhance reaction kinetics and yield.

Chemical Synthesis Pathway

The synthesis of this compound is a two-stage esterification process. The first stage involves a rapid, non-catalytic reaction between maleic anhydride and one molecule of 2-ethylhexanol to form a monoester. The second, slower stage is the esterification of the monoester with a second molecule of 2-ethylhexanol to produce the diester, this compound, and water.[4] The removal of water is crucial to drive the equilibrium towards the product side.

G cluster_reactants1 Reactants (Stage 1) cluster_intermediate Intermediate cluster_reactants2 Reactants (Stage 2) cluster_products Products MA Maleic Anhydride Monoester Mono-2-ethylhexyl maleate MA->Monoester + EH1 2-Ethylhexanol EH1->Monoester DOM This compound Monoester->DOM + EH2 2-Ethylhexanol EH2->DOM Water Water

Caption: Chemical synthesis pathway of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical factor in the industrial production of DOM, influencing reaction rate, yield, and overall process efficiency. A variety of catalysts have been investigated, ranging from traditional mineral acids to solid acid catalysts. The following tables summarize the quantitative data from different catalytic systems.

Table 1: Comparison of Different Catalysts for DOM Synthesis

CatalystCatalyst Loading (% of total reactants)Molar Ratio (Anhydride:Alcohol)Temperature (°C)Reaction Time (hours)Yield/Esterification Rate (%)Reference
Heteropolyacid (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O)0.15 - 0.651:2.1 - 1:3.5Reflux2 - 499.6[5]
Macroporous Styrene Cation Exchange Resin4Not Specified80Not Specified99.7[5]
Composite Solid Superacid (SO₄²⁻/ZrO₂-TiO₂)1.2 - 1.51:2.5145296.7[5]
Sulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Tetrabutyl TitanateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

The following protocols are generalized representations of the laboratory-scale synthesis of this compound based on available literature. Industrial-scale processes would involve larger quantities and specialized equipment but follow the same fundamental principles.

Synthesis using Heteropolyacid Catalyst

This protocol is based on the method described in patent CN106928057B.[5]

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol

  • Toluene (B28343) (as a water-carrying agent)

  • Heteropolyacid catalyst (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O)

  • Saturated brine solution

  • 0.05 mol/L NaOH solution (for titration)

Equipment:

  • Three-necked flask

  • Thermometer

  • Reflux condenser

  • Water separator (Dean-Stark apparatus)

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a three-necked flask equipped with a thermometer, reflux condenser, water separator, and magnetic stirrer, add maleic anhydride, 2-ethylhexanol, toluene, and the heteropolyacid catalyst. The molar ratio of maleic anhydride to 2-ethylhexanol should be between 1:2.1 and 1:3.5. Toluene should constitute 25-50% of the total feed amount, and the catalyst loading should be 0.15-0.65% of the total feed amount.

  • Reaction: Stir the mixture and heat to reflux. The reaction is carried out for 2 to 4 hours. Water produced during the reaction is azeotropically removed using toluene and collected in the water separator.

  • Solvent Recovery: After the reaction is complete, recover the toluene by atmospheric distillation.

  • Acid Value Determination: Cool the reaction mixture to room temperature. Take a sample and determine the acid value by titrating with a standardized NaOH solution to monitor the extent of the reaction.

  • Catalyst Recovery: Filter the cooled mixture to recover the catalyst for potential reuse.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Process Workflow and Logic

The industrial manufacturing process of this compound can be broken down into several key stages, from raw material handling to final product packaging.

G cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Output cluster_qc Quality Control RM1 Maleic Anhydride P1 Mixing & Reaction RM1->P1 RM2 2-Ethylhexanol RM2->P1 RM3 Catalyst RM3->P1 RM4 Solvent (e.g., Toluene) RM4->P1 P2 Water Removal P1->P2 P3 Solvent Recovery P1->P3 QC1 Acid Value Analysis P1->QC1 P2->P1 Recycle Solvent OP4 Wastewater P2->OP4 P4 Catalyst Separation P3->P4 OP2 Recovered Solvent P3->OP2 P5 Purification (Vacuum Distillation) P4->P5 OP3 Recovered Catalyst P4->OP3 OP1 This compound P5->OP1 QC2 Purity Analysis (e.g., GC) P5->QC2

Caption: Industrial manufacturing workflow for this compound.

Conclusion

The industrial production of this compound is a well-established process centered around the esterification of maleic anhydride with 2-ethylhexanol. The selection of an appropriate catalyst is paramount to achieving high yields and reaction rates while minimizing environmental impact and operational costs. Heteropolyacids and solid acid resins have emerged as promising alternatives to traditional homogeneous catalysts, offering advantages such as ease of separation and reusability. Further research and development in catalyst technology will continue to drive innovation and efficiency in the manufacturing of this important chemical intermediate.

References

Synonyms and alternative names for Di-2-ethylhexyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-2-ethylhexyl maleate (B1232345) (DEHM), a versatile diester with applications spanning from industrial polymers to specialized use in cosmetic and pharmaceutical formulations. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, offering a valuable resource for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

Di-2-ethylhexyl maleate is known by a variety of names in scientific literature and commerce. A clear understanding of these synonyms is crucial for accurate identification and information retrieval.

Identifier Type Identifier
IUPAC Name bis(2-ethylhexyl) (2Z)-but-2-enedioate
CAS Number 142-16-5
EC Number 205-524-5[1]
UNII C2F7JHI12L
Common Synonyms Bis(2-ethylhexyl) maleate, Dioctyl maleate (DOM), Diethylhexyl maleate[1][2][3]
Trade Names & Other Identifiers RC Comonomer DOM, Dermol DOM, Ceraphyl 45, Lanol 84 D[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and for the development of new formulations. The following table summarizes key quantitative data.

Property Value
Molecular Formula C₂₀H₃₆O₄[1]
Molecular Weight 340.50 g/mol [1]
Appearance Colorless to slightly yellowish, viscous liquid
Melting Point -60 °C[4]
Boiling Point 164 °C at 10 mmHg[1]
Density 0.944 g/mL at 25 °C[5]
Refractive Index n20/D 1.455[5]
Flash Point 185 °C (closed cup)
Water Solubility Insoluble[1]
Solubility in Organic Solvents Miscible with many common organic solvents such as alcohols, ethers, and hydrocarbons
Vapor Density 11.7 (Air = 1)[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The industrial synthesis of this compound is typically achieved through the Fischer esterification of maleic anhydride (B1165640) with 2-ethylhexanol.[3] The following protocol describes a general laboratory-scale procedure.

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol (molar excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid or a heteropolyacid such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O)[6]

  • Toluene (B28343) (as an azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add maleic anhydride, 2-ethylhexanol (typically a 1:2.1 to 1:3.5 molar ratio relative to maleic anhydride), the acid catalyst (0.15%–0.65% of the total feed weight), and toluene.[6]

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically monitored by measuring the acid value of the reaction mixture and is usually complete within 2-4 hours.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Characterization

3.2.1. Gas Chromatography (GC)

A gas chromatography method can be employed for the determination of this compound.

  • Column: A polar capillary column such as PEG-20M is suitable for separation.

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantification.

  • Internal Standard: Dimethyl phthalate (B1215562) can be used as an internal standard for quantitative analysis.

  • Identification: Confirmation of the this compound peak can be achieved by Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can also be utilized for the analysis of this compound.

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), can be used.[6]

  • Detector: A UV detector or a mass spectrometer (for HPLC-MS) can be used for detection and quantification.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate key workflows.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product MA Maleic Anhydride Reaction Esterification (Reflux & Water Removal) MA->Reaction EH 2-Ethylhexanol EH->Reaction Cat Acid Catalyst Cat->Reaction Sol Toluene Sol->Reaction Workup Neutralization & Washing Reaction->Workup Crude Product Drying Drying & Solvent Evaporation Workup->Drying Purification Vacuum Distillation Drying->Purification DEHM Pure this compound Purification->DEHM

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) Sample Sample containing This compound Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation GC_Injection Injection Preparation->GC_Injection HPLC_Injection Injection Preparation->HPLC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection Data_Analysis Data Analysis (Quantification) GC_Detection->Data_Analysis HPLC_Separation Reverse-Phase Column Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV or MS Detection HPLC_Separation->HPLC_Detection HPLC_Detection->Data_Analysis

Caption: Analytical workflow for this compound.

References

Di-2-ethylhexyl Maleate (DEHM): A Technical Overview of Biodegradation and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the current scientific understanding of Di-2-ethylhexyl maleate's (DEHM) biodegradation and its behavior in the environment. Due to the limited availability of studies focusing specifically on DEHM, this document synthesizes direct evidence with data from closely related analogues, such as other maleate (B1232345) esters and plasticizers, to build a coherent profile. All inferences drawn from related compounds are explicitly noted.

Executive Summary

This compound (DEHM), a diester of maleic acid and 2-ethylhexanol, is utilized in various industrial applications. Understanding its environmental persistence and degradation mechanisms is crucial for assessing its ecological impact. The available evidence suggests that DEHM is biodegradable, albeit at a slower rate compared to its saturated or trans-isomeric counterparts. The primary step in its degradation is the hydrolysis of its ester bonds, releasing 2-ethylhexanol and maleic acid. The molecular structure of DEHM, specifically the cis-configuration of the double bond and the branching of the alkyl chains, significantly influences its susceptibility to microbial degradation. This guide details the inferred metabolic pathways, factors affecting its environmental fate, and standardized protocols for its assessment.

Physicochemical Properties and Ecotoxicity

A summary of key physicochemical properties and aquatic toxicity data for dioctyl maleate is presented below. This information is fundamental to understanding its environmental distribution and potential impact.

Table 1: Physicochemical and Ecotoxicological Data for Dioctyl Maleate

PropertyValueReference
Molecular Formula C₂₀H₃₆O₄
Molar Mass 340.5 g/mol
log Pow (Octanol-Water Partition Coeff.) 7.24[1]
Acute Toxicity - Fish (Zebra Fish, 96h) LC₅₀: >100 mg/L[1]
Acute Toxicity - Aquatic Invertebrates (Daphnia magna, 48h) EC₅₀: 59.5 mg/L[1]
Acute Toxicity - Aquatic Plants (Pseudokirchneriella subcapitata, 72h) EC₅₀: >100 mg/L[1]

Note: Data is for "Dioctyl Maleate," which is often used interchangeably with this compound.

Biodegradation of this compound

Direct, peer-reviewed studies on the complete biodegradation pathway of DEHM are limited. However, based on research on analogous esters and the known principles of microbial metabolism, a probable degradation pathway can be proposed.

Proposed Biodegradation Pathway

The biodegradation of DEHM is likely initiated by enzymatic hydrolysis, a common mechanism for the breakdown of ester-containing compounds in the environment. This process is catalyzed by non-specific esterases and lipases secreted by a wide range of microorganisms.

  • Initial Hydrolysis: The first step involves the cleavage of one of the ester bonds to form Mono-2-ethylhexyl maleate (MEHM) and the alcohol 2-ethylhexanol.

  • Second Hydrolysis: The monoester (MEHM) is subsequently hydrolyzed to maleic acid and another molecule of 2-ethylhexanol.

  • Metabolism of Intermediates: Both 2-ethylhexanol and maleic acid are then channeled into central metabolic pathways. Maleic acid can be hydrated to malate, which is an intermediate of the citric acid cycle.[2] The degradation of the branched alcohol, 2-ethylhexanol, is more complex and can be a rate-limiting step. Studies on other 2-ethylhexyl esters show it is oxidized to 2-ethylhexanoic acid.[3]

The diagram below illustrates this inferred initial pathway.

G Inferred Initial Biodegradation Pathway of DEHM cluster_hydrolysis Ester Hydrolysis DEHM This compound (DEHM) MEHM Mono-2-ethylhexyl Maleate (MEHM) DEHM->MEHM Esterase/Lipase Alcohol 2-Ethylhexanol DEHM->Alcohol Esterase/Lipase Maleic_Acid Maleic Acid MEHM->Maleic_Acid Esterase/Lipase MEHM->Alcohol Esterase/Lipase Malate Malate Maleic_Acid->Malate Hydration TCA Central Metabolism (TCA Cycle) Alcohol->TCA Oxidation & Further Metabolism Malate->TCA

Inferred initial steps in the biodegradation of DEHM.
Factors Influencing Biodegradation Rate

Several structural and environmental factors are expected to influence the rate at which DEHM biodegrades.

  • Molecular Structure:

    • Cis Double Bond: Research on diesters has shown that the cis-configuration of maleates results in slower hydrolysis rates compared to their trans-isomers (fumarates).[4] This steric hindrance likely makes enzymatic access to the ester bonds more difficult.

    • Branched Alkyl Chain: The 2-ethylhexyl side chains represent another significant impediment to rapid biodegradation. Terminal branching in hydrocarbons is known to inhibit microbial degradation.[5] Studies on the biodegradation of other plasticizers by Rhodococcus rhodochrous have identified 2-ethylhexanol and its oxidation product, 2-ethylhexanoic acid, as persistent metabolites.[3][6]

  • Environmental Conditions:

    • Co-metabolism: The presence of a more readily available carbon source can be essential for the degradation of recalcitrant compounds like DEHM. Studies on other plasticizers with Rhodococcus rhodochrous demonstrated that degradation did not occur unless a co-substrate like hexadecane (B31444) was present.[3]

    • Microbial Population: The presence of microbial communities with appropriate enzymatic machinery, such as those from the genus Rhodococcus, is critical.[7][8]

    • Standard Factors: Temperature, pH, oxygen availability, and nutrient levels will also play a crucial role in dictating the rate of biodegradation.

Environmental Fate

The environmental fate of DEHM is governed by its physicochemical properties and biodegradability.

  • Persistence: Given the slow biodegradation suggested by its molecular structure, DEHM may exhibit a degree of persistence in the environment, particularly under anaerobic conditions or in the absence of adapted microbial populations.[4]

  • Bioaccumulation: With a high log Pow of 7.24, DEHM has a strong tendency to partition into fatty tissues, indicating a potential for bioaccumulation in organisms.[1]

  • Mobility: DEHM's low water solubility and high log Pow suggest it will strongly adsorb to soil, sediment, and sludge, limiting its mobility in aqueous systems.

Experimental Protocols for Biodegradation Assessment

Standardized test methods, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemical substances. The OECD 301 "Ready Biodegradability" tests are a common starting point.

OECD 301F (Manometric Respirometry Test)

This method is suitable for assessing the ready biodegradability of poorly soluble compounds like DEHM.

Table 2: Key Parameters for OECD 301F - Manometric Respirometry Test

ParameterDescription
Principle The test substance is incubated in a mineral medium with a microbial inoculum. Biodegradation is determined by measuring the oxygen consumed over a 28-day period.
Inoculum Activated sludge from a domestic wastewater treatment plant, soil suspension, or surface water. Typically used at a concentration to give 10²-10⁵ cells/mL.
Test Substance Conc. Typically 100 mg/L, providing at least 50 mg/L of Theoretical Oxygen Demand (ThOD).
Test Duration 28 days.
Measurement Oxygen consumption is measured using a respirometer. This is compared to the ThOD to calculate the percentage of biodegradation.
Reference Substance A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to validate the test system.
Pass Level >60% of ThOD achieved within a 10-day window during the 28-day test period for the substance to be considered "readily biodegradable".[2]
Analytical Methods

To monitor the disappearance of the parent compound and the appearance of metabolites, specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

  • Method: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[9]

  • Detection: Ultraviolet (UV) detection is feasible, although for complex environmental samples, Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.[10][11]

The workflow for a typical biodegradation study is outlined below.

G General Workflow for a DEHM Biodegradation Study cluster_setup Experimental Setup (e.g., OECD 301F) cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis A Prepare Mineral Salts Medium B Add DEHM (Test Substance) A->B C Add Microbial Inoculum B->C D Prepare Blanks & Reference Controls C->D E Incubate at Constant Temp (e.g., 20-25°C) in the Dark D->E F Continuously Measure O₂ Consumption E->F G Periodically Sample for Chemical Analysis E->G J Calculate % Biodegradation from O₂ Consumption F->J H Extract Samples (e.g., Liquid-Liquid Extraction) G->H I Analyze via HPLC-UV/MS for DEHM & Metabolites H->I K Determine Degradation Rate & Half-Life I->K J->K

Workflow for a DEHM aerobic biodegradation assessment.

Conclusion and Future Directions

The available data indicates that this compound is biodegradable, but likely at a slow rate due to structural features such as its cis-double bond and branched alkyl chains. The primary degradation pathway is initiated by hydrolysis to maleic acid and 2-ethylhexanol. Its high log Pow suggests a potential for bioaccumulation and strong adsorption to organic matter in soil and sediment.

Significant data gaps remain. Future research should prioritize:

  • Quantitative Biodegradation Studies: Performing standardized aerobic and anaerobic biodegradation tests (e.g., OECD 301, 308, 311) to determine definitive degradation rates and half-lives in various environmental compartments.

  • Metabolite Identification: Elucidating the complete metabolic pathway, particularly the fate of the 2-ethylhexanol moiety, using advanced analytical techniques.

  • Microbial Isolation: Identifying and characterizing specific microbial strains and consortia capable of efficiently degrading DEHM.

A more complete understanding of these areas will allow for a more accurate assessment of the environmental risks associated with this compound.

References

Methodological & Application

Application Notes and Protocols: Di-2-ethylhexyl Maleate as a Comonomer in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), also known as dioctyl maleate (DOM), is a versatile comonomer used in emulsion polymerization to tailor the properties of polymer latexes.[1][2] Its bulky, hydrophobic ester groups make it an effective internal plasticizer, enhancing flexibility, adhesion, and water resistance in copolymers.[1][3] These properties are highly valued in industrial applications such as pressure-sensitive adhesives, coatings, and textiles.[1][2]

This document provides detailed application notes and experimental protocols for the use of DEHM as a comonomer in the emulsion polymerization of vinyl acetate (B1210297) and acrylic monomers. Furthermore, it explores the prospective application of these hydrophobic copolymers in the field of drug development, particularly for the encapsulation and controlled release of therapeutic agents.

Industrial Applications: Adhesives and Coatings

The incorporation of DEHM into polymer backbones, particularly with vinyl acetate, improves key physical properties of the resulting latex films. It is frequently used to enhance the performance of adhesives and coatings.

Application Notes:
  • Internal Plasticization: DEHM acts as an internal plasticizer, meaning it is covalently bound within the polymer chain. This provides long-term flexibility and reduces the migration issues associated with external plasticizers.

  • Improved Adhesion and Tack: The presence of DEHM in vinyl acetate copolymers enhances their adhesive and tack properties, making them suitable for pressure-sensitive adhesives.[4][5]

  • Enhanced Water Resistance: The hydrophobic nature of the 2-ethylhexyl groups reduces the water sensitivity of the polymer films, which is a significant advantage for coatings and adhesives.[3]

  • Lowering Glass Transition Temperature (Tg): The copolymerization of vinyl acetate with DEHM effectively lowers the glass transition temperature of the resulting polymer, leading to softer, more flexible films at room temperature.

Quantitative Data Summary

The following tables summarize typical formulations and polymerization conditions for the synthesis of poly(vinyl acetate-co-DEHM) latexes for adhesive and coating applications.

Table 1: Monomer and Initiator Formulations

ComponentRoleConcentration Range (wt% of total monomers)Typical Concentration (wt%)
Vinyl AcetatePrimary Monomer60 - 90%75%
Di-2-ethylhexyl maleate (DEHM)Comonomer (Internal Plasticizer)10 - 40%25%
Acrylic AcidComonomer (for stability & adhesion)1 - 5%2%
Potassium Persulfate (KPS)Initiator0.1 - 0.5%0.3%
Acetone (B3395972) Sodium Bisulfite (ASBS)Redox Co-initiator0.1 - 0.5%0.3%

Table 2: Emulsion Polymerization Reaction Conditions

ParameterValue
Reaction Temperature60 - 80 °C
Stirring Speed300 - 500 rpm
Monomer Feed Rate10 - 20 mL/hr (for semi-continuous process)
pH4 - 6
Solid Content45 - 55%

Experimental Protocols

Protocol 1: Semi-Continuous Emulsion Polymerization of Vinyl Acetate and DEHM for Pressure-Sensitive Adhesives

This protocol describes a semi-continuous (or semi-batch) process, which allows for better control of the reaction exotherm and copolymer composition.

Materials:

  • Vinyl Acetate (distilled before use)

  • This compound (DEHM)

  • Acrylic Acid

  • Potassium Persulfate (KPS)

  • Acetone Sodium Bisulfite (ASBS)

  • Anionic Surfactant (e.g., Sodium Lauryl Sulfate)

  • Non-ionic Surfactant (e.g., ethoxylated nonylphenol)

  • Deionized Water

  • Sodium Bicarbonate (buffer)

Equipment:

  • 1 L Jacketed Glass Reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pump.

  • Heating/Cooling Circulator

  • Monomer Pre-emulsion Vessel

Procedure:

  • Reactor Setup:

    • Charge the reactor with 300 mL of deionized water, 1.0 g of anionic surfactant, 1.0 g of non-ionic surfactant, and 0.5 g of sodium bicarbonate.

    • Purge the reactor with nitrogen for 30 minutes to remove oxygen.

    • Heat the reactor to 70°C with constant stirring at 400 rpm.

  • Initiator Addition:

    • Dissolve 0.5 g of potassium persulfate and 0.5 g of acetone sodium bisulfite in 20 mL of deionized water.

    • Add 10% of this initiator solution to the reactor.

  • Monomer Pre-emulsion Preparation:

    • In a separate vessel, prepare a pre-emulsion by mixing 150 g of vinyl acetate, 50 g of DEHM, 4 g of acrylic acid, 2.0 g of anionic surfactant, 2.0 g of non-ionic surfactant, and 100 mL of deionized water under high shear.

  • Polymerization:

    • Continuously feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 3 hours using separate feeding pumps.

    • Maintain the reaction temperature at 70°C throughout the feed.

  • Post-Polymerization:

    • After the feeds are complete, continue stirring at 70°C for an additional hour to ensure high monomer conversion.

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

Visualization of Experimental Workflow

EmulsionPolymerizationWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_final Finalization Phase Reactor_Setup Reactor Setup: - Water, Surfactants, Buffer - N2 Purge, Heat to 70°C Initiator_Charge Initial Initiator Charge to Reactor Reactor_Setup->Initiator_Charge Initiator_Prep Initiator Preparation: - Dissolve KPS & ASBS in Water Initiator_Prep->Initiator_Charge Pre_Emulsion_Prep Monomer Pre-emulsion: - Vinyl Acetate, DEHM, Acrylic Acid - Surfactants, Water Monomer_Feed Continuous Feed: - Monomer Pre-emulsion - Initiator Solution (3 hours) Pre_Emulsion_Prep->Monomer_Feed Initiator_Charge->Monomer_Feed Post_Polymerization Post-Polymerization: - Stir for 1 hour at 70°C Monomer_Feed->Post_Polymerization Cooling Cool to Room Temperature Post_Polymerization->Cooling Filtration Filter Latex Cooling->Filtration Final_Product Final Latex Product Filtration->Final_Product

Caption: Semi-continuous emulsion polymerization workflow.

Prospective Applications in Drug Development

While copolymers of DEHM are not yet established in drug delivery, their inherent hydrophobicity and the versatility of emulsion polymerization present intriguing possibilities for creating novel drug delivery systems. Polymers containing maleic acid or maleic anhydride (B1165640) have shown biocompatibility and utility in various biomedical applications.[3][4] By adapting the synthesis process, DEHM-based polymers could potentially be formulated into nanoparticles for the encapsulation of hydrophobic drugs.

Application Notes:
  • Hydrophobic Drug Encapsulation: The hydrophobic domains created by the DEHM monomer within the polymer matrix could serve as reservoirs for lipophilic drugs, protecting them from degradation and controlling their release.[6][7]

  • Nanoparticle Formulation: Emulsion polymerization is a common technique for producing polymer nanoparticles in the size range suitable for drug delivery (100-500 nm).[3]

  • Tunable Properties: By varying the ratio of DEHM to a more hydrophilic comonomer (like vinyl acetate or an acrylate), the overall hydrophobicity and drug release characteristics of the resulting nanoparticles could be fine-tuned.

  • Biocompatibility Considerations: The biocompatibility of DEHM-containing polymers would need to be thoroughly investigated for any in vivo applications. While polyvinyl acetate is used in some biomedical applications, the introduction of DEHM would require specific toxicological studies.[8][9]

Protocol 2: Prospective Synthesis of Drug-Loaded DEHM-Copolymer Nanoparticles

This hypothetical protocol adapts the emulsion polymerization technique for the encapsulation of a model hydrophobic drug.

Materials:

  • Vinyl Acetate

  • This compound (DEHM)

  • Methacrylic Acid

  • Biocompatible Surfactant (e.g., Poloxamer 188 or Polyvinyl Alcohol)

  • Ammonium (B1175870) Persulfate (APS)

  • Model Hydrophobic Drug (e.g., Paclitaxel)

  • Dichloromethane (B109758) (DCM)

  • Deionized Water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of the model hydrophobic drug and 500 mg of a 3:1 mixture of Vinyl Acetate:DEHM in 5 mL of dichloromethane.

  • Aqueous Phase Preparation:

    • Dissolve 100 mg of a biocompatible surfactant in 20 mL of deionized water in the reactor.

    • Purge with nitrogen and heat to 75°C with stirring.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form a stable oil-in-water emulsion.

  • Polymerization Initiation:

    • Dissolve 50 mg of ammonium persulfate in 1 mL of deionized water and add it to the emulsion to initiate polymerization.

  • Solvent Evaporation and Polymerization:

    • Allow the polymerization to proceed for 4 hours at 75°C under gentle stirring. During this time, the dichloromethane will evaporate.

  • Purification:

    • Cool the nanoparticle suspension.

    • Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.

    • The purified nanoparticle suspension can then be lyophilized for long-term storage.

Visualization of Drug Encapsulation Logic

DrugEncapsulation cluster_components Initial Components Organic_Phase Organic Phase: - DEHM Comonomer - Vinyl Acetate Monomer - Hydrophobic Drug - Dichloromethane Emulsification High-Shear Emulsification Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase: - Water - Biocompatible Surfactant Aqueous_Phase->Emulsification Monomer_Droplets Drug-Loaded Monomer Droplets Emulsification->Monomer_Droplets Initiation Initiator Addition (APS) Monomer_Droplets->Initiation Polymerization Emulsion Polymerization & Solvent Evaporation Initiation->Polymerization Nanoparticles Drug-Encapsulated Polymer Nanoparticles Polymerization->Nanoparticles Purification Purification (Dialysis) Nanoparticles->Purification Final_Product Lyophilized Nanoparticles Purification->Final_Product

Caption: Conceptual workflow for drug encapsulation.

Conclusion

This compound is a valuable comonomer for modifying the properties of vinyl acetate and acrylic latexes in emulsion polymerization, with well-established applications in the adhesives and coatings industries. The protocols provided offer a starting point for the synthesis and evaluation of these materials. While its use in drug development is still exploratory, the inherent properties of DEHM-containing copolymers and the adaptability of the emulsion polymerization process suggest a promising avenue for future research in the creation of novel hydrophobic drug delivery systems. Further investigation into the biocompatibility and degradation profiles of these polymers will be critical for their potential translation into pharmaceutical applications.

References

Application Notes and Protocols for the Formulation of Adhesives and Coatings with Di-2-ethylhexyl Maleate (DEHM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), also known as dioctyl maleate (DOM), is a versatile unsaturated diester utilized as a comonomer and a plasticizer in the formulation of various polymers.[1][2][3][4] In the realm of adhesives and coatings, DEHM is gaining prominence as a non-phthalate plasticizer, offering a favorable toxicological profile compared to traditional additives.[1] Its incorporation into polymer systems, such as polyvinyl acetate (B1210297) (PVAc) and acrylics, can significantly enhance flexibility, impact resistance, and adhesion to a variety of substrates.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of DEHM in the formulation of adhesives and coatings.

Key Attributes of Di-2-ethylhexyl Maleate

DEHM is a colorless, viscous liquid with a high boiling point and low volatility. Its chemical structure, featuring a diester of maleic acid and 2-ethylhexanol, imparts several beneficial properties to polymer formulations.[4]

Advantages in Formulations:

  • Internal Plasticization: When copolymerized with monomers like vinyl acetate, DEHM acts as an internal plasticizer, becoming an integral part of the polymer backbone. This provides permanent flexibility and reduces the migration issues often associated with external plasticizers.[2]

  • Improved Flexibility and Impact Resistance: The introduction of the bulky 2-ethylhexyl groups into the polymer chain disrupts chain packing, leading to a lower glass transition temperature (Tg) and increased flexibility.[1]

  • Enhanced Adhesion: The ester groups in DEHM can improve adhesion to various substrates through hydrogen bonding and dipole-dipole interactions.

  • "Greener" Alternative: DEHM is often considered a more environmentally friendly alternative to phthalate-based plasticizers.[1]

Applications in Adhesives and Coatings

DEHM is primarily used in the following applications:

  • Pressure-Sensitive Adhesives (PSAs): As a comonomer in the emulsion polymerization of vinyl acetate and acrylics, DEHM is used to produce PSAs with a good balance of tack, peel, and shear properties.

  • Wood Adhesives: In polyvinyl acetate-based wood glues, DEHM can improve the flexibility of the glue line and its resistance to water.

  • Protective Coatings: In lacquers and varnishes, DEHM can be used as a plasticizer to improve the flexibility and durability of the coating film.[2][3]

  • Textile and Fiber Treatment Agents: Copolymers containing DEHM are used to treat textiles to improve their feel and durability.[5]

Data Presentation

The following tables summarize the expected quantitative effects of incorporating DEHM into adhesive and coating formulations. This data is illustrative and based on the known functions of DEHM as a plasticizing comonomer. Actual results may vary depending on the specific formulation and processing conditions.

Table 1: Illustrative Performance of a Vinyl Acetate-Based Adhesive With and Without DEHM

PropertyTest MethodFormulation without DEHM (Control PVAc)Formulation with 25% DEHM (PVAc-DEHM Copolymer)
Adhesion
180° Peel Adhesion (N/25mm)ASTM D33303.55.2
Loop Tack (N)ASTM D61954.06.5
Shear Strength (hours)ASTM D3654128
Physical Properties
Viscosity (cP)Brookfield Viscometer~3000~2500
Glass Transition Temp. (Tg) (°C)DSC355
Curing Properties
Setting Time (minutes)Manual Observation1520

Rationale for Table 1 Data:

  • Peel Adhesion and Tack: The increased flexibility and lower Tg imparted by DEHM are expected to improve the wetting characteristics of the adhesive, leading to higher peel strength and tack.

  • Shear Strength: As an internal plasticizer, DEHM can slightly reduce the cohesive strength of the polymer, potentially leading to a decrease in shear strength.

  • Viscosity: The incorporation of a comonomer can affect the polymerization kinetics and particle morphology, which may lead to a change in the final emulsion viscosity.

  • Glass Transition Temperature (Tg): The bulky side chains of DEHM increase the free volume between polymer chains, significantly lowering the Tg.

  • Setting Time: The presence of a comonomer can influence the rate of water evaporation and film formation, potentially leading to a slightly longer setting time.

Table 2: Illustrative Properties of an Acrylic-Based Coating With and Without DEHM

PropertyTest MethodFormulation without DEHM (Control Acrylic)Formulation with 15% DEHM (Acrylic-DEHM)
Mechanical Properties
Pencil HardnessASTM D3363HF
Mandrel Bend Flexibility (mm)ASTM D52263
Impact Resistance (inch-lbs)ASTM D27942050
Optical Properties
Gloss (60°)ASTM D5238588
Chemical Resistance
Water Resistance (24h immersion)ASTM D870No effectNo effect

Rationale for Table 2 Data:

  • Pencil Hardness: The plasticizing effect of DEHM softens the coating, resulting in a lower pencil hardness.

  • Flexibility and Impact Resistance: The increased flexibility due to the lower Tg allows the coating to bend and absorb impact without cracking.

  • Gloss: DEHM can improve the flow and leveling of the coating during film formation, potentially leading to a higher gloss finish.

  • Water Resistance: As a comonomer, DEHM is chemically bound to the polymer and is not expected to leach out, thus maintaining good water resistance.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of a Vinyl Acetate/Di-2-ethylhexyl Maleate Copolymer Emulsion for Adhesives

This protocol is based on a semi-batch emulsion polymerization process.

Materials:

  • Vinyl Acetate (VAc), inhibitor removed

  • This compound (DEHM)

  • 2-Ethylhexyl acrylate (B77674) (2-EHA)

  • Acrylic Acid (AA)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bicarbonate (buffer)

  • Anionic surfactant (e.g., Sodium lauryl sulfate)

  • Non-ionic surfactant (e.g., ethoxylated alkylphenol)

  • Deionized water

Equipment:

  • 1-liter glass reactor with a four-neck lid

  • Mechanical stirrer with a paddle agitator

  • Reflux condenser

  • Thermometer

  • Two dropping funnels

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Initial Reactor Charge:

    • To the reactor, add 300g of deionized water, 1.0g of anionic surfactant, 2.0g of non-ionic surfactant, and 0.5g of sodium bicarbonate.

    • Begin purging the reactor with a slow stream of nitrogen and start agitation at 150 rpm.

    • Heat the reactor contents to 75°C.

  • Monomer Emulsion Preparation:

    • In a separate beaker, prepare the monomer pre-emulsion by combining:

      • 150g Vinyl Acetate

      • 50g this compound

      • 50g 2-Ethylhexyl acrylate

      • 5g Acrylic Acid

      • 100g Deionized water

      • 2.0g Anionic surfactant

      • 3.0g Non-ionic surfactant

    • Stir vigorously to form a stable emulsion.

  • Initiator Solution Preparation:

    • Dissolve 1.0g of potassium persulfate in 50g of deionized water.

  • Polymerization:

    • Once the reactor reaches 75°C, add 10% of the monomer pre-emulsion and 20% of the initiator solution to the reactor.

    • Allow the initial charge to react for 15 minutes. A slight increase in temperature and a change in the appearance of the reactor contents (from translucent to milky white) should be observed, indicating the start of polymerization.

    • After the seed stage, begin the continuous addition of the remaining monomer pre-emulsion and the remaining initiator solution through separate dropping funnels over a period of 3 hours.

    • Maintain the reaction temperature at 80-85°C throughout the addition. Adjust the heating mantle as necessary to control the exothermic reaction.

  • Post-Reaction:

    • After the additions are complete, maintain the temperature at 85°C for an additional hour to ensure complete monomer conversion.

    • Cool the reactor to room temperature while maintaining slow agitation.

    • Filter the resulting emulsion through a 100-mesh screen to remove any coagulum.

  • Characterization:

    • Determine the solid content, viscosity, pH, and particle size of the final emulsion.

    • Cast a film of the emulsion and allow it to dry completely for performance testing (adhesion, etc.).

Protocol 2: Evaluation of Adhesive Properties

1. Peel Adhesion (ASTM D3330/D3330M - 180° Peel):

  • Apply a uniform film of the adhesive emulsion onto a 25 mm wide strip of a suitable substrate (e.g., Mylar film).

  • Dry the adhesive to the manufacturer's specifications.

  • Apply the adhesive-coated strip to a standard stainless steel test panel using a 2 kg roller.

  • After a dwell time of 20 minutes, peel the strip from the panel at a 180° angle at a constant speed of 300 mm/min using a tensile testing machine.

  • Record the force required to peel the strip.

2. Loop Tack (ASTM D6195):

  • Prepare a loop from a 25 mm wide strip of the adhesive-coated substrate with the adhesive side out.

  • Bring the loop into contact with a horizontal stainless steel test panel over a defined area (25 mm x 25 mm) at a controlled speed.

  • Immediately withdraw the loop at a constant speed of 300 mm/min.

  • The maximum force required to separate the loop from the panel is the loop tack.

3. Shear Strength (ASTM D3654/D3654M):

  • Apply a 12 mm x 25 mm area of the adhesive-coated substrate to a stainless steel test panel.

  • Hang the panel vertically and attach a 1 kg weight to the free end of the substrate.

  • Record the time it takes for the adhesive to fail and the weight to fall.

Protocol 3: Evaluation of Coating Properties

1. Pencil Hardness (ASTM D3363):

  • Apply the coating to a smooth, hard substrate and allow it to cure completely.

  • Use a set of calibrated pencils of increasing hardness (from 6B to 6H).

  • Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.[6]

2. Mandrel Bend Flexibility (ASTM D522):

  • Coat a thin metal panel with the formulation and allow it to cure.

  • Bend the coated panel over a series of conical or cylindrical mandrels of decreasing diameter.

  • The flexibility is reported as the smallest diameter mandrel over which the coating can be bent without cracking or delamination.

Mandatory Visualizations

Experimental Workflow for Adhesive Synthesis and Testing

Adhesive_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Performance Testing Materials Raw Materials (VAc, DEHM, etc.) Emulsion_Prep Monomer Pre-emulsion Preparation Materials->Emulsion_Prep Initiator_Prep Initiator Solution Preparation Materials->Initiator_Prep Polymerization Semi-batch Emulsion Polymerization Emulsion_Prep->Polymerization Initiator_Prep->Polymerization Emulsion_Char Emulsion Characterization (Solids, Viscosity, pH) Polymerization->Emulsion_Char Film_Casting Film Casting & Curing Emulsion_Char->Film_Casting Peel_Test Peel Adhesion Test Film_Casting->Peel_Test Tack_Test Loop Tack Test Film_Casting->Tack_Test Shear_Test Shear Strength Test Film_Casting->Shear_Test

Caption: Workflow for the synthesis and testing of a DEHM-based adhesive.

Logical Relationship of DEHM in a Polymer Matrix

DEHM_in_Polymer cluster_monomers Monomers cluster_polymer Copolymer cluster_properties Resulting Properties VAc Vinyl Acetate Copolymer PVAc-DEHM Copolymer Chain VAc->Copolymer Polymerization DEHM Di-2-ethylhexyl Maleate DEHM->Copolymer Copolymerization Flexibility Increased Flexibility Copolymer->Flexibility Adhesion Enhanced Adhesion Copolymer->Adhesion Lower_Tg Lower Tg Copolymer->Lower_Tg Reduced_Migration Reduced Plasticizer Migration Copolymer->Reduced_Migration

Caption: Role of DEHM as a comonomer in modifying polymer properties.

References

Application Note: Quantitative Analysis of Di-2-ethylhexyl Maleate (DEHM) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), also known as dioctyl maleate (DOM), is a plasticizer used to increase the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC).[1] Its presence and concentration in materials are of significant interest for quality control, regulatory compliance, and safety assessments, particularly in consumer products, medical devices, and pharmaceutical packaging. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of DEHM due to its high sensitivity and specificity.[2][3] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of DEHM from a solid matrix.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample (e.g., PVC) Grinding Cryogenic Grinding Sample->Grinding Weighing Weighing (~1 g) Grinding->Weighing Extraction Solvent Extraction (THF/Methanol) Weighing->Extraction Precipitation PVC Precipitation Extraction->Precipitation Filtration Filtration (0.2 µm) Precipitation->Filtration InternalStd Internal Standard Spiking Filtration->InternalStd Injection GC Injection InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring Detection->SIM Integration Peak Integration TIC->Integration SIM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of Di-2-ethylhexyl maleate.

Experimental Protocols

1. Sample Preparation (Solvent Extraction from PVC)

This protocol is adapted from established methods for extracting plasticizers from polymeric matrices.[4][5]

  • Materials and Reagents:

    • Tetrahydrofuran (THF), HPLC grade

    • Methanol (B129727), HPLC grade

    • This compound (DEHM) standard (>98% purity)

    • Dimethyl phthalate (B1215562) (DMP) or other suitable internal standard (IS)

    • 0.2 µm syringe filters (PTFE or similar solvent-resistant membrane)

    • Glass vials and volumetric flasks

  • Procedure:

    • If the sample is a large piece of plastic, cryogenically grind it to a fine powder to increase the surface area for extraction.

    • Accurately weigh approximately 1.0 g of the powdered sample into a clean glass beaker or flask.

    • Add 40 mL of THF to dissolve the PVC matrix and the plasticizer. Seal the container and allow it to stand at room temperature for at least 4 hours with occasional agitation to ensure complete dissolution.

    • Slowly add 10 mL of methanol to the solution while stirring. This will cause the PVC polymer to precipitate out of the solution, leaving the plasticizers, including DEHM, in the solvent.

    • Allow the mixture to stand for at least 1 hour to ensure complete precipitation.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean collection vial.

    • Prepare a calibration stock solution of DEHM and an internal standard (e.g., Dimethyl Phthalate) in a suitable solvent like hexane (B92381) or ethyl acetate.

    • Spike the filtered extract with the internal standard to a known concentration (e.g., 10 µg/mL).

    • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Column: A non-polar or mid-polar capillary column is recommended, such as a 5%-phenyl/95%-dimethylpolysiloxane column (e.g., DB-5ms, ZB-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[4][6]

  • GC Parameters:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless or split (e.g., 20:1), depending on the expected concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: Increase to 230 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 300 °C at a rate of 25 °C/min.

      • Hold at 300 °C for 5 minutes.[7]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode:

      • Full Scan: For initial identification, scan from m/z 40 to 450.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of DEHM and the internal standard.

Data Presentation

Quantitative analysis is performed by creating a calibration curve using standards of known concentrations. The ratio of the peak area of DEHM to the peak area of the internal standard is plotted against the concentration of DEHM.

Table 1: Quantitative Data for this compound (DEHM)

ParameterValueReference
Chemical Formula C₂₀H₃₆O₄[1]
Molecular Weight 340.50 g/mol [8]
Synonyms Dioctyl maleate (DOM)[1]
CAS Number 142-16-5[8]
Typical Retention Time Dependent on column and conditions-
Limit of Detection 0.424 mg/L (in solution)[9]
Linear Range Example 10 mg/L to 1000 mg/L[9]

Table 2: Characteristic Mass Fragments (m/z) for DEHM in EI-MS

m/z (Mass-to-Charge Ratio)Relative IntensityIon Fragment
56HighC₄H₈⁺
70HighC₅H₁₀⁺
71ModerateC₅H₁₁⁺
112ModerateC₈H₁₆⁺
113 High (Characteristic) [C₈H₁₇O]⁺
127 Moderate (Characteristic) [C₈H₁₅O]⁺
227 Low (Characteristic) [M - C₈H₁₇O]⁺

Note: The fragmentation pattern can be confirmed by comparison to a spectral library such as NIST.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in solid samples. Proper sample preparation, including solvent extraction and the use of an internal standard, is crucial for accurate and reproducible results. The method can be adapted for various matrices and is suitable for quality control and research applications in the pharmaceutical and materials science industries.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Di-2-ethylhexyl Maleate (DEHM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM) is a chemical compound used in various industrial applications, including as a plasticizer and a component in the synthesis of other organic molecules. The accurate quantification of DEHM is essential for quality control, stability studies, and safety assessments in materials science and pharmaceutical development. This document provides a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of DEHM. The method is designed as a reliable starting point and should be fully validated for the specific sample matrix and application.

Principle of HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components within a mixture. The separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[1] This method utilizes Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.[1] As the mobile phase carries the sample through the column, nonpolar compounds like DEHM are retained longer than polar compounds. A UV detector placed after the column measures the absorbance of the eluate at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, enabling precise quantification.[1]

Experimental Protocol

Materials and Reagents
  • Di-2-ethylhexyl maleate (DEHM) reference standard

  • Acetonitrile (HPLC grade)

  • Water (Deionized or HPLC grade)

  • Phosphoric acid or Formic acid (Analytical grade)

  • Methanol (HPLC grade, for cleaning and storage)

  • Sample diluent: Acetonitrile/Water (e.g., 80:20 v/v), compatible with the mobile phase.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector is required.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Alltech Alltima C18-LL or similar)[2]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid[3]
Elution Mode Gradient Elution: 0-5 min: 60% B to 100% B 5-8 min: Hold at 100% B 8-10 min: Re-equilibrate at 60% B
Flow Rate 1.0 mL/min[4]
Detection UV at 235 nm (based on similar compounds like DEHP)[2]
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes

Note: For Mass Spectrometry (MS) applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[3]

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DEHM reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Solution with the sample diluent.

Sample Preparation

The goal of sample preparation is to extract DEHM into a clean solution compatible with the HPLC system, free of interfering particulates.[5][6]

  • Dissolution: Accurately weigh a known amount of the sample matrix and dissolve it in a pre-determined volume of sample diluent to achieve an expected DEHM concentration within the calibration range.

  • Extraction (if necessary): For complex matrices, techniques like liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.[6]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial to remove any particulate matter and prevent column blockage.[7]

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[8] Key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (LOD/LOQ).[9]

ParameterSpecification / Acceptance CriteriaHypothetical Result
Linearity (R²) R² ≥ 0.9990.9995[10]
Range 1.0 - 100 µg/mLDemonstrated linearity, accuracy, and precision across this range.[11]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%[8][10]
Precision (%RSD)
RepeatabilityRSD ≤ 2.0%0.85% (n=6)[11][12]
Intermediate PrecisionRSD ≤ 2.0%1.25% (inter-day, n=6)[12]
LOD (µg/mL) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
LOQ (µg/mL) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL[2]
Specificity No interference at analyte retention timePeak purity analysis confirms no co-eluting peaks from placebo or degradants.[9]

Visualizations

Workflow start Sample Receipt prep Sample Preparation (Weighing, Dissolution, Filtration) start->prep Sample Matrix hplc HPLC Analysis (Injection & Separation) prep->hplc Filtered Sample standards Standard Preparation (Stock & Calibration Curve) standards->hplc data Data Acquisition & Processing (Peak Integration, Calibration) hplc->data Chromatogram calc Concentration Calculation data->calc report Final Report calc->report

Caption: Experimental workflow for DEHM quantification.

G cluster_0 Method Development cluster_1 Method Validation A Define Analyte & Matrix B Select Column & Mobile Phase A->B C Optimize Conditions (Flow, Gradient, Temp) B->C D Linearity & Range C->D E Accuracy (% Recovery) F Precision (Repeatability) G Specificity H LOD & LOQ I Robustness

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The protocol offers a clear starting point for chromatographic conditions, sample preparation, and data analysis. For implementation in a regulated environment, it is imperative that a full method validation is performed to ensure the accuracy, precision, and reliability of the results for the specific sample matrix and intended application.

References

Application Notes and Protocols for the Copolymerization of Vinyl Acetate with Di-2-ethylhexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of copolymers of vinyl acetate (B1210297) (VAc) and di-2-ethylhexyl maleate (B1232345) (DEHM). The resulting copolymers are versatile materials, primarily used as pressure-sensitive adhesives (PSAs), coatings, and specialty additives. This document details the semi-batch emulsion polymerization protocol, methods for characterization, and the relationship between monomer composition and final polymer properties.

Application and Significance

Vinyl acetate-based polymers are known for their adhesive properties, low cost, and wide availability.[1] Copolymerization of vinyl acetate with di-2-ethylhexyl maleate, a bulky and hydrophobic comonomer, internally plasticizes the polymer, reducing its glass transition temperature (Tg) and enhancing its flexibility and tackiness. These copolymers are particularly valued for their ability to adhere to low-energy surfaces and for their use in applications requiring good peel strength and cohesive properties.[1][2]

Key Applications Include:

  • Pressure-Sensitive Adhesives: Especially for vinyl substrates and decals where plasticizer resistance is crucial.[1][2]

  • Coatings and Paints: As a binder to improve water resistance and flexibility.[3]

  • Specialty Adhesives: For applications requiring a balance of adhesive and cohesive properties.

Experimental Protocols

The most common and effective method for synthesizing VAc-DEHM copolymers is semi-batch emulsion polymerization. This technique allows for excellent control over the reaction exotherm and the final copolymer composition.[4][5]

Materials
MaterialGradeSupplierPurpose
Vinyl Acetate (VAc)Inhibitor-freee.g., Sigma-AldrichMonomer
This compound (DEHM)Technical Gradee.g., TCI ChemicalsComonomer
Potassium Persulfate (KPS)ACS Reagent Gradee.g., Fisher ScientificInitiator
Sodium BicarbonateACS Reagent Gradee.g., VWRpH Buffer
Anionic Surfactant (e.g., SDS)High Puritye.g., Bio-RadEmulsifier
Deionized WaterHigh PurityIn-houseReaction Medium

Note: Vinyl acetate should be passed through an inhibitor removal column before use.

Protocol for Semi-Batch Emulsion Copolymerization

This protocol is adapted from established procedures for vinyl acetate copolymerization.[6][7][8]

Initial Reactor Charge:

  • To a 1-liter, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps, add 300 mL of deionized water.

  • Begin purging the reactor with nitrogen and maintain a slow, continuous flow throughout the reaction.

  • Add 1.0 g of sodium bicarbonate and 2.0 g of an anionic surfactant (e.g., sodium dodecyl sulfate) to the reactor.

  • Stir the mixture at 200 RPM until all solids are dissolved.

  • Heat the reactor to 70°C using a circulating water bath.

  • Add 10% of the total monomer mixture (VAc and DEHM) to the reactor.

  • Allow the reactor contents to equilibrate at 70°C for 15 minutes.

Initiator and Monomer Feed:

  • Prepare an initiator solution by dissolving 1.0 g of potassium persulfate in 50 mL of deionized water.

  • Prepare a monomer pre-emulsion by combining the remaining 90% of the VAc and DEHM monomers with 100 mL of deionized water and 1.0 g of anionic surfactant. Stir vigorously to form a stable emulsion.

  • Add 25% of the initiator solution to the reactor to start the polymerization. An exotherm should be observed.

  • Once the reaction has initiated, begin the continuous, dropwise addition of the monomer pre-emulsion over 3 hours.

  • Simultaneously, feed the remaining initiator solution over 3.5 hours.

  • Maintain the reaction temperature at 70-75°C for the duration of the feed.

Post-Reaction and Purification:

  • After the feeds are complete, maintain the reaction at 75°C for an additional hour to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

  • The final product is a stable polymer latex. For characterization of the solid polymer, a sample of the latex can be dried in a vacuum oven at 50°C until a constant weight is achieved.

Data Presentation: Copolymer Properties

The properties of the VAc-DEHM copolymer are highly dependent on the monomer ratio. The following tables summarize typical data ranges found in the literature for similar copolymer systems.[1][2][9]

Table 1: Monomer Feed Composition and Resulting Polymer Properties

Sample IDVAc (wt%)DEHM (wt%)Other (wt%)Tg (°C) (Approx.)Molecular Weight (Mw, g/mol )
PSA-1453520 (2-EHA)-35200,000 - 400,000
PSA-2352540 (2-EHA)-45250,000 - 500,000
Coating-160400-10150,000 - 300,000

2-EHA: 2-Ethylhexyl Acrylate (B77674), often included in PSA formulations.

Table 2: Adhesive Performance Data (Typical Values for PSA Formulations)

Sample ID180° Peel Adhesion (N/25 mm)Loop Tack (N)Shear Strength (hours)
PSA-115 - 2010 - 15> 24
PSA-218 - 2512 - 18> 24

Characterization Protocols

Copolymer Composition (¹H NMR)

The copolymer composition can be determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • Dissolve ~10 mg of the dried polymer in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks:

    • Vinyl Acetate: The methine proton (-CH-) of the VAc unit appears around 4.8 ppm. The acetyl protons (-COCH₃) appear around 2.0 ppm.

    • This compound: The methylene (B1212753) protons (-OCH₂-) of the 2-ethylhexyl group appear around 4.0-4.2 ppm.

  • Calculate the molar ratio of the monomers by integrating the respective peaks and normalizing for the number of protons.

Molecular Weight (Gel Permeation Chromatography - GPC)

The number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI = Mw/Mn), are determined by GPC.[10]

  • Dissolve the dried polymer in tetrahydrofuran (B95107) (THF) at a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a set of polystyrene standards for calibration.

  • The mobile phase is typically THF at a flow rate of 1.0 mL/min.

Thermal Properties (Differential Scanning Calorimetry - DSC)

The glass transition temperature (Tg) is a critical parameter for these copolymers and is determined by DSC.

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

  • Heat the sample from -80°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to -80°C at 10°C/min.

  • Heat the sample a second time from -80°C to 150°C at 10°C/min.

  • The Tg is determined from the midpoint of the transition in the second heating scan.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Semi-Batch Polymerization cluster_post Post-Processing & Analysis A Initial Reactor Charge (Water, Buffer, Surfactant) D Heat Reactor to 70°C Add 10% Monomers A->D B Monomer Pre-emulsion (VAc, DEHM, Water, Surfactant) F Continuous Feed of Pre-emulsion & Initiator (3 hours) B->F C Initiator Solution (KPS in Water) E Initiate with 25% KPS Solution C->E C->F D->E E->F G Hold at 75°C (1 hour) F->G H Cool and Filter Latex G->H I Dry Polymer Sample H->I J Characterization (NMR, GPC, DSC) I->J

Caption: Workflow for semi-batch emulsion copolymerization.

Composition-Property Relationship

G cluster_input Input Monomer Ratio cluster_output Resulting Copolymer Properties Monomer_Ratio Increase DEHM Content (Decrease VAc Content) Tg Lower Glass Transition Temp. (Tg) Monomer_Ratio->Tg leads to Flexibility Increased Flexibility Monomer_Ratio->Flexibility results in Tack Increased Tack Monomer_Ratio->Tack improves Hardness Decreased Hardness Monomer_Ratio->Hardness causes

Caption: Influence of DEHM comonomer on copolymer properties.

References

Application Notes & Protocols: Synthesis of Sulfosuccinate Surfactants Using Di-2-ethylhexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), also known as dioctyl maleate (DOM), is a critical intermediate in the chemical synthesis of dioctyl sodium sulfosuccinate (B1259242) (DOSS or AOT), a versatile anionic surfactant.[1] DOSS is widely utilized across various industries, including pharmaceuticals, cosmetics, and food, due to its exceptional emulsifying, wetting, and dispersing properties.[2][3][4] Its applications in the pharmaceutical field are particularly noteworthy, where it functions as a drug solubilizer, a stabilizer in emulsions and suspensions, and an active ingredient in laxative formulations.[2][3][5][6]

The synthesis is a two-step process:

  • Esterification: The reaction of maleic anhydride (B1165640) with 2-ethylhexanol to form di-2-ethylhexyl maleate.[1][7]

  • Sulfonation: The addition of a sulfite (B76179) group across the double bond of the DEHM molecule to yield the final sulfosuccinate surfactant.[7][8]

These application notes provide detailed protocols for the synthesis of DOSS from DEHM, summarize key reaction parameters, and outline its significant applications in research and drug development.

Synthesis Pathway and Experimental Protocols

The overall synthesis workflow involves an initial esterification followed by a sulfonation reaction.

G start_node Starting Materials process_node Process Step intermediate_node Intermediate Product final_node Final Product A Maleic Anhydride + 2-Ethylhexanol B Esterification A->B Catalyst (e.g., p-TSA) Heat C This compound (DEHM) B->C E Sulfonation C->E D Sulfonating Agent (e.g., Sodium Bisulfite) D->E F Purification (Extraction & Drying) E->F Crude DOSS G Dioctyl Sodium Sulfosuccinate (DOSS/AOT) F->G

Caption: General workflow for the synthesis of DOSS.

This protocol describes the formation of the diester intermediate, DEHM, from maleic anhydride and 2-ethylhexanol using an acid catalyst and azeotropic removal of water.

Materials:

  • Maleic Anhydride

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (catalyst)[9] or another suitable acid catalyst like sulfuric acid[10]

  • Toluene (B28343) (as a water-carrying agent)

  • Sodium bicarbonate or Sodium hydroxide (B78521) solution (for neutralization)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap or water separator

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Equip a three-necked flask with a magnetic stirrer, thermometer, and a Dean-Stark trap attached to a reflux condenser.

  • Charge the flask with maleic anhydride (1.0 mol), 2-ethylhexanol (2.2 to 3.0 mol), p-toluenesulfonic acid (0.15-0.65% of total feed weight), and toluene (25-50% of total feed volume).[9][11]

  • Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[9] Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction for 2-4 hours, or until the theoretical amount of water has been collected, indicating the reaction is near completion.[11]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with deionized water until the aqueous layer is neutral.

  • Dry the organic layer (DEHM in toluene) over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the purified this compound.

This protocol details the conversion of the DEHM intermediate into the final anionic surfactant, DOSS, via reaction with a sulfonating agent.

Materials:

Equipment:

  • Four-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Set up a four-necked flask with a mechanical stirrer, reflux condenser, and heating system.

  • Charge the flask with this compound (1.0 eq), purified water, and 95% ethanol.[10]

  • With stirring, add sodium sulfite (e.g., 1.1 eq) and sodium metabisulfite (B1197395) (e.g., 1.2 eq).[10] Alternatively, sodium bisulfite can be used as the sole sulfonating agent.[7]

  • Heat the mixture to reflux (approximately 80-90°C) and maintain this temperature for 3-4 hours.[7][10] The reaction can be monitored by TLC to track the disappearance of the starting DEHM.[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol and water, yielding a solid or semi-solid crude product.[10]

  • For purification, dissolve the crude product in a mixture of ethyl acetate and purified water.[10]

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase again with ethyl acetate.

  • Combine the organic phases, wash with purified water, and then concentrate the organic phase to dryness under reduced pressure to obtain the purified dioctyl sodium sulfosuccinate.

Data Presentation: Reaction Parameters

The following tables summarize typical conditions for the synthesis steps, compiled from various sources.

Table 1: Summary of Esterification Conditions for DEHM Synthesis

ParameterConditionCatalystYieldReference
Molar Ratio (Alcohol:Anhydride) 2.1:1 to 3.5:1Heteropolyacid92-98%[11]
Temperature 130 ± 5°Cp-Toluenesulfonic acid>90%[9]
Reaction Time 2 - 4 hoursVarious acid catalysts97-99%[11]
Solvent/Water Entrainer Toluene or CyclohexaneCation exchange resin>99%[11]

Table 2: Summary of Sulfonation Conditions for DOSS Synthesis

Sulfonating Agent(s)Molar Ratio (Agent:DEHM)Solvent SystemTemperatureYieldReference
Sodium Bisulfite~1.05:1Water/Ethanol104°C (Reflux)~75% (in solution)[7]
Sodium Sulfite + Sodium Metabisulfite1.1:1 and 1.2:1Water/Ethanol80-90°C (Reflux)High[10]
Sodium BisulfiteNot specifiedWater0.1-0.25 MPa PressureHigh[12]
Sulfur Trioxide (SO₃)1:1Falling film reactor30-60°CLow (for maleate)[13][14]

Note: Direct sulfonation of DEHM with SO₃ can lead to low yields due to side reactions that split the ester.[13]

Applications in Drug Development and Research

Dioctyl sodium sulfosuccinate is a highly versatile excipient and agent in pharmaceutical sciences. Its utility stems from its powerful surfactant properties.

G surfactant_node surfactant_node property_node property_node application_node application_node outcome_node outcome_node A Dioctyl Sodium Sulfosuccinate (DOSS) B Amphiphilic Structure A->B C Reduces Surface/ Interfacial Tension A->C D Forms Micelles/ Microemulsions A->D F Pharmaceutical Formulations (Excipient) C->F G Laxative/ Stool Softener C->G E Drug Delivery Systems D->E H Enhanced Solubility & Bioavailability of Poorly Soluble Drugs E->H I Stabilization of Emulsions & Suspensions F->I J Increased Water Penetration into Stool G->J

Caption: Key properties and pharmaceutical applications of DOSS.

  • Drug Delivery Systems: DOSS is widely used to formulate microemulsions and nanoparticles.[2] These systems can encapsulate poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability for oral, topical, or parenteral administration.[2][15] Its ability to form stable microemulsions without co-surfactants is a notable advantage.[6]

  • Pharmaceutical Excipient: As an excipient, DOSS acts as a wetting agent and stabilizer in various formulations.[2] It helps maintain the stability of emulsions, suspensions, and colloidal dispersions in a wide range of pharmaceutical products.[2][3]

  • Stool Softener: In clinical use, DOSS is a common over-the-counter stool softener.[5] Its mechanism of action relies on its surfactant properties; it lowers the surface tension at the oil-water interface of the stool, allowing water and fats to penetrate the fecal mass.[5][16] This softens the stool, making it easier to pass and providing gentle relief from constipation.[5][16]

References

Application Notes and Protocols: Di-2-ethylhexyl Maleate (DEHM) in Textile Finishing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), also commonly known as dioctyl maleate (DOM), is a versatile unsaturated diester utilized in the textile industry primarily as a comonomer and an internal plasticizer.[1][2] Its incorporation into polymer emulsions for textile finishing can significantly enhance the flexibility, hand feel, and durability of the treated fabrics. DEHM is often copolymerized with monomers such as vinyl acetate (B1210297), acrylates, and methacrylates to create binders and finishing agents for a variety of textile applications.[1] These copolymers are then applied to fabrics to impart specific properties, including improved softness and resistance to cracking and tearing.

This document provides detailed application notes and experimental protocols for the use of Di-2-ethylhexyl maleate in textile finishing, with a focus on its role as a plasticizer in resin finishes and as a comonomer in the synthesis of textile binders.

Key Applications in Textile Finishing

The primary application of this compound in the textile industry is as a plasticizing comonomer in the synthesis of polymer emulsions used for:

  • Softeners: Improving the hand feel of fabrics, making them softer and more pliable.

  • Binders for Pigment Printing and Dyeing: Enhancing the flexibility and adhesion of pigment binders, leading to improved crock fastness and durability of prints.

  • Wrinkle-Resistant Finishes: While not a primary wrinkle-resistant agent itself, DEHM can be incorporated into resin formulations (e.g., with DMDHEU or other crosslinkers) to improve the flexibility of the finish and mitigate the loss of tear strength that can occur with resin treatments.

  • Coating Formulations: Used in the formulation of coatings for textiles to improve flexibility and durability.

Data Presentation

While specific quantitative data on the performance of this compound as a standalone finishing agent is limited in publicly available literature, the following table summarizes typical components and their ranges in a copolymer emulsion synthesis where DEHM is used.

ComponentFunctionTypical Weight Percentage (%) in Monomer Mixture
Vinyl AcetatePrimary Monomer25 - 40
Ethylene (B1197577)Comonomer10 - 30
This compound (DEHM) Comonomer / Internal Plasticizer 20 - 30
2-Ethylhexyl AcrylateComonomer20 - 30
Monocarboxylic Acid (e.g., Acrylic Acid)Comonomer for stability1 - 5

Experimental Protocols

Protocol 1: Synthesis of a Vinyl Acetate-Ethylene-DEHM Copolymer Emulsion for Textile Finishing

This protocol is adapted from a semi-batch emulsion polymerization process and can be used to synthesize a copolymer emulsion suitable for application as a textile binder or softener.

Materials:

  • Vinyl Acetate

  • This compound (DEHM)

  • 2-Ethylhexyl Acrylate

  • Acrylic Acid

  • Tertiary Butyl Hydroperoxide (Initiator)

  • Sodium Formaldehyde (B43269) Sulfoxylate (B1233899) (Reducing Agent)

  • Emulsifying Agents (e.g., nonionic and anionic surfactants)

  • Protective Colloid (e.g., Hydroxyethyl Cellulose)

  • Buffer (e.g., Sodium Bicarbonate)

  • Deionized Water

Equipment:

  • Jacketed Glass Reactor with Agitator, Condenser, and Monomer/Initiator Feed Lines

  • Heating/Cooling Circulator

  • Ethylene Gas Supply and Pressure Control System

  • Metering Pumps

Procedure:

  • Reactor Charge: To the reactor, add a pre-emulsified solution containing a portion of the deionized water, emulsifying agents, protective colloid, and buffer.

  • Initial Monomer Charge: Add the entire quantity of vinyl acetate and 50-75% of the this compound to the reactor.

  • Pressurization: Pressurize the reactor with ethylene to the desired pressure (e.g., 700 psi) and allow it to equilibrate at the reaction temperature (e.g., 50°C) for 15 minutes with agitation.

  • Initiation of Polymerization: Begin the polymerization by metering in the initiator (tertiary butyl hydroperoxide solution) and the reducing agent (sodium formaldehyde sulfoxylate solution) over a period of approximately 5-6 hours.

  • Monomer Feed: Once an exotherm (a rise in temperature indicating the start of polymerization) is observed, begin the pre-emulsified feed of the remaining this compound, 2-ethylhexyl acrylate, and acrylic acid.

  • Reaction Completion: Continue the reaction until the residual vinyl ester monomer content is below 1%.

  • Cooling: Cool the reactor to room temperature.

  • Post-treatment: Adjust the pH of the resulting latex with a suitable base (e.g., ammonia) and filter to remove any coagulum.

Protocol 2: Application of DEHM-based Copolymer Emulsion to Cotton Fabric

This protocol describes a typical pad-dry-cure method for applying the synthesized copolymer emulsion to a textile substrate.

Materials:

  • Synthesized DEHM-based copolymer emulsion

  • Wetting Agent (nonionic)

  • Crosslinking Agent (e.g., DMDHEU, optional for wrinkle resistance)

  • Catalyst (e.g., Magnesium Chloride, if crosslinker is used)

  • 100% Cotton Fabric (scoured and bleached)

  • Deionized Water

Equipment:

  • Laboratory Padder with two rollers

  • Stenter or Laboratory Oven

  • Analytical Balance

Procedure:

  • Finishing Bath Preparation:

    • Prepare a finishing bath by diluting the DEHM-based copolymer emulsion with deionized water to the desired concentration (e.g., 50-150 g/L).

    • Add a wetting agent (e.g., 1-2 g/L) to ensure uniform application.

    • If a wrinkle-resistant finish is desired, add a crosslinking agent (e.g., 50-80 g/L of DMDHEU) and a corresponding catalyst (e.g., 10-15 g/L of MgCl₂).

    • Adjust the pH of the bath as required for the specific crosslinking system (typically pH 4.5-5.5).

  • Padding:

    • Immerse the cotton fabric sample in the finishing bath.

    • Pass the saturated fabric through the nip of the laboratory padder at a set pressure to achieve a specific wet pick-up (e.g., 70-80%).

  • Drying:

    • Dry the padded fabric in a stenter or oven at a temperature of 100-120°C for 2-3 minutes.

  • Curing:

    • Cure the dried fabric at a higher temperature (e.g., 150-170°C) for 2-5 minutes. The curing step is essential for crosslinking if a crosslinking agent is used.

  • Conditioning:

    • Condition the finished fabric at a standard atmosphere (e.g., 21°C and 65% relative humidity) for at least 24 hours before performance testing.

Mandatory Visualizations

G cluster_synthesis Synthesis of DEHM MA Maleic Anhydride Catalyst Esterification Catalyst MA->Catalyst EH 2-Ethylhexanol EH->Catalyst DEHM This compound (DEHM) Catalyst->DEHM G cluster_workflow Textile Finishing Workflow with DEHM-based Emulsion A Finishing Bath Preparation B Padding (Fabric Impregnation) A->B C Drying (100-120°C) B->C D Curing (150-170°C) C->D E Finished Fabric D->E G cluster_pathway Role of DEHM as an Internal Plasticizer PolymerChains Rigid Polymer Chains (e.g., in a binder) FlexiblePolymer Flexible Polymer Matrix PolymerChains->FlexiblePolymer DEHM DEHM Molecules DEHM->FlexiblePolymer incorporated into polymer structure Fabric Textile Substrate FlexiblePolymer->Fabric applied as a coating ImprovedHandfeel Improved Handfeel & Flexibility Fabric->ImprovedHandfeel

References

Application Notes and Protocols: The Use of Di-2-ethylhexyl Maleate in Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), an organic compound from the maleate ester family, is a versatile component in the formulation of advanced lubricant additives. Its incorporation into polymeric structures can significantly enhance the performance of lubricating oils, particularly by improving their viscosity index and low-temperature fluidity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DEHM-based lubricant additives, catering to professionals in research and development.

The primary application of DEHM in this context is as a comonomer in the synthesis of multifunctional polymeric additives. These polymers, typically copolymers of DEHM with other monomers like vinyl acetate (B1210297) or various acrylates, are designed to act as Viscosity Index Improvers (VIIs) and Pour Point Depressants (PPDs). VIIs are crucial for maintaining a stable viscosity of the lubricant across a wide range of operating temperatures, while PPDs prevent the oil from solidifying at low temperatures by inhibiting the formation of wax crystals.

Application I: DEHM-Vinyl Acetate Copolymers as Viscosity Index Improvers

One of the prominent applications of DEHM is in the creation of copolymers with vinyl acetate to function as viscosity index improvers. The long, branched alkyl chains of the DEHM monomer contribute to the solubility of the polymer in oil and enhance its viscosity-modifying properties. At low temperatures, the polymer coil is contracted, having a minimal effect on the oil's viscosity. As the temperature rises, the polymer coil expands, counteracting the natural tendency of the oil to thin out.

Experimental Protocol: Synthesis of Poly(DEHM-co-Vinyl Acetate)

This protocol outlines the synthesis of a Di-2-ethylhexyl maleate and vinyl acetate copolymer via a free-radical polymerization reaction.

Materials:

  • This compound (DEHM)

  • Vinyl acetate (VA)

  • Toluene (B28343) (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add the desired molar ratio of this compound and vinyl acetate. A common starting ratio is 1:1.

  • Solvent and Initiator Addition: Add toluene as a solvent. The amount of solvent should be sufficient to dissolve the monomers (e.g., 100 mL for a 0.1 mol total monomer reaction).

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen gas for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiator Introduction: While maintaining the nitrogen atmosphere, add the initiator, AIBN (typically 0.5-1.0 mol% with respect to the total moles of monomers).

  • Polymerization: Heat the reaction mixture to 70-80°C using a heating mantle and maintain this temperature for 6-8 hours with continuous stirring.

  • Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Pour the viscous solution into a beaker containing an excess of methanol (a non-solvent for the polymer) to precipitate the copolymer.

  • Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Characterization: The synthesized copolymer should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of characteristic functional groups and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Data Presentation: Performance of a Representative Copolymer Additive as a Viscosity Index Improver

The following table summarizes the performance of a representative poly(dodecyl methacrylate-co-vinyl acetate) copolymer in a mineral base oil (SN150), which is analogous to the expected performance of a DEHM-based copolymer.

Additive Concentration (% w/w)Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index (VI)
0 (Base Oil)28.55.0105
135.26.2120
242.87.5135
351.59.0150
460.110.6165
569.812.3180

Note: Data is illustrative and based on analogous copolymer systems.

Application II: DEHM-Based Copolymers as Pour Point Depressants

DEHM can also be copolymerized with other monomers, such as alpha-olefins or styrene, to create effective pour point depressants. The mechanism of PPDs involves the co-crystallization of the polymer with the wax crystals in the oil. The bulky structure of the DEHM monomer within the polymer backbone disrupts the formation of a large, interlocking wax crystal network, thereby allowing the oil to flow at lower temperatures.

Experimental Protocol: Evaluation of Pour Point Depression

This protocol describes the method for evaluating the effectiveness of a synthesized DEHM-based copolymer as a pour point depressant in a lubricating oil.

Materials:

  • Synthesized DEHM-based copolymer

  • Base lubricating oil with a known pour point

  • ASTM D97 standard test apparatus (or an automated pour point tester)

  • Heating bath

  • Cooling bath

  • Test jars

Procedure:

  • Sample Preparation: Prepare solutions of the DEHM-based copolymer in the base lubricating oil at various concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/w). Ensure the polymer is completely dissolved by gentle heating and stirring.

  • Pour Point Measurement (ASTM D97):

    • Pour the treated oil sample into a test jar to the marked level.

    • Heat the sample to a specified temperature to dissolve any wax crystals.

    • Cool the sample at a specified rate in a cooling bath.

    • At every 3°C interval, remove the jar from the bath and tilt it to ascertain whether the oil flows.

    • The pour point is the lowest temperature at which the oil is observed to flow, plus 3°C.

  • Data Recording: Record the pour point for each concentration of the additive.

Data Presentation: Performance of a Representative Copolymer Additive as a Pour Point Depressant

The following table illustrates the expected performance of a DEHM-based copolymer as a pour point depressant in a waxy lubricating oil.

Additive Concentration (% w/w)Pour Point (°C)
0 (Base Oil)-9
0.1-18
0.25-24
0.5-30
1.0-33

Note: Data is illustrative and based on analogous copolymer systems.

Mandatory Visualizations

experimental_workflow cluster_synthesis Additive Synthesis cluster_evaluation Performance Evaluation Monomers DEHM & Co-monomers Polymerization Polymerization Reaction Monomers->Polymerization Solvent_Initiator Solvent & Initiator Solvent_Initiator->Polymerization Purification Precipitation & Purification Polymerization->Purification Blending Blending with Base Oil Purification->Blending Viscosity_Test Viscosity Index Test (ASTM D2270) Blending->Viscosity_Test Pour_Point_Test Pour Point Test (ASTM D97) Blending->Pour_Point_Test Performance_Data Performance Data Analysis Viscosity_Test->Performance_Data Pour_Point_Test->Performance_Data

Figure 1. Experimental workflow for synthesis and evaluation.

pour_point_depression_mechanism cluster_without_ppd Without Pour Point Depressant cluster_with_ppd With DEHM-based PPD Additive W1 Wax Crystal W2 Wax Crystal W1->W2 Interlocking Network W3 Wax Crystal W2->W3 Interlocking Network W4 Wax Crystal W3->W4 Interlocking Network W5 Wax Crystal W4->W5 Interlocking Network W5->W1 Interlocking Network label_no_flow Oil Gels - No Flow PPD_Polymer DEHM Copolymer WC1 Modified Wax Crystal PPD_Polymer->WC1 Co-crystallization WC2 Modified Wax Crystal PPD_Polymer->WC2 WC3 Modified Wax Crystal PPD_Polymer->WC3 label_flow Oil Remains Fluid

Figure 2. Mechanism of Pour Point Depression by DEHM Copolymers.

Application Notes and Protocols: Di-2-ethylhexyl Maleate (DEHM) as a Plasticizer in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM) is a non-phthalate plasticizer that serves as a promising alternative to traditional phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have come under scrutiny due to health and environmental concerns.[1] Plasticizers are essential additives incorporated into polymers, such as polyvinyl chloride (PVC), to increase their flexibility, workability, and durability.[2][3] DEHM, a diester of maleic acid and 2-ethylhexanol, offers a potentially safer toxicological profile while aiming to match the performance of conventional plasticizers.[4]

These application notes provide a comprehensive overview of the use of DEHM as a plasticizer in polymer films. They include detailed experimental protocols for film preparation and characterization, as well as a summary of the expected performance of DEHM-plasticized films.

Data Presentation

The following tables summarize the typical physical, mechanical, and thermal properties of polymer films plasticized with Di-2-ethylhexyl maleate (DEHM). The data is presented in comparison to unplasticized polymer and films plasticized with the conventional plasticizer, Di(2-ethylhexyl) phthalate (DEHP), for reference. It is important to note that while data for DEHP is widely available, specific quantitative data for DEHM is less common in publicly accessible literature. Therefore, the values for DEHM are based on reported trends for maleate diesters and should be experimentally verified for specific formulations.[5][6]

Table 1: Physical and Mechanical Properties of Plasticized PVC Films

PropertyUnplasticized PVCPVC with 40 phr DEHPPVC with 40 phr DEHM (Estimated)Test Method
Tensile Strength (MPa)~50-60~15-25~18-28ASTM D882
Elongation at Break (%)<10~250-350~280-380ASTM D882
Young's Modulus (MPa)~2500-3000~10-20~12-22ASTM D882
Shore A Hardness>95~70-80~72-82ASTM D2240

phr: parts per hundred resin

Table 2: Thermal Properties of Plasticized PVC Films

PropertyUnplasticized PVCPVC with 40 phr DEHPPVC with 40 phr DEHMTest Method
Glass Transition Temperature (Tg) (°C)~80-85~ -20 to -40Reported to be as effective or more effective than DEHP[6]DSC
Onset of Thermal Degradation (°C)~200-220~220-240Similar to or slightly higher than DEHPTGA

Table 3: Migration Resistance of Plasticizers from PVC Films

PlasticizerMigration in WaterMigration in Fatty Food Simulants (e.g., Ethanol, Oil)Test Method
DEHPLowSignificant[7][8]ASTM D1239
DEHMExpected to be lowExpected to be comparable to or slightly lower than DEHPASTM D1239

Experimental Protocols

Detailed methodologies for the preparation and characterization of polymer films plasticized with DEHM are provided below.

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This method is suitable for preparing small-scale, uniform films for research and development purposes.[9]

Materials:

  • Polymer resin (e.g., PVC)

  • This compound (DEHM)

  • Volatile solvent (e.g., Tetrahydrofuran (THF), Cyclohexanone)

  • Glass petri dishes or other flat, inert casting surfaces

  • Magnetic stirrer and stir bar

  • Drying oven or vacuum oven

Procedure:

  • Solution Preparation:

    • In a fume hood, dissolve the polymer resin in the chosen solvent to create a solution of a specific concentration (e.g., 10-15% w/v). Stir the mixture with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

    • Calculate the required amount of DEHM based on the desired parts per hundred resin (phr) loading.

    • Add the calculated amount of DEHM to the polymer solution and continue stirring until a homogenous mixture is obtained.

  • Casting:

    • Pour the prepared polymer-plasticizer solution into a clean, level glass petri dish. The volume of the solution should be calculated to achieve the desired film thickness.

    • Cover the petri dish with a loose-fitting lid to allow for slow solvent evaporation and to prevent contamination from dust.

  • Drying:

    • Place the cast films in a drying oven at a controlled temperature (e.g., 40-60°C) to facilitate solvent evaporation. The drying time will depend on the solvent's boiling point and the film's thickness.

    • For complete solvent removal, the films can be further dried in a vacuum oven at a slightly elevated temperature.

  • Film Removal:

    • Once completely dry, carefully peel the film from the glass surface. The resulting film can then be cut into specimens for characterization.

Protocol 2: Preparation of Plasticized Polymer Films by Melt Blending

This method is more representative of industrial processes and is suitable for preparing larger quantities of plasticized polymer.[10]

Materials:

  • Polymer resin (e.g., PVC powder)

  • This compound (DEHM)

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Two-roll mill or internal mixer

  • Compression molder

Procedure:

  • Dry Blending:

    • In a high-speed mixer, dry blend the polymer resin, DEHM, and a thermal stabilizer at the desired ratios.

  • Melt Compounding:

    • Transfer the dry blend to a two-roll mill or an internal mixer preheated to a temperature suitable for the polymer (e.g., 160-180°C for PVC).

    • Melt and mix the components until a homogenous blend is achieved. The mixing time typically ranges from 5 to 10 minutes.

  • Sheet Formation:

    • The molten polymer blend can be sheeted off the two-roll mill or extruded from the internal mixer.

  • Compression Molding (Optional):

    • To obtain films with a specific thickness and smooth surface, the compounded material can be compression molded.

    • Place a known amount of the material between two polished metal plates in a compression molder preheated to the processing temperature.

    • Apply pressure for a set period to form a uniform sheet.

    • Cool the mold under pressure to solidify the film.

Protocol 3: Characterization of Mechanical Properties - Tensile Testing

This protocol follows the guidelines of ASTM D882 for testing the tensile properties of thin plastic films.[5]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Specimen Preparation:

    • Cut rectangular test specimens from the prepared films with uniform width and free of nicks and tears. A typical specimen size is 25 mm in width and 150 mm in length.

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.

  • Testing:

    • Set the initial grip separation on the UTM (e.g., 100 mm).

    • Secure the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Set the crosshead speed (rate of grip separation). This will depend on the expected elongation of the material.

    • Start the test and record the load and elongation data until the specimen breaks.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length at the point of fracture.

      • Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the stiffness of the film.

Protocol 4: Characterization of Thermal Properties - Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized films.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample of the film (typically 5-10 mg).

  • Analysis:

    • Place the sample in the TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins. This indicates the thermal stability of the material.

Protocol 5: Evaluation of Plasticizer Migration - Solvent Extraction Method

This protocol provides a general method for assessing the leaching of DEHM from the polymer film into a liquid medium, based on principles from ASTM D1239.

Materials:

  • Prepared polymer film specimens of known dimensions and weight

  • Extraction solvent (e.g., deionized water, ethanol, or a food simulant like olive oil)

  • Sealed containers (e.g., glass vials with PTFE-lined caps)

  • Analytical balance

  • Incubator or water bath for temperature control

Procedure:

  • Initial Measurement:

    • Cut film specimens of a specific size (e.g., 2 cm x 5 cm).

    • Accurately weigh each specimen.

  • Extraction:

    • Place each specimen in a sealed container with a known volume of the extraction solvent.

    • Incubate the containers at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • Final Measurement:

    • After the incubation period, remove the film specimen from the solvent.

    • Gently pat the surface dry with a lint-free cloth.

    • Allow the specimen to air-dry completely or dry it in a desiccator to a constant weight.

    • Accurately weigh the dried specimen.

  • Calculation:

    • Calculate the percentage weight loss of the film, which corresponds to the amount of plasticizer that has migrated into the solvent.

    • Alternatively, the concentration of DEHM in the solvent can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

Experimental_Workflow_Solvent_Casting cluster_prep Solution Preparation cluster_cast Casting & Drying cluster_char Characterization dissolve Dissolve Polymer in Solvent add_dehm Add DEHM Plasticizer dissolve->add_dehm mix Homogenize Mixture add_dehm->mix cast Pour Solution into Mold mix->cast dry Dry in Oven cast->dry peel Peel Dried Film dry->peel characterize Cut Specimens for Testing peel->characterize

Caption: Workflow for preparing plasticized polymer films using the solvent casting method.

Experimental_Workflow_Melt_Blending cluster_blend Blending cluster_form Film Formation cluster_char Characterization dry_blend Dry Blend Polymer, DEHM, & Stabilizer melt_compound Melt Compound in Mixer dry_blend->melt_compound sheet Sheet Formation melt_compound->sheet compress Compression Mold (Optional) sheet->compress characterize Cut Specimens for Testing compress->characterize

Caption: Workflow for preparing plasticized polymer films using the melt blending method.

DEHM_Concentration_Effect cluster_properties Effect on Polymer Film Properties dehm_conc Increase in DEHM Concentration flexibility Increased Flexibility (Lower Young's Modulus) dehm_conc->flexibility elongation Increased Elongation at Break dehm_conc->elongation tensile_strength Decreased Tensile Strength dehm_conc->tensile_strength hardness Decreased Hardness dehm_conc->hardness tg Decreased Glass Transition Temp. (Tg) dehm_conc->tg

Caption: Logical relationship between DEHM concentration and polymer film properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Di-2-ethylhexyl Maleate (DEHM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Di-2-ethylhexyl maleate (B1232345) (DEHM) for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Di-2-ethylhexyl maleate.

Issue 1: Low or Incomplete Conversion to this compound

  • Question: My reaction seems to stall, or the final yield of this compound is lower than expected. What are the potential causes and solutions?

  • Answer: Low conversion can be attributed to several factors related to the reversible nature of the second esterification step.

    • Inefficient Water Removal: The esterification of the monoester to the diester produces water.[1] According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the reactants, thus hindering the formation of the final product.

      • Solution: Ensure your water removal system (e.g., Dean-Stark apparatus) is functioning efficiently. Using a suitable water-carrying solvent (entrainer) like toluene (B28343) can facilitate azeotropic removal of water.[2]

    • Catalyst Deactivation or Insufficient Amount: The catalyst plays a crucial role in the rate of the second, slower esterification step.[1]

      • Solution: Verify that the correct catalyst concentration is being used. For instance, some protocols specify catalyst dosages as a percentage of the total reactant mass.[2] If using a reusable catalyst, ensure it has been properly regenerated and has not lost its activity.

    • Suboptimal Reactant Molar Ratio: An insufficient excess of 2-ethylhexanol may not be enough to drive the reaction to completion.

      • Solution: Employing a molar excess of 2-ethylhexanol relative to maleic anhydride (B1165640) is a common strategy to favor product formation. Molar ratios of alcohol to anhydride can range from 2.1:1 to 3.5:1.[2]

Issue 2: Presence of Significant Side Products

  • Question: My final product is impure, and I suspect the formation of side products. What are the likely side reactions, and how can I minimize them?

  • Answer: Side reactions can compete with the desired esterification, leading to a lower yield and a more complex purification process.

    • Ether Formation: At high temperatures, alcohols can undergo acid-catalyzed dehydration to form ethers.

      • Solution: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature will depend on the specific catalyst and solvent system being used.

    • Maleate Isomerization: The cis isomer (maleate) can potentially isomerize to the trans isomer (fumarate), especially under acidic conditions and elevated temperatures.

      • Solution: While sometimes unavoidable, optimizing reaction time and temperature can help minimize isomerization. Characterization of the final product (e.g., by NMR) can confirm the isomeric purity.

Issue 3: Catalyst-Related Problems

  • Question: I am using a strong acid catalyst like sulfuric acid and am concerned about corrosion and purification. What are the alternatives?

  • Answer: While effective, strong mineral acids like sulfuric acid can cause equipment corrosion and require neutralization and washing steps, complicating the workup.[2]

    • Solution: Consider alternative catalysts that are less corrosive and easier to handle.

      • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins, zeolites, or sulfated zirconia can be easily filtered out of the reaction mixture, simplifying purification.[3]

      • Organometallic Catalysts: Tetrabutyl titanate is an example of an organometallic catalyst used in this synthesis.[1]

      • Heteropolyacids: These have shown high activity and can often be recycled.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the general two-step process for this compound synthesis?

    • A1: The synthesis occurs in two stages. The first is a rapid, non-catalytic reaction where maleic anhydride reacts with one equivalent of 2-ethylhexanol to form the monoester. This typically happens at temperatures below 100°C. The second stage is a slower, reversible esterification of the monoester with a second equivalent of 2-ethylhexanol to form the diester and water. This second step requires a catalyst to proceed at a reasonable rate.[1]

  • Q2: Why is a water-entraining solvent like toluene used?

    • A2: The second esterification step is an equilibrium reaction. To achieve a high yield, the water produced must be continuously removed to shift the equilibrium towards the product side. Toluene forms an azeotrope with water, allowing for its removal by distillation using a Dean-Stark apparatus.

  • Q3: What are typical reaction conditions for achieving a high yield?

    • A3: High yields (often exceeding 95%) can be achieved under optimized conditions. These typically involve using an excess of 2-ethylhexanol (e.g., a molar ratio of alcohol to anhydride of 2.5:1 to 3:1), an appropriate catalyst concentration (e.g., 0.15% to 1.5% of total reactant mass), a reaction temperature between 120°C and 145°C, and a reaction time of 2 to 4 hours while continuously removing water.[2][4]

  • Q4: Can this reaction be performed without a catalyst?

    • A4: While the first step to the monoester is very fast and non-catalytic, the second step to the diester is very slow without a catalyst. For practical synthesis times and high yields, a catalyst is necessary.[1]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various studies on the synthesis of this compound, showcasing the impact of different catalysts and reaction conditions on the final yield or esterification rate.

Table 1: Comparison of Different Catalytic Systems

CatalystMolar Ratio (Alcohol:Anhydride)Catalyst Conc. (% of total mass)Temperature (°C)Time (h)Yield / Esterification Rate (%)Reference
Heteropolyacid2.1:1 - 3.5:10.15 - 0.65Reflux2 - 495.8 - 99.6[2]
Phosphotungstic Acid on Activated Carbon3:1Not specified1202> 95[4]
Composite Solid Superacid2.5:11.2 - 1.5145296.7[2]
Cation Exchange ResinNot specified480 (under pressure)Not specified99.7[2]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for esterification.

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)

  • Toluene (or another suitable water-entraining solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Thermometer or temperature probe

  • Magnetic stirrer and stir bar or overhead stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-neck flask with the stirrer, Dean-Stark apparatus topped with the reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add maleic anhydride, 2-ethylhexanol (in a molar ratio of approximately 1:2.5 to 1:3), toluene (typically 25-50% of the total reactant volume), and the chosen acid catalyst.[2]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 2-4 hours, or until no more water is being collected, indicating the reaction is complete.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. If a liquid acid catalyst was used, carefully neutralize it by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

  • Workup: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. Remove the toluene and any excess 2-ethylhexanol by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Fast, Non-catalytic cluster_step2 Step 2: Slow, Catalyzed Equilibrium MA Maleic Anhydride Monoester Mono-2-ethylhexyl maleate MA->Monoester + EH1 2-Ethylhexanol (1st equivalent) EH1->Monoester DEHM This compound Monoester->DEHM + EH2 2-Ethylhexanol (2nd equivalent) EH2->DEHM Water Water (H₂O) DEHM->Water + Catalyst Acid Catalyst Catalyst->Monoester

Caption: Chemical synthesis pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low DEHM Yield

Troubleshooting_Workflow decision decision action action start Low DEHM Yield check_water Is water being efficiently removed? start->check_water check_catalyst Is catalyst active and concentration correct? check_water->check_catalyst Yes action_water Improve water removal: - Check Dean-Stark setup - Use efficient entrainer check_water->action_water No check_ratio Is alcohol:anhydride molar ratio sufficient? check_catalyst->check_ratio Yes action_catalyst Adjust catalyst: - Increase concentration - Use fresh/regenerated catalyst check_catalyst->action_catalyst No check_temp_time Are reaction temp. and time optimal? check_ratio->check_temp_time Yes action_ratio Increase molar ratio of 2-ethylhexanol check_ratio->action_ratio No action_temp_time Optimize temperature and time to balance rate vs. side reactions check_temp_time->action_temp_time No end_node Re-run experiment check_temp_time->end_node Yes action_water->end_node action_catalyst->end_node action_ratio->end_node action_temp_time->end_node

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Copolymerization of Di-2-ethylhexyl Maleate (DEHM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the copolymerization of Di-2-ethylhexyl maleate (B1232345) (DEHM).

Frequently Asked Questions (FAQs)

Q1: Why is the copolymerization of Di-2-ethylhexyl maleate (DEHM) often challenging?

A1: The copolymerization of DEHM can be challenging due to a combination of factors:

  • Steric Hindrance: The two bulky 2-ethylhexyl ester groups on the maleate monomer create significant steric hindrance, which can impede the approach of the propagating radical to the double bond, leading to a low reactivity.[1][2]

  • Low Reactivity of 1,2-Disubstituted Alkenes: Maleates are 1,2-disubstituted alkenes, which are generally less reactive in free-radical polymerization compared to monosubstituted vinyl monomers like styrene (B11656) or acrylates.

  • Tendency for Alternating Copolymerization: DEHM, being an electron-acceptor monomer, has a strong tendency to form alternating copolymers with electron-donor monomers such as styrene or vinyl ethers.[3][4][5] This can make it difficult to achieve random copolymers with high DEHM content.

  • Difficulty in Homopolymerization: Due to the aforementioned reasons, DEHM does not readily undergo homopolymerization under typical free-radical conditions.[6]

Q2: What are typical reactivity ratios for DEHM with common comonomers?

A2: Specific reactivity ratios for this compound (DEHM) are not widely reported in the literature. However, data from analogous dialkyl maleates can provide valuable insights into its expected copolymerization behavior. Generally, the reactivity ratio for the maleate monomer (r₂) is very low, often approaching zero, indicating that it has a very low tendency to add to a growing polymer chain ending in a maleate radical. The reactivity ratio of the comonomer (r₁) will vary depending on its structure.

For context, in the copolymerization of styrene (M₁) with maleic acid ethyl ester (M₂), the reactivity ratios were found to be r₁ ≈ 0.13 and r₂ ≈ 0.035.[3] This suggests a strong tendency for alternation. When copolymerizing with vinyl acetate (B1210297), maleates also show a strong alternating behavior.

Q3: How can I increase the incorporation of DEHM into my copolymer?

A3: Increasing the incorporation of DEHM into a copolymer can be achieved through several strategies:

  • Choice of Comonomer: Use a comonomer with a strong electron-donating character that will favor alternating copolymerization. Examples include styrene and vinyl ethers.[4][5]

  • Monomer Feed Ratio: A higher concentration of DEHM in the initial monomer feed will generally lead to a higher incorporation in the resulting copolymer, especially in the early stages of the reaction.

  • Semi-Batch Polymerization: Employing a semi-batch or "starved-feed" polymerization technique, where the more reactive comonomer is fed gradually into the reactor containing DEHM, can help to maintain a relatively constant monomer composition and promote more uniform incorporation of DEHM.

Troubleshooting Guides

This section provides solutions to common problems encountered during the copolymerization of DEHM in a question-and-answer format.

Problem 1: Low or No Monomer Conversion

Q: My DEHM copolymerization reaction has stalled at a very low conversion, or has not initiated at all. What are the possible causes and how can I fix it?

A: Low or no conversion in DEHM copolymerization is a common issue. Here’s a systematic approach to troubleshoot the problem:

  • Initial Troubleshooting Workflow

    G A Low/No Conversion B Verify Monomer Purity (Inhibitor Removed?) A->B C Evaluate Initiator System (Concentration & Temperature Correct?) B->C Purity Confirmed E Purify Monomers B->E Impurities Present D Assess Reaction Conditions (Oxygen Present? Temperature Too Low?) C->D Initiator OK F Optimize Initiator Concentration & Increase Temperature C->F Issue Identified G Deoxygenate System Thoroughly & Optimize Temperature D->G Issue Identified H Successful Polymerization D->H Conditions Optimized E->B F->C G->D

    Troubleshooting workflow for low conversion.
  • Potential Causes and Solutions:

    Potential Cause Explanation Recommended Solution(s)
    Inhibitor Presence Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These must be removed before use.Pass the monomers through a column of basic alumina (B75360) to remove phenolic inhibitors.
    Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals.Deoxygenate the reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before and during the polymerization. For more rigorous deoxygenation, perform several freeze-pump-thaw cycles.
    Insufficient Initiator Concentration or Activity The initiator concentration may be too low, or the initiator may have decomposed due to improper storage.Increase the initiator concentration. Ensure the initiator is fresh and has been stored correctly. Consider using a more efficient initiator for the chosen reaction temperature.
    Low Reaction Temperature The polymerization rate of DEHM is inherently slow. A low reaction temperature may not provide enough energy to overcome the activation energy barrier.Increase the reaction temperature. Be mindful that excessively high temperatures can lead to side reactions. A typical starting point for many free-radical polymerizations is 60-80°C.

Problem 2: Poor Control Over Molecular Weight and Broad Polydispersity

Q: The molecular weight of my DEHM copolymer is not what I expected, and the polydispersity index (PDI) is very high. How can I gain better control?

A: Controlling the molecular weight and achieving a narrow PDI in DEHM copolymerization requires careful consideration of several factors:

  • Logical Troubleshooting Flow for Molecular Weight Control

    G A Poor Molecular Weight Control (High PDI) B Is a Chain Transfer Agent (CTA) being used? A->B D Consider Controlled Radical Polymerization (e.g., RAFT) A->D C Adjust CTA Concentration B->C Yes E Optimize Initiator Concentration B->E No G Desired Molecular Weight & PDI Achieved C->G F Monitor Monomer Conversion E->F F->G

    Workflow for controlling molecular weight.
  • Potential Causes and Solutions:

    Potential Cause Explanation Recommended Solution(s)
    High Initiator Concentration A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.Decrease the initiator concentration. The molecular weight is inversely proportional to the square root of the initiator concentration.
    Chain Transfer Reactions Chain transfer to monomer, solvent, or impurities can terminate growing chains prematurely, leading to lower molecular weight and broader PDI.Use a solvent with a low chain transfer constant (e.g., benzene, t-butanol). Ensure all reagents are pure. Introduce a chain transfer agent (e.g., a thiol) in a controlled manner to regulate molecular weight.
    High Monomer Conversion At high conversions, changes in monomer feed composition and the gel effect can lead to a broadening of the molecular weight distribution.Keep the monomer conversion low (typically below 10-15%) for better control, especially when determining reactivity ratios. For higher conversions, consider a semi-batch process to maintain a constant monomer ratio.
    Conventional Free-Radical Polymerization Limitations Conventional free-radical polymerization inherently produces polymers with a broad molecular weight distribution.For applications requiring well-defined polymers, consider using controlled/"living" radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Quantitative Data

Due to the limited availability of specific reactivity ratios for this compound (DEHM), the following table presents data for analogous dialkyl maleate systems to provide an indication of expected copolymerization behavior.

Table 1: Reactivity Ratios for Copolymerization of Maleates and Related Monomers

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Temperature (°C)Polymerization SystemReference(s)
StyreneMaleic Acid Ethyl Ester0.130.03560Bulk[3]
Vinyl AcetateDibutyl Maleate0.11350.056260Solution (Chloroform)[7]
n-Butyl Acrylate (B77674)2-Ethylhexyl Acrylate0.9941.62160Bulk[8]
Methyl Methacrylate2-Ethylhexyl Acrylate1.4960.31560Bulk[8]
Styrene2-Ethylhexyl Acrylate0.260.94Not specifiedNot specified[9]

Note: The reactivity ratios for systems containing maleates (rows 1 and 2) show low values for both r₁ and r₂, with their product (r₁r₂) being close to zero, which is characteristic of a strong tendency for alternating copolymerization. In contrast, the acrylate systems (rows 3, 4, and 5) exhibit different behaviors, with reactivity ratios closer to unity, suggesting more random copolymerization.

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of DEHM and Styrene

This protocol describes the synthesis of a random copolymer of this compound (DEHM) and Styrene in a solvent using a free-radical initiator.

  • Materials:

    • This compound (DEHM), inhibitor removed

    • Styrene, inhibitor removed

    • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

    • Toluene (B28343), anhydrous

    • Methanol

    • Nitrogen gas (N₂)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Nitrogen inlet and outlet

    • Glassware for precipitation and filtration

  • Procedure:

    • Monomer and Initiator Preparation: In the three-neck flask, dissolve the desired molar ratio of DEHM and styrene in toluene.

    • Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers).

    • Degassing: Purge the reaction mixture with nitrogen gas for 30-60 minutes to remove dissolved oxygen.

    • Polymerization: Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired monomer conversion (e.g., 4-24 hours).

    • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Purification and Drying: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of toluene and re-precipitate in methanol to remove unreacted monomers and initiator fragments. Repeat this step two more times.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Experimental Workflow Diagram

    G A 1. Prepare Monomer & Initiator Solution B 2. Degas with Nitrogen A->B C 3. Heat to 70°C (Polymerization) B->C D 4. Cool & Precipitate in Methanol C->D E 5. Filter & Redissolve D->E F 6. Reprecipitate E->F G 7. Dry Copolymer F->G

    Solution polymerization workflow.

Protocol 2: Semi-Batch Emulsion Copolymerization of DEHM and Vinyl Acetate

This protocol is adapted from a patent describing the copolymerization of a vinyl ester, an acrylate, and DEHM.[6] It is designed to improve the incorporation of the less reactive DEHM.

  • Materials:

    • This compound (DEHM), inhibitor removed

    • Vinyl acetate (VAc), inhibitor removed

    • Potassium persulfate (KPS), initiator

    • Sodium bicarbonate (NaHCO₃), buffer

    • Anionic surfactant (e.g., sodium dodecyl sulfate, SDS)

    • Non-ionic surfactant (e.g., Triton X-100)

    • Deionized water

    • Nitrogen gas (N₂)

  • Equipment:

    • Jacketed glass reactor with a condenser, mechanical stirrer, and nitrogen inlet

    • Monomer feed pump

    • Heating/cooling circulator

  • Procedure:

    • Initial Reactor Charge: To the reactor, add a portion of the deionized water, surfactants, and buffer. Purge with nitrogen for 30 minutes.

    • Heat the reactor to the initial reaction temperature (e.g., 60°C).

    • Add the initiator (KPS) dissolved in a small amount of deionized water to the reactor.

    • Initial Monomer Charge: Add all of the vinyl acetate and a portion (e.g., 50-75%) of the DEHM to the reactor.

    • Monomer Feed: Prepare a pre-emulsion of the remaining DEHM, water, and surfactants.

    • Once the initial polymerization has started (indicated by a temperature increase or change in appearance), begin the continuous feed of the DEHM pre-emulsion into the reactor over a period of several hours (e.g., 3-4 hours).

    • Completion and Post-Reaction: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high conversion.

    • Cool the reactor to room temperature. The resulting product is a copolymer latex.

  • Logical Relationship Diagram

    G A Initial Reactor Charge (Water, Surfactants, Buffer) B Heat & Add Initiator A->B C Initial Monomer Charge (All VAc, Partial DEHM) B->C D Start Polymerization C->D E Continuous Feed of Remaining DEHM Pre-emulsion D->E Onset of Polymerization F Complete Reaction E->F Feed Complete G Cool & Collect Latex F->G

    Semi-batch emulsion polymerization process.

References

Technical Support Center: Optimizing Di-2-ethylhexyl Maleate (DEHM) in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Di-2-ethylhexyl maleate (B1232345) (DEHM) in coating formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the use of DEHM in coating experiments.

Issue 1: Poor Film Formation (Cracking, Crazing, or Brittleness)

  • Question: My coating film is cracking or appears brittle after drying. How can I improve its flexibility?

  • Answer: Cracking and brittleness are often signs of insufficient plasticization. Di-2-ethylhexyl maleate (DEHM) is an effective plasticizer that increases the flexibility of the coating film.[1] Consider the following adjustments:

    • Increase DEHM Concentration: Gradually increase the loading level of DEHM in your formulation. This will lower the glass transition temperature (Tg) of the polymer, making the film more flexible and less prone to cracking.

    • Ensure Compatibility: Verify the compatibility of DEHM with your specific resin system. DEHM shows excellent compatibility with vinyl acetate (B1210297) and acrylic polymers.[1] Incompatibility can lead to plasticizer migration and film defects.

    • Optimize Curing Conditions: Over-curing can lead to brittle films. Review and optimize your curing temperature and time to ensure they are appropriate for your formulation.

Issue 2: Surface Defects (Orange Peel, Blistering, or Pinholes)

  • Question: I am observing surface defects like orange peel and blistering in my coating. Could DEHM be the cause?

  • Answer: While DEHM is not typically a direct cause of these defects, its influence on viscosity can play a role.

    • Orange Peel: This can occur if the coating viscosity is too high, preventing proper leveling. While DEHM generally reduces viscosity, interactions with other formulation components could lead to an unexpected increase. Measure the viscosity of your formulation and adjust the DEHM concentration or solvent content as needed.

    • Blistering: Blistering is often caused by trapped solvents or moisture. DEHM has low volatility.[1] Ensure adequate drying time between coats and that the overall solvent system is optimized for your application conditions.

Issue 3: Poor Adhesion

  • Question: My coating is delaminating or shows poor adhesion to the substrate. How can I improve it?

  • Answer: Poor adhesion can result from several factors, some of which may be indirectly related to the plasticizer.

    • Substrate Preparation: Ensure the substrate is properly cleaned and prepared to promote good adhesion.

    • Plasticizer Migration: Excessive or incompatible plasticizer can migrate to the coating-substrate interface, weakening the adhesive bond. Ensure you are using an appropriate concentration of DEHM and that it is fully compatible with your resin.

    • Formulation Balance: The overall balance of your coating formulation is crucial. The interaction between the resin, plasticizer, and any adhesion promoters will determine the final adhesive strength.

Issue 4: Changes in Coating Properties Over Time (e.g., Blooming)

  • Question: I've noticed a hazy or oily film on the surface of my coating after aging. What is causing this?

  • Answer: This phenomenon, known as "blooming" or "exudation," is often due to plasticizer migration.

    • Concentration: Using a DEHM concentration that exceeds the compatibility limit of the polymer is a common cause. Reduce the DEHM loading level.

    • Compatibility: Ensure DEHM is highly compatible with your chosen resin system. Using DEHM as a co-monomer, where it becomes part of the polymer backbone, can prevent migration.[2]

    • Environmental Conditions: High temperatures and humidity can accelerate plasticizer migration. Store and test your coated substrates under controlled conditions.

Frequently Asked Questions (FAQs)

What is the primary function of DEHM in coatings?

DEHM, also known as Dioctyl Maleate (DOM), primarily functions as a plasticizer and a reactive co-monomer.[1][2] As a plasticizer, it increases the flexibility and durability of coating films by lowering the glass transition temperature (Tg) of the polymer. As a co-monomer, it can be polymerized with other monomers, such as vinyl acetate and acrylates, to internally plasticize the polymer, which prevents the plasticizer from migrating out of the film over time.[1][2]

Which resin systems are most compatible with DEHM?

DEHM exhibits excellent compatibility with a variety of resin systems, including:

  • Vinyl acetate polymers and copolymers[1]

  • Acrylic and methacrylic polymers[1]

  • Polyvinyl chloride (PVC) formulations[1]

  • Nitrocellulose lacquers

How does DEHM affect the viscosity of a coating formulation?

Generally, adding a plasticizer like DEHM will reduce the viscosity of the coating formulation. This can improve flow and leveling during application. However, the final viscosity will depend on the entire formulation, including the type of resin, solvents, and other additives.

What is the typical loading level for DEHM in a coating formulation?

The optimal concentration of DEHM depends on the specific resin system and the desired level of flexibility. Typical loading levels can range from a few percent up to 30% or more by weight of the polymer solids. It is crucial to determine the compatibility limit to avoid issues like migration. A patent for a pressure-sensitive adhesive describes a formulation with 20-30% by weight of this compound.

How does DEHM impact the drying time of a coating?

DEHM is a low-volatility organic compound, so it does not evaporate quickly.[1] In solvent-based systems, its presence can slightly extend the "tack-free" time as it remains in the film longer than the primary solvents. However, its effect on the overall curing time of reactive coatings is generally minimal.

Data Presentation

The following tables provide illustrative data on how varying the concentration of this compound (DEHM) can affect key performance properties of a model acrylic-based coating.

Note: This data is representative and intended to demonstrate expected trends. Actual results will vary depending on the specific formulation and test conditions.

Table 1: Effect of DEHM Concentration on Coating Viscosity and Drying Time

DEHM Concentration (% by weight of resin solids)Viscosity (cP at 25°C)Surface Dry Time (minutes)Hard Dry Time (hours)
01500204
51350254.5
101200305
151050355.5
20900406

Table 2: Effect of DEHM Concentration on Coating Hardness and Adhesion

DEHM Concentration (% by weight of resin solids)Pencil Hardness (ASTM D3363)Adhesion (ASTM D3359, Scale 0B-5B)Flexibility (Mandrel Bend, 1/8 inch)
02H5BFails (Cracks)
5H5BPasses
10F5BPasses
15HB4BPasses
20B4BPasses

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Viscosity Measurement

  • Method: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

  • Procedure:

    • Ensure the coating sample is at a constant temperature of 25°C ± 0.5°C.

    • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

    • Immerse the spindle into the coating sample up to the marked level.

    • Allow the spindle to rotate for 60 seconds to stabilize before taking a reading.

    • Record the viscosity in centipoise (cP).

    • Perform the measurement in triplicate and report the average value.

2. Drying Time Measurement

  • Method: ASTM D5895 - Standard Test Method for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders.

  • Procedure:

    • Apply the coating film of a specified thickness onto a clean glass panel.

    • Immediately place the panel on the drying time recorder.

    • Start the recorder, which will move a stylus across the film at a constant speed.

    • After the test duration, examine the track left by the stylus to determine the different stages of drying:

      • Surface Dry: The point at which the stylus no longer leaves a continuous track.

      • Hard Dry: The point at which the stylus no longer scratches the surface of the film.

    • Record the time taken to reach each stage.

3. Pencil Hardness Test

  • Method: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.

  • Procedure:

    • Use a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).

    • Hold the pencil at a 45° angle to the coated surface.

    • Push the pencil firmly away from the operator with a uniform pressure.

    • The pencil hardness is defined as the hardest pencil that will not scratch or gouge the coating film.

    • Start with a softer pencil and work up the hardness scale until the film is marred. The hardness is the grade of the last pencil that did not mar the surface.

4. Adhesion Test (Cross-Cut Tape Test)

  • Method: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test (Method B).

  • Procedure:

    • Make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.

    • Brush the area lightly to remove any detached flakes of coating.

    • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

    • Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.

    • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

Visualizations

DEHM_Troubleshooting_Workflow cluster_start Identify Coating Issue cluster_issues Problem Categorization cluster_causes Potential Causes Related to DEHM cluster_solutions Corrective Actions start Coating Defect Observed brittleness Brittleness / Cracking start->brittleness surface_defects Surface Defects (Orange Peel, Blisters) start->surface_defects adhesion_failure Poor Adhesion start->adhesion_failure aging_issues Aging Issues (Blooming) start->aging_issues low_dehm Insufficient DEHM Concentration brittleness->low_dehm Primary Cause viscosity_issue Incorrect Viscosity surface_defects->viscosity_issue Indirect Cause migration Plasticizer Migration adhesion_failure->migration Possible Cause aging_issues->migration Primary Cause increase_dehm Increase DEHM Level low_dehm->increase_dehm check_viscosity Adjust Viscosity (Solvent/DEHM) viscosity_issue->check_viscosity incompatibility Resin Incompatibility migration->incompatibility Often Linked reduce_dehm Reduce DEHM Level / Check Compatibility migration->reduce_dehm verify_compatibility Verify Resin Compatibility / Consider Co-monomer incompatibility->verify_compatibility

Troubleshooting workflow for DEHM-related coating issues.

DEHM_Performance_Optimization cluster_input Formulation Variable cluster_properties Coating Properties Affected cluster_relationship Effect of Increasing DEHM dehm_conc DEHM Concentration flexibility Flexibility / Elongation dehm_conc->flexibility Directly Proportional hardness Hardness dehm_conc->hardness Inversely Proportional viscosity Viscosity dehm_conc->viscosity Inversely Proportional mfft MFFT (Minimum Film Forming Temperature) dehm_conc->mfft Inversely Proportional adhesion Adhesion dehm_conc->adhesion Complex Relationship increase Increases decrease Decreases optimal Optimal Range

Logical relationship of DEHM concentration and coating properties.

References

Minimizing side reactions in Di-2-ethylhexyl maleate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di-2-ethylhexyl Maleate (B1232345) Production

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Di-2-ethylhexyl maleate (DOM).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical reactions in the synthesis of this compound (DOM)?

The synthesis of DOM from maleic anhydride (B1165640) and 2-ethylhexanol proceeds through a two-stage esterification process[1][2]:

  • Monoester Formation: This initial stage is a rapid, non-catalytic reaction where maleic anhydride reacts with one molecule of 2-ethylhexanol to form a monoester. This step is virtually irreversible and typically occurs at temperatures below 100°C[1].

  • Diester Formation: The second stage is a slower, reversible reaction. The monoester reacts with a second molecule of 2-ethylhexanol to yield the this compound diester and water. This equilibrium-limited step necessitates a catalyst to achieve a practical reaction rate[1][2].

Q2: What are the primary side reactions to be aware of during DOM synthesis?

The most prevalent side reactions that can impact product purity and yield include:

  • Isomerization: The desired cis-isomer (maleate) can isomerize to the trans-isomer, Di-2-ethylhexyl fumarate (B1241708). This is often promoted by heat and the presence of acids or bases[3][4][5].

  • By-product Formation: The formation of maleic acid and fumaric acid can occur, which complicates purification and reduces the overall yield[6]. Additionally, alkoxysuccinic acid di(2-ethylhexyl) ester has been reported as a potential impurity[4].

  • Alcohol Etherification: At elevated temperatures and in the presence of strong acid catalysts, 2-ethylhexanol can undergo a self-condensation reaction to form bis(2-ethylhexyl) ether[7].

  • Color Formation: The final product may exhibit discoloration, which is indicative of impurities formed through thermal degradation or other side reactions[8].

Q3: Which catalysts are typically employed, and how do they affect the formation of side products?

A variety of catalysts can be used for this esterification, each with its own advantages and disadvantages regarding side reactions:

  • Strong Protic Acids: Sulfuric acid and p-toluenesulfonic acid are effective catalysts but can also promote undesirable side reactions like isomerization and the etherification of the alcohol, particularly at higher temperatures[1][6][9]. They also present challenges related to equipment corrosion.

  • Organometallic Catalysts: Compounds like tetrabutyl titanate are used as catalysts and may offer milder reaction conditions[1].

  • Solid Acid Catalysts: To circumvent issues of corrosion and to simplify catalyst removal, solid acid catalysts such as heteropolyacids and ion-exchange resins are utilized[2][10]. These catalysts can offer high esterification rates while minimizing downstream processing steps[10].

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Maleic Anhydride + 2-Ethylhexanol reactor Reaction Vessel with Reflux Condenser and Water Separator reactants->reactor catalyst Catalyst catalyst->reactor solvent Toluene (B28343) (optional, for azeotropic removal of water) solvent->reactor heating Heating and Stirring reactor->heating catalyst_removal Catalyst Removal (Filtration/Washing) heating->catalyst_removal solvent_removal Solvent Recovery (Atmospheric Distillation) catalyst_removal->solvent_removal product_isolation Product Isolation (Vacuum Distillation) solvent_removal->product_isolation final_product This compound (DOM) product_isolation->final_product

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide

Q: My final product yield is significantly lower than anticipated. What are the likely causes, and how can I address them?

A: A low yield can stem from several issues. A systematic approach to diagnosing the problem is recommended:

  • Incomplete Reaction: The formation of the diester is an equilibrium-controlled reaction[1].

    • Solution: The continuous and efficient removal of water is critical to drive the reaction to completion. The use of an azeotropic solvent such as toluene in conjunction with a Dean-Stark apparatus is a standard and effective method[10]. By removing water, the equilibrium is shifted in favor of the product.

  • Suboptimal Catalyst Performance: The choice of catalyst and its concentration are pivotal.

    • Solution: If you are using a solid acid catalyst, verify that it is properly activated and has not been contaminated. For liquid acid catalysts like sulfuric acid, ensure the correct concentration is employed. An inadequate amount of catalyst will result in a slow and incomplete reaction.

  • Loss of Reactants:

    • Solution: Inspect the reaction apparatus for any leaks, especially if operating under reflux. Confirm that the condenser is functioning optimally to prevent the escape of volatile reactants.

  • Prevalence of Side Reactions: The formation of byproducts such as Di-2-ethylhexyl fumarate or bis(2-ethylhexyl) ether will consume the starting materials, thereby reducing the yield of the desired product.

    • Solution: Optimize the reaction temperature and duration. Elevated temperatures can favor the kinetics of side reactions[6]. Consider employing a milder catalyst that is less likely to promote these unwanted pathways[2].

Q: The final product has a yellow or brown tint. What is the cause of this discoloration, and what steps can I take to produce a colorless product?

A: Discoloration is typically a result of thermal degradation or the presence of impurities.

  • Excessive Reaction Temperature: Extended exposure to high temperatures can lead to the formation of colored degradation products.

    • Solution: Reduce the reaction temperature and/or shorten the reaction time. This often involves finding a balance to maintain a good reaction rate while minimizing product degradation.

  • Catalyst-Induced Degradation: Certain aggressive catalysts can contribute to discoloration.

    • Solution: A switch to a less harsh catalyst may be beneficial. For instance, some organometallic or solid acid catalysts may be gentler alternatives to concentrated sulfuric acid.

  • Oxidation: The presence of atmospheric oxygen at high temperatures can result in colored oxidation byproducts.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.

  • Ineffective Purification:

    • Solution: During the final vacuum distillation, ensure that a sufficiently high vacuum is applied to keep the distillation temperature to a minimum. A pre-treatment step with activated carbon before the final distillation can also be effective in removing colored impurities.

Q: My product analysis shows a high concentration of Di-2-ethylhexyl fumarate. How can I suppress this isomerization?

A: The isomerization of the maleate to the thermodynamically more stable fumarate is a common challenge, frequently catalyzed by heat and acid[3][4][5].

  • Reaction Conditions:

    • Solution:

      • Temperature: Employ the lowest temperature that provides a reasonable reaction rate, as the isomerization is temperature-sensitive.

      • Catalyst: Strong acids are known to promote isomerization. The use of a milder catalyst is advisable. If a strong acid is used, it should be neutralized immediately after the reaction is complete and before any high-temperature purification steps like distillation.

      • Reaction Time: Avoid excessively long reaction times. It is best to monitor the progress of the reaction (for example, by measuring the acid value) and to terminate it once the target conversion has been achieved.

  • Purification:

    • Solution: During purification, particularly distillation, maintain the lowest possible temperature by utilizing a high vacuum.

G start Problem with DOM Synthesis low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration high_fumarate High Fumarate Content start->high_fumarate incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check catalyst_issue Catalyst Issue? low_yield->catalyst_issue Check reactant_loss Reactant Loss? low_yield->reactant_loss Check high_temp High Temperature? discoloration->high_temp Check harsh_catalyst Harsh Catalyst? discoloration->harsh_catalyst Check oxidation Oxidation? discoloration->oxidation Check temp_fumarate High Temperature? high_fumarate->temp_fumarate Check catalyst_fumarate Acidic Catalyst? high_fumarate->catalyst_fumarate Check time_fumarate Long Reaction Time? high_fumarate->time_fumarate Check sol_incomplete_rxn Improve water removal (Azeotropic distillation) incomplete_rxn->sol_incomplete_rxn Yes sol_catalyst_issue Check catalyst activity/amount catalyst_issue->sol_catalyst_issue Yes sol_reactant_loss Check for leaks, ensure efficient condensation reactant_loss->sol_reactant_loss Yes sol_high_temp Lower reaction/distillation temp. high_temp->sol_high_temp Yes sol_harsh_catalyst Use milder catalyst harsh_catalyst->sol_harsh_catalyst Yes sol_oxidation Use inert atmosphere (N2) oxidation->sol_oxidation Yes sol_temp_fumarate Lower reaction temp. temp_fumarate->sol_temp_fumarate Yes sol_catalyst_fumarate Use milder catalyst or neutralize before distillation catalyst_fumarate->sol_catalyst_fumarate Yes sol_time_fumarate Optimize reaction time time_fumarate->sol_time_fumarate Yes

Caption: Decision tree for troubleshooting common issues in DOM synthesis.

G cluster_main Main Synthesis Pathway cluster_side Key Side Reactions MA Maleic Anhydride Monoester Mono-2-ethylhexyl maleate MA->Monoester + 2-Ethylhexanol (fast) Other_acids Maleic Acid / Fumaric Acid MA->Other_acids Hydrolysis MA->Other_acids EH 2-Ethylhexanol Ether Bis(2-ethylhexyl) ether EH->Ether Self-condensation (High Temp, Acid) EH->Ether DOM This compound (DOM) Monoester->DOM + 2-Ethylhexanol (slow, reversible) + Catalyst - H2O DOF Di-2-ethylhexyl fumarate DOM->DOF Isomerization (Heat, Acid) DOM->DOF

Caption: Main reaction and key side reactions in DOM synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Heteropolyacid Catalyst [10]

This protocol is adapted from a method that utilizes a heteropolyacid catalyst, noted for its high activity, recyclability, and its ability to mitigate issues of corrosion and pollution.

  • Materials:

    • Maleic anhydride

    • 2-Ethylhexanol

    • Toluene (as an azeotropic agent for water removal)

    • Heteropolyacid catalyst H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O

  • Equipment:

    • Three-necked flask

    • Thermometer

    • Reflux condenser

    • Water separator (e.g., Dean-Stark apparatus)

    • Magnetic stirrer and heating mantle

    • Distillation apparatus (for both atmospheric and vacuum distillation)

  • Procedure:

    • Reactor Charging: In a three-necked flask equipped with a thermometer, reflux condenser, and water separator, combine maleic anhydride, 2-ethylhexanol, toluene, and the heteropolyacid catalyst.

      • The recommended molar ratio of maleic anhydride to 2-ethylhexanol is between 1:2.1 and 1:3.5.

      • The volume of toluene should be between 25% and 50% of the total feed amount.

      • The catalyst loading should be between 0.15% and 0.65% of the total feed mass.

    • Reaction: The mixture is stirred and heated to reflux for 2 to 4 hours. Water produced during the esterification is collected in the water separator.

    • Solvent Recovery: Upon completion of the reaction, the toluene is recovered via atmospheric distillation.

    • Reaction Monitoring: The reaction mixture is cooled, and the acid value is measured to determine the extent of esterification. An esterification rate as high as 99.6% has been reported using this method[10].

    • Catalyst Recovery: The cooled mixture is filtered to recover the solid heteropolyacid catalyst, which can potentially be reused.

    • Product Isolation: The final product is purified and isolated by distillation under reduced pressure.

Quantitative Data Summary

The tables below provide a summary of how different catalysts and reaction conditions can influence the synthesis of maleate esters.

Table 1: A Comparison of Catalysts for this compound (DOM) Synthesis

CatalystMolar Ratio (Alcohol:Anhydride)Catalyst Loading (% of total mass)Reaction Time (hours)Esterification Rate / YieldReference
Heteropolyacid H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O1:2.1 to 1:3.50.15% - 0.65%2 - 499.6%[10]
Macroporous cation exchange resinNot specified4%Not specified99.7%[10]
Unspecified solid acid catalyst3.02%297.2%[10]
Sulfuric AcidNot specifiedNot specifiedNot specifiedCommonly used, but quantitative data on side reactions were not available in the search results.[1][6]
Tetrabutyl titanateNot specifiedNot specifiedNot specifiedMentioned as a catalyst, but specific performance data were not available in the search results.[1]

Table 2: The Influence of Reaction Conditions on Side Reactions

Side ReactionInfluencing FactorsRecommended Action for MinimizationReference
Isomerization to Fumarate High temperature, presence of acids/basesEmploy lower reaction temperatures; use a milder catalyst or neutralize the acid before distillation.[3][4][5]
Formation of By-product Acids Incomplete reaction, hydrolysisEnsure the esterification goes to completion; efficiently remove water as it is formed.[6]
Etherification of Alcohol High temperature, strong acid catalystUse lower temperatures; consider a milder catalyst.[7]
Product Discoloration High temperature, oxidationLower the reaction and distillation temperatures; conduct the reaction under an inert atmosphere.[6][8]

References

Technical Support Center: Enhancing Polymer Thermal Stability with Di-2-ethylhexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide based on available data regarding the use of maleates and similar esters in polymer formulations. Specific experimental results can vary based on the polymer matrix, processing conditions, and the presence of other additives. Di-2-ethylhexyl maleate (B1232345) (DEHM) is primarily recognized as a plasticizer, and its role as a primary thermal stabilizer is not extensively documented in scientific literature. It may, however, contribute to thermal stability as a secondary stabilizer or co-stabilizer in conjunction with primary heat stabilizers, particularly in halogenated polymers like PVC.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when incorporating Di-2-ethylhexyl maleate (DEHM) into polymer formulations with the goal of enhancing thermal stability.

Issue/Observation Potential Cause Troubleshooting Steps
Early Discoloration (e.g., Yellowing) During Processing 1. Insufficient Primary Stabilization: DEHM is not a primary heat stabilizer and cannot solely prevent the thermal degradation of polymers like PVC. The formulation may lack an adequate amount of primary stabilizers (e.g., metal soaps, organotins).[1][2] 2. Pro-degradant Effect: In some systems, at elevated temperatures, esters can undergo side reactions that may contribute to discoloration.1. Incorporate/Increase Primary Stabilizers: Add or increase the concentration of primary heat stabilizers such as calcium/zinc stearates or organotin compounds.[2][3] 2. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing. 3. Evaluate Synergistic Effects: Conduct a design of experiments (DOE) to evaluate the interaction between DEHM and the primary stabilizer system to find an optimal ratio.
Reduced Mechanical Properties (e.g., Tensile Strength, Modulus) 1. Excessive Plasticization: DEHM is a plasticizer, and its addition will inherently reduce the rigidity and hardness of the polymer.[4][5] 2. Polymer Degradation: If the overall stabilization package is insufficient, thermal degradation can lead to chain scission and a loss of mechanical properties.1. Optimize DEHM Concentration: Reduce the concentration of DEHM to the minimum level required to achieve the desired secondary stabilization or processing aid effect without overly compromising mechanical properties. 2. Reinforce with Fillers: Incorporate reinforcing fillers like glass fibers or mineral fillers to compensate for the loss in stiffness. 3. Ensure Adequate Primary Stabilization: Verify that the primary stabilizer system is effectively preventing polymer degradation.
Plate-out or Die Build-up During Extrusion 1. Migration of DEHM: As a relatively low molecular weight additive, DEHM can migrate to the surface of the polymer melt, especially at higher processing temperatures and concentrations.[6][7][8][9] 2. Incompatibility: At higher concentrations, DEHM may exhibit limited compatibility with the polymer matrix or other additives, leading to exudation.1. Reduce DEHM Concentration: Lower the loading level of DEHM in the formulation. 2. Use of a Co-stabilizer/Lubricant: Incorporate internal or external lubricants that can help to improve the melt flow and reduce adhesion to metal surfaces. 3. Optimize Temperature Profile: Adjust the temperature profile of the extruder to minimize localized overheating.
No Significant Improvement in Thermal Stability 1. Ineffective as a Primary Stabilizer: DEHM does not function as a primary heat stabilizer by scavenging HCl or deactivating unstable allylic chlorides in PVC.[1][2] 2. Antagonistic Effects: In some cases, interactions between different additives can be antagonistic, reducing the overall effectiveness of the stabilizer package.1. Combine with Primary Stabilizers: DEHM is best used as a co-stabilizer. Evaluate its performance in combination with known primary stabilizers like metal soaps (Ca/Zn, Ba/Zn) or organotins.[1][3][10] 2. Systematic Formulation Study: Conduct a systematic study to evaluate the effect of DEHM in your specific polymer system, comparing it against a control with only a primary stabilizer.

Frequently Asked Questions (FAQs)

Q1: Can this compound (DEHM) be used as a standalone thermal stabilizer for PVC?

A1: No, DEHM is not recommended as a standalone or primary thermal stabilizer for PVC.[1][2] PVC requires primary stabilizers, such as metal soaps (e.g., calcium/zinc stearates) or organotin compounds, to effectively neutralize hydrogen chloride (HCl) released during thermal degradation and to replace unstable chlorine atoms in the polymer chain.[1][2] DEHM can be considered for use as a secondary stabilizer or a co-stabilizer, where it may work synergistically with the primary stabilizer to improve long-term heat stability and processing characteristics.[1]

Q2: What is the proposed mechanism for DEHM's contribution to thermal stability?

A2: While not extensively documented, the potential contribution of maleate esters like DEHM to thermal stability in PVC could be through several secondary mechanisms. The double bond in the maleate moiety might undergo Diels-Alder reactions with the conjugated polyenes that form in the degrading PVC backbone. This would interrupt the sequence of double bonds, which is responsible for color development. Additionally, as a co-stabilizer, it might improve the solubility and dispersion of primary metallic soap stabilizers within the polymer matrix, enhancing their efficiency.

Q3: How does DEHM affect the processing of the polymer?

A3: DEHM is a plasticizer, so its addition will lower the melt viscosity of the polymer compound. This can lead to easier processing at lower temperatures and with less energy consumption. However, using too much can lead to issues like reduced mechanical strength and potential migration or plate-out.[4][5][6][7][8][9]

Q4: Are there any synergistic effects when using DEHM with other stabilizers?

A4: Synergism between different types of stabilizers is a common strategy in polymer formulation.[1][11] For instance, in PVC stabilization, a combination of a calcium stearate (B1226849) (a good long-term stabilizer and HCl scavenger) and a zinc stearate (which provides good early color hold but can cause sudden degradation) is often used. DEHM, as a co-stabilizer, could potentially enhance the performance of such a system by improving the compatibility of the components or by providing an additional, albeit minor, stabilization mechanism. However, specific data on synergistic effects with DEHM is limited, and experimental validation is necessary.

Q5: What are the typical loading levels for DEHM when used as a co-stabilizer?

A5: The optimal loading level will depend on the specific polymer, the primary stabilizer system, processing conditions, and the desired final properties of the product. It is recommended to start with low concentrations (e.g., 1-5 parts per hundred of resin, phr) and conduct a ladder study to evaluate its effect on thermal stability and mechanical properties.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Objective: To determine the effect of DEHM on the onset of thermal degradation and the overall thermal stability of the polymer.

Methodology:

  • Sample Preparation: Prepare polymer samples with and without DEHM, as well as with different concentrations of DEHM in combination with a primary stabilizer. Ensure samples are dry and free of residual solvents. A typical sample size is 5-10 mg.

  • Instrument Setup:

    • Apparatus: Thermogravimetric Analyzer.

    • Atmosphere: Nitrogen (to assess inherent thermal stability) or Air (to assess thermo-oxidative stability), with a typical flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset of degradation temperature (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Compare the Tonset values of the different formulations. A higher Tonset indicates improved thermal stability.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperature of maximum degradation rate (Tmax).

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To evaluate the effect of DEHM on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

  • Sample Preparation: Prepare 5-10 mg samples of the polymer formulations.

  • Instrument Setup:

    • Apparatus: Differential Scanning Calorimeter.

    • Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • First Heat: Ramp from room temperature to a temperature above the expected melting point at 10 °C/min to erase the thermal history.

      • Cool: Cool the sample back to room temperature at 10 °C/min.

      • Second Heat: Ramp again to the maximum temperature at 10 °C/min.

  • Data Analysis:

    • Determine the Tg from the second heating scan. A decrease in Tg will confirm the plasticizing effect of DEHM.

    • Determine the Tm and the heat of fusion (ΔHm) from the second heating scan to assess any changes in crystallinity.

Diagrams

Experimental_Workflow Experimental Workflow for Evaluating DEHM in Polymer Formulations cluster_formulation Formulation cluster_processing Processing cluster_testing Characterization cluster_analysis Data Analysis Formulation Polymer + Primary Stabilizer + DEHM Melt_Mixing Melt Mixing / Compounding Formulation->Melt_Mixing Sample_Prep Sample Preparation (e.g., Compression Molding) Melt_Mixing->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC Mechanical_Testing Mechanical Testing (Tensile, etc.) Sample_Prep->Mechanical_Testing Color_Measurement Color Measurement Sample_Prep->Color_Measurement Thermal_Stability Assess Thermal Stability (Tonset, Tmax) TGA->Thermal_Stability Thermal_Transitions Assess Thermal Transitions (Tg, Tm) DSC->Thermal_Transitions Mechanical_Properties Evaluate Mechanical Properties Mechanical_Testing->Mechanical_Properties Color_Stability Evaluate Color Stability Color_Measurement->Color_Stability

Caption: Workflow for evaluating the effect of DEHM on polymer properties.

PVC_Degradation_Stabilization Simplified Mechanism of PVC Degradation and Stabilization PVC PVC Degraded_PVC Degraded PVC (Polyene Formation + HCl) PVC->Degraded_PVC Dehydrochlorination Heat Heat Heat->Degraded_PVC Primary_Stabilizer Primary Stabilizer (e.g., Ca/Zn Stearate) Degraded_PVC->Primary_Stabilizer HCl Neutralization DEHM DEHM (Co-stabilizer) Degraded_PVC->DEHM Diels-Alder Reaction (Potential Mechanism) Color Discoloration Degraded_PVC->Color Stabilized_Products Stabilized Products Primary_Stabilizer->Stabilized_Products DEHM->Stabilized_Products

Caption: PVC degradation and potential stabilization pathways.

References

Technical Support Center: Overcoming Phase Separation in Polymer Blends with Di-2-ethylhexyl Maleate (DEHM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Di-2-ethylhexyl maleate (B1232345) (DEHM) in your polymer blend research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your work in achieving homogenous and stable polymer blends.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using DEHM to mitigate phase separation in polymer blends.

IssuePotential Cause(s)Suggested Solution(s)
Persistent phase separation observed after adding DEHM. - Insufficient concentration of DEHM. - Poor dispersion of DEHM within the polymer matrix. - High interfacial tension between the polymer components that cannot be overcome by plasticization alone. - Thermodynamic immiscibility of the polymers is too high.- Increase DEHM concentration incrementally: Start with a low weight percentage (e.g., 1-5 wt%) and gradually increase, monitoring the effect on phase morphology. - Optimize mixing parameters: Increase mixing time, speed, or temperature during blend preparation to ensure uniform distribution of DEHM. - Consider a co-additive: In highly immiscible systems, DEHM may function more effectively as a plasticizer in conjunction with a true compatibilizer (e.g., a block or graft copolymer). - Re-evaluate polymer selection: If phase separation persists, the chosen polymers may be too dissimilar for DEHM to be effective alone.
Leaching of DEHM from the polymer blend over time. - DEHM is not chemically bound to the polymer matrix.[1][2] - High concentration of DEHM exceeding its solubility limit within the polymer blend. - Environmental conditions (e.g., exposure to solvents or elevated temperatures) promoting migration.[3][4]- Use the minimum effective concentration of DEHM: Determine the lowest percentage of DEHM that achieves the desired level of phase mixing. - Consider surface modification of the blend: A surface treatment or coating can act as a barrier to reduce plasticizer migration. - Investigate reactive plasticizers: For long-term stability, consider using a plasticizer that can be chemically grafted onto one of the polymer chains.
Degradation of mechanical properties (e.g., reduced tensile strength or modulus). - Excessive plasticization effect of DEHM, leading to a softer, weaker material. - DEHM acting as a lubricant at the polymer-polymer interface, weakening interfacial adhesion.- Optimize DEHM concentration: Find a balance where DEHM improves miscibility without significantly compromising mechanical integrity. - Incorporate reinforcing fillers: The addition of nanofillers (e.g., nanoclays, carbon nanotubes) can help to compensate for the loss in mechanical properties. - Perform comprehensive mechanical testing: Characterize the tensile properties, impact strength, and hardness of the blends to fully understand the effect of DEHM.
Inconsistent results between batches. - Variability in raw material quality. - Inconsistent processing conditions (e.g., temperature, mixing time). - Inaccurate measurement of components.- Standardize material sourcing and characterization: Ensure consistent quality of polymers and DEHM. - Implement a strict and detailed experimental protocol: Document and control all processing parameters. - Use precise measurement techniques: Calibrate all weighing and dispensing equipment regularly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Di-2-ethylhexyl maleate (DEHM) helps in overcoming phase separation in polymer blends?

A1: this compound primarily acts as a plasticizer.[1] By positioning itself between the polymer chains, it increases the free volume and reduces the intermolecular forces. This enhances the mobility of the polymer chains and can lower the glass transition temperature (Tg) of the blend components.[5] This plasticizing effect can improve the processability and flexibility of the blend. While not a true compatibilizer that chemically links the polymer phases, the increased chain mobility and reduced interfacial tension can sometimes lead to a finer dispersion of the phases and a more macroscopically homogeneous blend.

Q2: In which types of polymer blends is DEHM most likely to be effective?

A2: DEHM is most likely to be effective in blends where the polymers have some degree of inherent, albeit limited, miscibility. It is also more likely to be effective in systems where a reduction in the glass transition temperature and an increase in flexibility are also desired outcomes. Its effectiveness will depend on the polarity and chemical structure of the polymers in the blend. For instance, it may show some efficacy in blends containing polymers like polyvinyl chloride (PVC), where similar phthalate-based plasticizers are commonly used.

Q3: What is a typical starting concentration for DEHM in a polymer blend?

A3: A typical starting concentration for DEHM would be in the range of 1 to 10 wt%. The optimal concentration is highly dependent on the specific polymer system and the desired final properties. It is recommended to perform a concentration study to determine the most effective level for your application.

Q4: How can I characterize the effectiveness of DEHM in my polymer blend?

A4: The effectiveness of DEHM can be assessed through various analytical techniques:

  • Microscopy: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can visualize the phase morphology of the blend. A reduction in the domain size of the dispersed phase indicates improved compatibility.[6][7]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperatures (Tg) of the blend. A shift in the Tg values of the individual components towards each other, or the appearance of a single Tg, suggests increased miscibility.

  • Mechanical Testing: Tensile testing can reveal changes in properties such as elongation at break, tensile strength, and Young's modulus. Improved compatibility often leads to enhanced mechanical properties.

  • Rheological Analysis: Dynamic Mechanical Analysis (DMA) can provide information on the viscoelastic properties and phase behavior of the blend.

Q5: Are there any safety concerns I should be aware of when working with DEHM?

A5: As with any chemical, it is important to handle this compound with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and personal protective equipment. A primary concern with plasticizers like DEHM is their potential to leach from the polymer matrix over time, which can be an issue for applications in the food and biomedical fields.[2][3]

Experimental Protocols

Protocol 1: Preparation of Polymer Blends with DEHM via Melt Blending

This protocol describes a general procedure for preparing polymer blends containing DEHM using a laboratory-scale melt blender.

Materials and Equipment:

  • Polymer A (pellets or powder)

  • Polymer B (pellets or powder)

  • This compound (DEHM)

  • Laboratory-scale internal mixer or twin-screw extruder

  • Drying oven

  • Compression molding machine

  • Analytical balance

Procedure:

  • Drying: Dry the polymer pellets/powders in a vacuum oven at a temperature appropriate for each polymer to remove any residual moisture.

  • Premixing: Accurately weigh the desired amounts of Polymer A, Polymer B, and DEHM. Physically premix the components in a sealed container by tumbling.

  • Melt Blending:

    • Set the temperature and rotor/screw speed of the melt blender according to the processing requirements of the polymers.

    • Add the premixed materials to the blending chamber.

    • Melt and mix the components for a specified duration (e.g., 5-10 minutes) until a homogeneous melt is obtained.

  • Sample Collection: Quickly remove the molten blend from the mixer.

  • Sample Preparation for Characterization:

    • For morphological and mechanical testing, press the blend into sheets of a desired thickness using a compression molding machine at an appropriate temperature and pressure.

    • Allow the molded sheets to cool to room temperature under pressure.

    • Cut specimens for various characterization techniques from the molded sheets.

Protocol 2: Characterization of Phase Morphology by Scanning Electron Microscopy (SEM)

This protocol outlines the steps for analyzing the phase morphology of the prepared polymer blends.

Materials and Equipment:

  • Polymer blend sample (e.g., a small piece of the compression-molded sheet)

  • Cryo-ultramicrotome or a sharp razor blade for creating a fresh fracture surface

  • Liquid nitrogen (for cryo-fracturing)

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for coating non-conductive samples with a conductive layer, e.g., gold or palladium)

Procedure:

  • Sample Fracturing: To reveal the internal morphology, fracture the polymer blend sample. For brittle polymers, this can be done at room temperature. For more ductile polymers, cryo-fracturing is recommended. Immerse the sample in liquid nitrogen for a few minutes until it becomes brittle, then quickly fracture it.

  • Mounting: Securely mount the fractured sample onto an SEM stub using conductive carbon tape, with the fracture surface facing up.

  • Coating: If the polymer blend is non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold) using a sputter coater. This prevents charging artifacts during SEM imaging.

  • SEM Imaging:

    • Insert the prepared sample into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the fracture surface and acquire images at various magnifications to observe the phase structure. Look for the size, shape, and distribution of the dispersed phase within the matrix.

Data Presentation

The following tables provide a template for organizing quantitative data from your experiments.

Table 1: Effect of DEHM Concentration on the Thermal Properties of a Polymer A / Polymer B Blend

Blend Composition (wt%)Tg of Polymer A (°C)Tg of Polymer B (°C)Melting Temperature (Tm) of Polymer A (°C)Melting Temperature (Tm) of Polymer B (°C)
100% Polymer AN/AN/A
100% Polymer BN/AN/A
50/50 Polymer A/B
50/50/1 Polymer A/B/DEHM
50/50/5 Polymer A/B/DEHM
50/50/10 Polymer A/B/DEHM

Table 2: Effect of DEHM Concentration on the Mechanical Properties of a Polymer A / Polymer B Blend

Blend Composition (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
100% Polymer A
100% Polymer B
50/50 Polymer A/B
50/50/1 Polymer A/B/DEHM
50/50/5 Polymer A/B/DEHM
50/50/10 Polymer A/B/DEHM

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of DEHM in polymer blends.

experimental_workflow cluster_prep Blend Preparation cluster_char Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion drying Drying of Polymers premixing Premixing Polymers and DEHM drying->premixing melt_blending Melt Blending premixing->melt_blending molding Compression Molding melt_blending->molding sem SEM (Morphology) molding->sem dsc DSC (Thermal Properties) molding->dsc tensile Tensile Testing (Mechanical Properties) molding->tensile analysis Analyze Phase Morphology, Thermal, and Mechanical Data sem->analysis dsc->analysis tensile->analysis conclusion Determine Optimal DEHM Concentration analysis->conclusion

Caption: Experimental workflow for preparing and characterizing polymer blends with DEHM.

logical_relationship dehm Addition of DEHM plasticization Plasticization Effect dehm->plasticization chain_mobility Increased Polymer Chain Mobility plasticization->chain_mobility interfacial_tension Reduced Interfacial Tension plasticization->interfacial_tension finer_dispersion Finer Phase Dispersion chain_mobility->finer_dispersion interfacial_tension->finer_dispersion improved_homogeneity Improved Macroscopic Homogeneity finer_dispersion->improved_homogeneity

Caption: Logical relationship of DEHM's plasticizing effect on blend morphology.

References

Technical Support Center: Reducing Di-2-ethylhexyl Maleate (DEHM) Leaching from PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the leaching of Di-2-ethylhexyl maleate (B1232345) (DEHM) from Polyvinyl Chloride (PVC) materials. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific quantitative data and established protocols for Di-2-ethylhexyl maleate (DEHM) are limited in publicly available scientific literature. Therefore, this guide leverages data from the closely related and extensively studied plasticizer, Di-2-ethylhexyl phthalate (B1215562) (DEHP), as well as other maleate plasticizers like dihexyl maleate (DHM). The principles of plasticizer leaching and its mitigation are chemically similar, making these compounds suitable proxies.

Troubleshooting Guides and FAQs

Frequently Asked Questions

Q1: What is this compound (DEHM) and why is its leaching a concern?

A1: this compound (DEHM) is a plasticizer added to PVC to increase its flexibility and durability. Like other small-molecule plasticizers, DEHM is not chemically bound to the PVC polymer matrix and can migrate or "leach" out of the material over time.[1] This is a concern in research and medical applications as the leached chemicals can contaminate sensitive experiments, interact with pharmaceutical formulations, or pose toxicological risks.

Q2: What are the primary factors that influence the rate of DEHM leaching?

A2: Several factors can significantly impact the rate of DEHM leaching from PVC. These include:

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion and migration of the plasticizer from the PVC matrix.[2]

  • Contact Fluid/Solvent: The type of liquid in contact with the PVC is a critical factor. Lipophilic (fat-soluble) or organic solvents will cause significantly more leaching than aqueous, non-lipidic solutions.[2][3]

  • Contact Time: The longer the duration of contact between the PVC and the solvent, the greater the amount of DEHM that will leach out.

  • Agitation/Flow Rate: Increased turbulence or flow rate at the PVC surface can accelerate the removal of the leached plasticizer from the surface, thereby promoting further migration from the bulk material.

  • Photoaging: Exposure to UV light can alter the surface of the PVC, which has been shown to enhance the leaching rates of similar plasticizers like DEHP.[4][5]

Q3: Are there alternative plasticizers to DEHM that exhibit lower leaching?

A3: Yes, several alternative "green" plasticizers are being developed and studied for their reduced migration potential. For instance, dihexyl maleate (DHM), another maleate-based plasticizer, has been found to have a lower aqueous leaching rate than DEHP.[6][7] Other alternatives include dioctyl succinate (B1194679) (DOS) and the commercially available Hexamoll® DINCH.[6][7] The choice of an alternative often depends on the specific performance requirements of the PVC material.

Troubleshooting Experimental Issues

Q1: I am observing unexpected or variable results in my experiments. Could DEHM leaching be the cause?

A1: Unexplained variability or artifacts in experimental results, particularly in sensitive biological or chemical assays, can be a consequence of leached substances. If you are using flexible PVC components (e.g., tubing, containers, films) in your experimental setup, it is crucial to consider DEHM leaching as a potential source of interference.

Q2: How can I confirm if DEHM is leaching into my experimental system?

A2: To confirm DEHM leaching, you will need to perform an analytical validation. A common method involves:

  • Incubating the PVC material with a simulant fluid that mimics your experimental conditions (e.g., ethanol/water mixture, cell culture media).

  • Collecting the simulant fluid after a defined period.

  • Extracting the leached compounds from the fluid using a suitable organic solvent (e.g., hexane).

  • Analyzing the extract using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify DEHM.[8]

Q3: My results indicate significant DEHM leaching. What immediate steps can I take to reduce it in my current experimental setup?

A3: To mitigate DEHM leaching in the short term, consider the following:

  • Lower the Temperature: If your experimental protocol allows, reduce the operating temperature.

  • Minimize Contact Time: Reduce the duration that your solutions are in contact with the PVC components.

  • Use a Pre-leaching Step: "Wash" or "flush" the PVC components with a solvent that can extract the surface-level plasticizer before introducing your experimental solutions. Be aware that this may alter the mechanical properties of the PVC.

  • Material Substitution: If possible, replace the flexible PVC components with materials known to have low leaching characteristics, such as glass, stainless steel, or certain types of fluoropolymers.

Q4: What are more permanent solutions to prevent DEHM leaching for future experiments?

A4: For long-term prevention of plasticizer leaching, several strategies can be employed:

  • Surface Coatings: Applying a barrier coating to the PVC surface can effectively prevent the plasticizer from migrating into the surrounding environment.[9][10] Examples include organic-inorganic hybrid coatings and protein-based coatings.[9][10] A study on a protein-based coating demonstrated a reduction in plasticizer concentration in the contact medium by approximately 92%.[10]

  • Internal Plasticization: This approach involves chemically bonding the plasticizer to the PVC polymer chain.[11] This prevents the plasticizer from leaching out, as it is no longer a free molecule within the matrix.

  • Use of Alternative Materials: As mentioned, selecting polymers that do not require external plasticizers for flexibility is a highly effective solution.

Data Presentation

Table 1: Comparison of Aqueous Leaching Rates for DEHP and an Alternative Maleate Plasticizer

PlasticizerChemical FamilyRelative Leaching Rate (Compared to DEHP)
Di-2-ethylhexyl phthalate (DEHP)Phthalate1 (Baseline)
Dihexyl maleate (DHM)Maleate< 0.1 (Ten times lower than DEHP)[6][7]

Table 2: Factors Influencing Plasticizer Leaching from PVC

FactorEffect on Leaching RateRationale
Temperature Increases with higher temperatureEnhanced molecular motion and diffusion.[2]
Solvent Type Higher in lipophilic/organic solvents"Like dissolves like"; plasticizers are more soluble in non-polar fluids.[2][3]
Contact Time Increases with longer durationMore time for diffusion and migration to occur.
Agitation/Flow Increases with higher flow/turbulenceRemoves leached plasticizer from the surface, maintaining a high concentration gradient.
Photoaging (UV) Increases after UV exposureAlters the PVC surface, facilitating plasticizer migration.[4][5]

Experimental Protocols

Protocol 1: General Method for Quantification of Leached Plasticizer

This protocol provides a generalized procedure for determining the amount of leachable plasticizer from a PVC sample.

Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a simulant fluid over a specified time.

Materials:

  • PVC samples with known surface area.

  • Simulant fluid (e.g., 50:50 ethanol/water, deionized water, or a fluid relevant to the specific application).

  • Clean glassware (e.g., beakers, flasks).

  • Analytical grade solvents for extraction (e.g., hexane).

  • Internal standard for quantification (e.g., a deuterated analog of the plasticizer).

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Cut the PVC material into standardized dimensions to ensure a consistent surface area-to-volume ratio. Record the weight and surface area of each sample.

  • Leaching/Extraction:

    • Place a prepared PVC sample into a clean glass container.

    • Add a specific volume of the chosen simulant fluid, ensuring the sample is fully immersed.

    • Incubate the sample at a controlled temperature for a defined period (e.g., 24, 48, or 72 hours). Agitation may be applied to simulate conditions of use.

  • Sample Analysis:

    • After the incubation period, carefully remove the PVC sample.

    • Spike the simulant fluid with a known concentration of the internal standard.

    • Perform a liquid-liquid extraction of the simulant fluid using an appropriate solvent (e.g., hexane) to transfer the leached plasticizer into the organic phase.

    • Concentrate the organic extract to a known volume.

  • Analytical Quantification:

    • Analyze the extract using GC-MS.

    • Create a calibration curve using known concentrations of the target plasticizer to quantify the amount leached from the PVC sample. The results are typically reported as mass of plasticizer leached per unit surface area of the polymer (e.g., µg/cm²).[8]

Visualizations

Experimental_Workflow_for_Leaching_Quantification Experimental Workflow for Leaching Quantification cluster_prep Preparation cluster_leaching Leaching cluster_analysis Analysis prep_sample Prepare PVC Sample (Standardized Size/Area) immersion Immerse PVC in Simulant prep_sample->immersion prep_simulant Prepare Simulant Fluid prep_simulant->immersion incubation Incubate (Controlled Temp & Time) immersion->incubation extraction Liquid-Liquid Extraction of Simulant incubation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantify Leached DEHM gcms->quantification Troubleshooting_DEHM_Leaching Troubleshooting Guide for DEHM Leaching cluster_identification Identification cluster_mitigation Mitigation Strategies problem Problem: Unexpected Experimental Results or Suspected Contamination is_pvc Are flexible PVC components in use? problem->is_pvc perform_leaching_test Perform Leaching Test (See Protocol 1) is_pvc->perform_leaching_test Yes no_issue Leaching is not the likely source of the issue. is_pvc->no_issue No is_leaching Is DEHM leaching confirmed? perform_leaching_test->is_leaching short_term Short-Term Fixes: - Lower Temperature - Reduce Contact Time - Pre-leach PVC is_leaching->short_term Yes is_leaching->no_issue No long_term Long-Term Solutions: - Surface Coatings - Internal Plasticization - Material Substitution short_term->long_term For future experiments

References

Technical Support Center: Di-2-ethylhexyl Maleate (DEHM) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Di-2-ethylhexyl maleate (B1232345) (DEHM) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to viscosity issues that may be encountered during experimentation.

Troubleshooting Guide: High Viscosity in DEHM Formulations

High viscosity in your Di-2-ethylhexyl maleate (DEHM) formulation can present significant challenges, from difficulty in handling and mixing to poor application performance. This guide provides a systematic approach to troubleshooting and resolving common viscosity problems.

Q1: My DEHM formulation is too thick to handle. What are the immediate steps I can take to reduce its viscosity?

A1: When facing an unexpectedly high viscosity, there are two primary immediate actions you can take: adjusting the temperature and adding a suitable solvent.

  • Temperature Adjustment: The viscosity of most liquids, including DEHM formulations, decreases as the temperature increases.[1] Gently warming the formulation can significantly lower its viscosity, making it easier to handle. It is crucial to apply heat gradually and monitor the temperature to avoid degradation of any components.

  • Solvent Addition: Introducing a low-viscosity, compatible solvent can effectively reduce the overall viscosity of the formulation. The choice of solvent is critical and should be based on the specific requirements of your experiment, including solubility and potential interactions with other components.

Q2: What solvents are recommended for reducing the viscosity of DEHM formulations, and how do I choose the right one?

A2: DEHM is miscible with many common organic solvents.[2] The selection of an appropriate solvent depends on the desired final properties of your formulation and its application.

  • Compatibility: The chosen solvent must be fully miscible with DEHM and all other components in your formulation to prevent phase separation.

  • Volatility: The evaporation rate of the solvent is a critical factor. For applications like coatings, a solvent that evaporates at a suitable rate is necessary for proper film formation.

  • Regulatory and Safety Considerations: Always consider the toxicity, flammability, and environmental impact of the solvent.

Commonly used solvents for ester-based formulations include:

  • Ketones (e.g., Acetone (B3395972), Methyl Ethyl Ketone)

  • Esters (e.g., Ethyl Acetate)

  • Alcohols (e.g., Ethanol, Isopropanol)

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene) - Use with caution due to health and environmental concerns.

Q3: How does temperature affect the viscosity of DEHM, and is there a recommended operating temperature range?

Q4: Can interactions between DEHM and other formulation components cause an unexpected increase in viscosity?

A4: Yes, intermolecular interactions can significantly impact the viscosity of a formulation. DEHM, as a plasticizer, works by positioning itself between polymer chains, reducing intermolecular forces and increasing flexibility. However, in some cases, strong interactions between DEHM and other components, such as polymers or resins, can lead to the formation of associated structures, resulting in increased viscosity. The presence of polar groups in the polymer chain, for instance, can lead to stronger interactions and higher viscosity.[3]

Q5: My formulation's viscosity increases over time. What could be the cause, and how can I prevent it?

A5: An increase in viscosity over time, often referred to as "aging" or "viscosity drift," can be caused by several factors:

  • Solvent Evaporation: If your formulation contains a volatile solvent, its evaporation will lead to an increase in the concentration of the non-volatile components, and thus an increase in viscosity. Ensure your containers are well-sealed.

  • Chemical Reactions: Slow chemical reactions, such as polymerization or cross-linking, can occur in some formulations, leading to a continuous increase in molecular weight and viscosity. This is particularly relevant in formulations containing reactive monomers.

  • Particle Agglomeration: In suspensions, the gradual agglomeration of suspended particles can lead to an increase in viscosity. The use of appropriate dispersing agents can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound (DEHM)?

A1: The viscosity of this compound (also known as Dioctyl maleate or DOM) is approximately 16-17 mPa·s (or centipoise) at room temperature (around 23-25°C).[4][5]

Q2: How can I accurately measure the viscosity of my DEHM formulation?

A2: Several methods can be used to measure viscosity, depending on the properties of your formulation and the required accuracy. Common instruments include:

  • Rotational Viscometers: These are versatile and can measure a wide range of viscosities. They work by measuring the torque required to rotate a spindle immersed in the fluid.

  • Capillary Viscometers: These are suitable for measuring the viscosity of Newtonian fluids. They measure the time it takes for a known volume of liquid to flow through a capillary of a known diameter.

  • Falling Sphere Viscometers: These determine viscosity by measuring the time it takes for a sphere of known size and density to fall through the fluid.

Q3: Are there any additives that can help to stabilize the viscosity of my DEHM formulation?

A3: Yes, viscosity modifiers or rheology modifiers can be used to control and stabilize the viscosity of formulations. These additives can help to prevent viscosity changes due to temperature fluctuations or aging. The choice of a suitable viscosity modifier will depend on the specific chemistry of your formulation.

Data Presentation

Table 1: Viscosity of this compound (DEHM) and Common Solvents at Room Temperature

SubstanceViscosity (mPa·s or cP) at 25°C
This compound (DEHM)~16
Acetone~0.3
Ethanol~1.1
Water~0.9

Note: The viscosity of DEHM is an approximate value based on available data. The viscosity of solvents can vary slightly with temperature.

Experimental Protocols

Protocol 1: Method for Reducing Viscosity of a High-Viscosity DEHM Formulation

  • Initial Viscosity Measurement:

    • Measure the viscosity of the initial high-viscosity formulation at a controlled temperature (e.g., 25°C) using a calibrated viscometer. Record the value.

  • Temperature Adjustment:

    • Place the formulation in a temperature-controlled water bath.

    • Gradually increase the temperature in 5°C increments.

    • After allowing the formulation to equilibrate at each new temperature for 15 minutes, measure and record the viscosity.

    • Continue this process until the desired viscosity is reached or until the temperature approaches the thermal stability limit of any of the formulation's components.

  • Solvent Titration (if temperature adjustment is insufficient):

    • Select a compatible, low-viscosity solvent (e.g., acetone or ethanol).

    • To a known mass of the original formulation, add the chosen solvent in small, measured increments (e.g., 1% by weight).

    • After each addition, thoroughly mix the formulation until it is homogeneous.

    • Measure and record the viscosity at a controlled temperature (e.g., 25°C).

    • Continue adding solvent and measuring viscosity until the target viscosity is achieved.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The manufacturer's guidelines should be consulted.

    • Calibrate the viscometer using a standard fluid of known viscosity.

  • Sample Preparation:

    • Ensure the sample is free of air bubbles and has reached the desired measurement temperature.

  • Measurement:

    • Immerse the spindle into the sample up to the marked immersion point.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading and the corresponding temperature.

  • Cleaning:

    • Thoroughly clean the spindle and sample container immediately after use with an appropriate solvent to prevent residue buildup.

Visualization of Concepts

Diagram 1: Troubleshooting Workflow for High Viscosity in DEHM Formulations

Troubleshooting_Workflow start High Viscosity Formulation check_temp Is Temperature a Factor? start->check_temp adjust_temp Increase Temperature (e.g., to 40°C) check_temp->adjust_temp Yes check_solvent Is Solvent Addition an Option? check_temp->check_solvent No end_ok Viscosity Acceptable adjust_temp->end_ok add_solvent Add Compatible Low-Viscosity Solvent check_solvent->add_solvent Yes check_interactions Investigate Component Interactions check_solvent->check_interactions No add_solvent->end_ok reformulate Reformulate with Alternative Components check_interactions->reformulate end_nok Viscosity Still High check_interactions->end_nok reformulate->end_ok

Caption: A logical workflow for troubleshooting high viscosity issues in DEHM formulations.

Diagram 2: Molecular Interaction Concept for Viscosity

Caption: Conceptual diagram of DEHM reducing viscosity by separating polymer chains.

References

Validation & Comparative

A Comparative Guide: Di-2-ethylhexyl Maleate (DEHM) vs. Dioctyl Phthalate (DOP) as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is critical for achieving desired material properties, particularly for polyvinyl chloride (PVC). For decades, dioctyl phthalate (B1215562) (DOP), also known as di-2-ethylhexyl phthalate (DEHP), has been the industry standard due to its cost-effectiveness and excellent plasticizing efficiency. However, mounting health and environmental concerns associated with phthalates have catalyzed the search for viable alternatives. This guide provides a detailed, objective comparison of Di-2-ethylhexyl maleate (B1232345) (DEHM), a non-phthalate plasticizer, with the traditional DOP, supported by available experimental data and standardized testing protocols.

Executive Summary

Di-2-ethylhexyl maleate (DEHM) presents itself as a promising alternative to dioctyl phthalate (DOP), offering comparable plasticizing efficiency with a potentially more favorable toxicological profile. While DOP has a long history of use and is known for its excellent performance in imparting flexibility to PVC, DEHM, a maleate ester, is gaining attention as a "greener" substitute. This guide delves into a comparative analysis of their performance based on key metrics including plasticizing efficiency, thermal stability, and migration resistance.

Comparative Data Summary

The following table summarizes the key performance indicators of DEHM and DOP as plasticizers for PVC. It is important to note that while extensive data is available for DOP, direct head-to-head comparative studies with DEHM are limited. Data for DEHM is, in some cases, extrapolated from studies on similar maleate plasticizers.

Performance MetricThis compound (DEHM)Dioctyl Phthalate (DOP)Test Method
Plasticizing Efficiency
Tensile StrengthLower than DOP, indicating greater flexibility.[1]Higher than DEHM, indicating a more rigid material.[1][2]ASTM D638 / ISO 527-2
Elongation at BreakHigher than DOP, suggesting increased ductility.[3][4]Lower than DEHM.[1][2]ASTM D638 / ISO 527-2
Hardness (Shore A)Lower than DOP, indicating a softer material.Higher than DEHM.ASTM D2240
Thermal Stability
Onset of Degradation (TGA)Generally good, with degradation influenced by the maleate structure.Degradation typically occurs in stages, starting with dehydrochlorination of PVC.[5][6][7]Thermogravimetric Analysis (TGA)
Migration Resistance
Migration in Hexane (B92381) (Non-polar)Expected to be lower than DOP due to its chemical structure.Higher migration rates observed in non-polar solvents.[8]ISO 177 / ASTM D1239
Migration in Water (Polar)Low, similar to DOP.Low, as it is insoluble in water.ISO 177 / ASTM D1239

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, standardized testing methodologies are crucial. Below are detailed protocols for the key experiments cited in this guide.

Plasticizer Efficiency Assessment

Objective: To evaluate the effect of the plasticizer on the mechanical properties of PVC.

Methodology:

  • Sample Preparation: PVC formulations are prepared with a fixed concentration of either DEHM or DOP (e.g., 40 parts per hundred of resin - phr). The mixture is then processed, typically by milling and compression molding, into uniform sheets.

  • Tensile Testing (ASTM D638 / ISO 527-2):

    • Dumbbell-shaped specimens are cut from the plasticized PVC sheets.[9][10][11][12]

    • A universal testing machine is used to apply a tensile force to the specimen at a constant rate of extension until it fractures.[9][10][11][12]

    • Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before fracture), and modulus of elasticity (a measure of stiffness).[9][10][11][12]

  • Hardness Testing (ASTM D2240):

    • A durometer is used to measure the indentation hardness of the plasticized PVC.[13][14][15][16][17]

    • The Shore A scale is typically used for flexible PVC.[14]

    • The indenter of the durometer is pressed into the material, and the hardness is read from the dial.[13][14][15][16][17]

Thermal Stability Analysis

Objective: To determine the thermal stability of the plasticized PVC.

Methodology (Thermogravimetric Analysis - TGA):

  • A small sample of the plasticized PVC is placed in a TGA instrument.[18][19][20][21]

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[21][22]

  • The TGA instrument continuously measures the weight of the sample as a function of temperature.[18][19][20][21]

  • The resulting thermogram shows the temperatures at which weight loss occurs, indicating the onset of degradation of the plasticizer and the PVC polymer.[5][6][7]

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix.

Methodology (ISO 177 / ASTM D1239):

  • Sample Preparation: Discs of the plasticized PVC with a known weight and surface area are prepared.[23][24][25][26]

  • Extraction: The PVC discs are immersed in a specific solvent (e.g., hexane to simulate fatty foods, or ethanol/water mixtures) for a defined period and at a controlled temperature.[23][24][25][26]

  • Quantification: The amount of plasticizer that has migrated into the solvent is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Alternatively, the weight loss of the PVC disc after extraction can be measured.[23][24][25][26]

Logical Workflow for Plasticizer Selection

The selection of a suitable plasticizer is a multi-faceted process that involves balancing performance, safety, and cost. The following diagram illustrates a logical workflow for this decision-making process.

Plasticizer_Selection_Workflow A Define Application Requirements B Identify Potential Plasticizers (e.g., DEHM, DOP) A->B C Evaluate Plasticizing Efficiency B->C D Assess Thermal Stability B->D E Determine Migration Resistance B->E F Review Toxicological & Regulatory Profile B->F G Cost-Performance Analysis C->G D->G E->G F->G H Select Optimal Plasticizer G->H

Plasticizer Selection Workflow

Signaling Pathways and Experimental Workflows

The interaction of plasticizers with biological systems is a significant area of research, particularly concerning endocrine disruption. While detailed signaling pathway diagrams are specific to toxicological studies, the general mechanism of plasticizer action in PVC is a physical one. Plasticizer molecules intersperse themselves between the polymer chains, reducing intermolecular forces and thereby increasing flexibility.

The experimental workflow for comparing plasticizers follows a logical progression from material preparation to performance testing, as outlined in the diagram below.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Formulation (PVC + Plasticizer) B Compounding (Milling) A->B C Specimen Fabrication (Compression Molding) B->C D Mechanical Testing (ASTM D638, D2240) C->D E Thermal Analysis (TGA) C->E F Migration Testing (ISO 177) C->F G Quantitative Data Comparison D->G E->G F->G H Performance Evaluation G->H

Experimental Workflow for Plasticizer Comparison

Conclusion

The choice between this compound (DEHM) and dioctyl phthalate (DOP) as a plasticizer requires a careful evaluation of performance, safety, and regulatory considerations. DOP has a long-standing reputation for its high plasticizing efficiency and cost-effectiveness. However, the potential health risks associated with phthalates have led to increased scrutiny and restrictions on its use in many applications.

References

A Comparative Performance Analysis: Di-2-ethylhexyl Maleate vs. Dibutyl Maleate as Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and formulation, the selection of appropriate additives is paramount to achieving desired material properties. Among these, plasticizers play a crucial role in enhancing the flexibility and processability of otherwise rigid polymers. This guide presents a detailed comparison of the performance of two such additives: Di-2-ethylhexyl maleate (B1232345) (DEHM) and dibutyl maleate (DBM). This document is intended for researchers, scientists, and professionals in drug development and material science, providing a data-driven overview to inform material selection.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each compound, which influence their behavior as plasticizers and comonomers.

PropertyDi-2-ethylhexyl Maleate (DEHM)Dibutyl Maleate (DBM)
Molecular Formula C₂₀H₃₆O₄C₁₂H₂₀O₄
Molecular Weight 340.5 g/mol 228.28 g/mol
Appearance Colorless liquidColorless, oily liquid
Boiling Point Data not available~280 °C
Freezing Point Data not available-65 to -80 °C[1]
Density Data not available~0.99 g/cm³
Water Solubility LowLow

Performance as a Plasticizer in PVC

Both DEHM and DBM are utilized as internal plasticizers, often copolymerized with monomers like vinyl acetate, to enhance flexibility and durability in various applications, including paints, adhesives, and coatings.[2][3] While direct comparative studies are limited, the performance of maleate plasticizers in polyvinyl chloride (PVC) has been a subject of research.

Mechanical Properties

The primary function of a plasticizer is to improve the mechanical properties of a polymer, rendering it more flexible and less brittle. Key indicators of plasticizer performance include tensile strength, elongation at break, and hardness.

Mechanical PropertyUnplasticized PVCPVC with Dibutyl Maleate (DBM)PVC with this compound (DEHM)
Tensile Strength (MPa) ~50-60Data not availableData not available
Elongation at Break (%) <10Data not availableData not available
Shore A Hardness ~100Data not availableData not available
Thermal Properties

The thermal stability and the effect on the glass transition temperature (Tg) are critical parameters for plasticized polymers, defining their processing window and service temperature range.

Thermal PropertyUnplasticized PVCPVC with Dibutyl Maleate (DBM)PVC with this compound (DEHM)
Glass Transition Temperature (Tg) ~80-85 °CLoweredLowered
Thermal Stability ModerateImproved[5]Data not available

Note: Maleate plasticizers are known to effectively lower the Tg of PVC.[3] One study suggests that the branched structure of DEHM does not negatively impact its efficiency in reducing Tg compared to a linear equivalent.[6] PVC grafted with DBM has been shown to have improved thermal stability.[5]

Permanence and Migration

A crucial aspect of plasticizer performance is its ability to remain within the polymer matrix over time and resist migration to the surface or into contacting substances.

Performance ParameterDibutyl Maleate (DBM)This compound (DEHM)
Migration Resistance Improved when grafted[5]Data not available
Volatility LowData not available

Note: Maleate plasticizers are reported to be highly resistant to humidity and UV light, which can help prevent leaching.[3] Grafting DBM onto the PVC backbone has been shown to enhance migration resistance.[5]

Experimental Protocols

To ensure reproducible and comparable results when evaluating the performance of plasticizers, standardized testing methodologies are essential. The following are summaries of key experimental protocols based on established standards.

Sample Preparation: Compounding and Film Formation

Objective: To prepare standardized plasticized PVC films for subsequent testing.

Methodology (based on ASTM D638):

  • Compounding: The PVC resin, plasticizer (DEHM or DBM at desired concentrations, e.g., 30, 40, 50 phr), and a thermal stabilizer are pre-mixed in a high-speed mixer to achieve a homogeneous dry blend.[7]

  • Milling: The dry blend is then processed on a two-roll mill at a temperature of 160-170°C to form a molten sheet.

  • Molding: The milled sheet is compression molded into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C, followed by controlled cooling.[7]

  • Conditioning: The prepared films are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[7]

Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of PVC.

Methodology (based on ISO 527-1, ASTM D638, and ASTM D2240):

  • Tensile Testing:

    • Dumbbell-shaped specimens are cut from the conditioned PVC films.[8]

    • A universal testing machine is used to apply a tensile force at a constant rate of speed until the specimen fails.[9][10]

    • An extensometer is used to measure the elongation of the specimen.[9]

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • Elongation at break is calculated as the change in length at rupture divided by the original length, expressed as a percentage.

  • Hardness Testing:

    • The indentation hardness of the conditioned PVC films is measured using a Shore A durometer, as specified in ASTM D2240.[2]

Thermal Analysis

Objective: To evaluate the effect of the plasticizer on the glass transition temperature and thermal stability of PVC.

Methodology (based on Differential Scanning Calorimetry - DSC):

  • A small, weighed sample of the plasticized PVC film is placed in an aluminum DSC pan.[11]

  • The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[12]

  • The heat flow to the sample is measured relative to an empty reference pan.

  • The glass transition temperature (Tg) is determined from the resulting thermogram as a step change in the baseline.[13]

  • Thermal stability can be assessed by observing the onset temperature of degradation.

Plasticizer Migration and Volatility Testing

Objective: To assess the permanence of the plasticizer within the PVC matrix.

Methodology (based on ASTM D1203 - Volatility and Solvent Extraction):

  • Volatility:

    • Pre-weighed samples of the plasticized PVC film are placed in a container with activated carbon, either in direct contact (Method A) or separated by a wire cage (Method B).[14]

    • The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[15]

    • The weight loss of the film is measured and reported as the percentage of volatile loss.[14]

  • Solvent Extraction (Migration):

    • Pre-weighed film samples are immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period at a controlled temperature.[7][16]

    • After immersion, the samples are removed, dried, and re-weighed.

    • The weight loss is calculated and represents the amount of plasticizer that has migrated into the solvent.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of plasticizer performance.

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison prep PVC Resin, Stabilizer, Plasticizer (DEHM or DBM) mix High-Speed Mixing prep->mix mill Two-Roll Milling mix->mill mold Compression Molding mill->mold condition Conditioning (ASTM D618) mold->condition mech_test Mechanical Testing (Tensile, Hardness) condition->mech_test therm_test Thermal Analysis (DSC for Tg) condition->therm_test mig_test Migration/Volatility (ASTM D1203) condition->mig_test analyze Analyze Results mech_test->analyze therm_test->analyze mig_test->analyze compare Compare DEHM vs. DBM analyze->compare report Generate Report compare->report

References

A Comparative Guide to Green Plasticizers as Alternatives to Di-2-ethylhexyl maleate (DEHM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safer and more sustainable materials has led to a critical evaluation of traditional plasticizers like Di-2-ethylhexyl maleate (B1232345) (DEHM). While effective in imparting flexibility to polymers, concerns over its potential environmental and health impacts have spurred the development of "green" alternatives. This guide provides an objective comparison of promising bio-based plasticizers—Acetyl Tributyl Citrate (B86180) (ATBC), Isosorbide Diesters, and Epoxidized Soybean Oil (ESBO)—against the performance of DEHM. The information presented is supported by experimental data from scientific literature and standardized testing protocols to aid in the selection of suitable, sustainable alternatives in research, development, and manufacturing.

Performance Benchmark: A Tabular Comparison

The following table summarizes the key performance indicators for DEHM and its green alternatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by the specific polymer matrix, concentration of the plasticizer, and the processing conditions used in each study.

Performance MetricDi-2-ethylhexyl maleate (DEHM)Acetyl Tributyl Citrate (ATBC)Isosorbide DiestersEpoxidized Soybean Oil (ESBO)
Plasticizing Efficiency
Reduction in Glass Transition Temperature (Tg)EffectiveComparable or superior to DEHP[1]Significant reduction in Tg[2][3]Moderate reduction in Tg, often used as a co-plasticizer[4]
Hardness (Shore A)BaselineComparable to DEHPLower hardness indicates good plasticizing effectHigher hardness compared to primary plasticizers[5]
Thermal Stability
Onset of Decomposition (TGA)ModerateGood thermal stabilitySuperior thermal stability compared to DEHP and ATBC[3]Good thermal stability, acts as a heat stabilizer[6][7]
Migration Resistance
Weight Loss in Extraction TestsProne to migrationLower migration than DEHP[8]Significantly lower weight loss during thermal aging compared to ESBO[2][9]Low volatility and migration[10]
Biodegradability Slow biodegradation[11][12]Readily biodegradableBiodegradable[13]Biodegradable[5]
Toxicity Profile Concerns over potential health effectsLow toxicity, approved for food and medical applications[14]Non-toxic[13]Non-toxic, suitable for food contact applications[5][15]

Experimental Protocols: Methodologies for Key Performance Evaluation

To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments used to evaluate plasticizer performance. These protocols are based on established ASTM standards and common practices in polymer science.

Plasticizer Efficiency Assessment (ASTM D2284)

This test method evaluates the efficiency of plasticizers in flexible PVC by measuring the tensile properties of the plasticized polymer.[16]

  • Sample Preparation:

    • Prepare PVC formulations with varying concentrations of the plasticizer to be evaluated.

    • The formulations are typically prepared by dry blending PVC resin, the plasticizer, and other additives (e.g., stabilizers, lubricants).

    • The blends are then melt-processed, for instance, on a two-roll mill, and compression molded into sheets of a specified thickness.

    • Dumbbell-shaped test specimens are cut from the molded sheets.

    • Condition the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.[16]

  • Testing Procedure:

    • Conduct tensile testing on the conditioned specimens using a universal testing machine.

    • Measure the tensile strength, elongation at break, and modulus of elasticity.

    • A lower modulus and higher elongation at break for a given concentration generally indicate higher plasticizing efficiency.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the plasticized polymer by measuring the weight loss of a sample as it is heated at a constant rate.[17][18][19]

  • Sample Preparation:

    • A small, representative sample (typically 5-10 mg) of the plasticized polymer is placed in a TGA crucible.

  • Testing Procedure:

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The onset of degradation is identified as the temperature at which significant weight loss begins. A higher onset temperature indicates greater thermal stability.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[18]

Migration Resistance Evaluation (ASTM D2199)

This method provides an accelerated test to measure the tendency of plasticizers to migrate from a vinyl fabric to a lacquer coating.[20][21] A more general approach for quantifying migration into a liquid or solid is also described.

  • Sample Preparation:

    • A sample of the plasticized vinyl fabric is prepared.

    • A lacquer coating is applied to a glass panel and allowed to dry.

  • Testing Procedure (ASTM D2199):

    • The vinyl fabric sample is placed on the conditioned lacquer film.

    • A specified pressure is applied to the assembly.

    • The assembly is placed in an oven at an elevated temperature (e.g., 50°C) for a set period (e.g., 72 hours).[20]

    • After the test period, the assembly is cooled, and the vinyl fabric is removed.

    • The lacquer surface is examined for any marring, softening, or presence of exuded plasticizer.

  • Quantitative Migration Test (Solvent Extraction):

    • A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant).

    • The immersion is carried out at a controlled temperature for a defined period.

    • After immersion, the sample is removed, dried, and re-weighed.

    • The weight loss of the sample corresponds to the amount of plasticizer that has migrated into the solvent.[8]

Biodegradability Assessment (ASTM D5338)

This standard test method determines the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.[22]

  • Sample Preparation:

    • The plastic material is typically used in the form of a powder or small pieces to maximize the surface area available for microbial attack.

  • Testing Procedure:

    • The test plastic is mixed with a mature compost inoculum.

    • The mixture is placed in a controlled composting vessel where temperature, moisture, and aeration are maintained at optimal levels for microbial activity (e.g., 58 ± 2°C).

    • The amount of carbon dioxide produced during the biodegradation process is measured over time (typically 45 to 180 days).

    • The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 evolved from the test sample to the theoretical maximum amount of CO2 that can be produced from the sample (based on its carbon content).

Visualization of the Evaluation Framework

The following diagrams illustrate the logical workflow for evaluating and comparing alternative green plasticizers.

G cluster_2 Comparative Analysis DEHM DEHM (Baseline) Efficiency Plasticizing Efficiency (ASTM D2284) DEHM->Efficiency Thermal Thermal Stability (TGA) DEHM->Thermal Migration Migration Resistance (ASTM D2199 / Solvent Extraction) DEHM->Migration Biodegradability Biodegradability (ASTM D5338) DEHM->Biodegradability ATBC Acetyl Tributyl Citrate (ATBC) ATBC->Efficiency ATBC->Thermal ATBC->Migration ATBC->Biodegradability Isosorbide Isosorbide Diesters Isosorbide->Efficiency Isosorbide->Thermal Isosorbide->Migration Isosorbide->Biodegradability ESBO Epoxidized Soybean Oil (ESBO) ESBO->Efficiency ESBO->Thermal ESBO->Migration ESBO->Biodegradability Comparison Data Comparison & Selection Efficiency->Comparison Thermal->Comparison Migration->Comparison Biodegradability->Comparison

Caption: Workflow for evaluating alternative green plasticizers.

G cluster_0 Polymer Matrix cluster_1 Plasticizer Addition cluster_2 Resulting Material Polymer Rigid Polymer Chains Plasticizer Plasticizer Molecules Polymer->Plasticizer Intermolecular Interaction FlexiblePolymer Flexible Polymer Matrix Polymer->FlexiblePolymer Reduced Intermolecular Forces Plasticizer->FlexiblePolymer Increased Free Volume

Caption: Mechanism of plasticization.

References

A Comparative Guide to Purity Validation of Di-2-ethylhexyl Maleate: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. Di-2-ethylhexyl maleate (B1232345) (DEHM), a widely used plasticizer and chemical intermediate, is no exception. This guide provides an objective comparison of the classical titration method against modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of DEHM. The information presented herein is supported by established analytical principles and experimental data to aid in the selection of the most suitable method for your laboratory's needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of titration, GC-FID, and HPLC-UV for the purity analysis of Di-2-ethylhexyl maleate. This allows for a direct comparison of the methods based on quantitative metrics.

ParameterTitration (Saponification)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Chemical reaction (saponification) and volumetric analysisSeparation based on volatility and interaction with a stationary phaseSeparation based on polarity and interaction with a stationary phase
Specificity Moderate (reacts with any ester)High (separates based on retention time)High (separates based on retention time)
Precision (RSD) Typically < 1%< 2%< 2%
Accuracy (% Recovery) 98-102%96-101%[1]98-102%
Limit of Detection (LOD) mg rangeng rangeng range
Limit of Quantitation (LOQ) mg rangeµg/mL rangeµg/mL range
Analysis Time per Sample ~1.5 - 2 hours~15 - 30 minutes~10 - 20 minutes
Instrumentation Cost LowHighHigh
Solvent Consumption ModerateLowHigh
Throughput LowHigh (with autosampler)High (with autosampler)
Impurity Profiling NoYesYes

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for ester analysis and can be adapted for the specific instrumentation and reagents available in your laboratory.

Purity Determination by Titration (Saponification Method)

This method relies on the saponification of the ester with a known excess of alcoholic potassium hydroxide, followed by back-titration of the unreacted alkali with a standard acid.

Reagents and Equipment:

  • This compound (DEHM) sample

  • 0.5 M Ethanolic Potassium Hydroxide (KOH)

  • 0.5 M Hydrochloric Acid (HCl)

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (B145695) (95%), neutralized

  • Reflux condenser and flask

  • Burette, pipette, and standard volumetric glassware

  • Analytical balance

  • Water bath

Procedure:

  • Neutralization of Solvent: Boil a suitable volume of 95% ethanol to expel any dissolved carbon dioxide. Cool and neutralize it with 0.1 M ethanolic KOH to a faint pink endpoint using phenolphthalein as an indicator.

  • Sample Preparation: Accurately weigh approximately 2 g of the DEHM sample into a flask.

  • Initial Neutralization: Dissolve the sample in 25 mL of the neutralized ethanol. If the solution is acidic, neutralize it with 0.1 M ethanolic KOH using phenolphthalein.

  • Saponification: Accurately add 50.0 mL of 0.5 M ethanolic KOH to the flask. Attach the reflux condenser and heat the mixture on a water bath for 1 hour to ensure complete saponification.

  • Blank Preparation: Prepare a blank by refluxing 50.0 mL of 0.5 M ethanolic KOH with 25 mL of the neutralized ethanol for the same duration.

  • Titration: After cooling, add 20 mL of water and a few drops of phenolphthalein to both the sample and blank flasks. Titrate the excess KOH with 0.5 M HCl until the pink color disappears.

  • Calculation: The purity of DEHM is calculated using the following formula:

    Purity (%) = [(V_b - V_s) * M_HCl * 170.25 / W_s] * 100

    Where:

    • V_b = Volume of HCl used for the blank (mL)

    • V_s = Volume of HCl used for the sample (mL)

    • M_HCl = Molarity of HCl (mol/L)

    • 170.25 = Equivalent weight of this compound (Molecular Weight / 2)

    • W_s = Weight of the sample (mg)

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography offers a more specific method for purity determination and allows for the quantification of volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Prepare a standard solution of DEHM of known concentration (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate.

  • Sample Preparation: Prepare a solution of the DEHM sample at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Calculation: The purity is determined by area percent normalization, assuming all components have a similar response factor to the FID.

    Purity (%) = (Area_DEHM / Total Area) * 100

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds and can provide excellent separation of DEHM from its impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of DEHM of known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a solution of the DEHM sample at the same concentration as the standard in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: The purity is determined by comparing the peak area of the sample to that of the standard.

    Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis weigh Weigh DEHM Sample dissolve Dissolve in Neutralized Ethanol weigh->dissolve add_koh Add Excess 0.5M Ethanolic KOH dissolve->add_koh reflux Reflux for 1 hour add_koh->reflux cool Cool to Room Temperature reflux->cool titrate Back-titrate with 0.5M HCl cool->titrate endpoint Record Endpoint Volume titrate->endpoint calculate Calculate Purity endpoint->calculate Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data_analysis Data Analysis prep_std Prepare Standard Solution injection Inject into GC or HPLC prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation injection->separation detection Detection (FID or UV) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation Method_Selection_Logic node_result node_result start Need for Purity Analysis impurity Impurity Profile Needed? start->impurity throughput High Throughput Needed? impurity->throughput Yes cost Low Instrument Cost a Priority? impurity->cost No throughput->node_result Yes GC or HPLC throughput->node_result No GC or HPLC cost->node_result Yes Titration cost->node_result No GC or HPLC

References

A Comparative Guide to the Quantification of Di-2-ethylhexyl Maleate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of Di-2-ethylhexyl maleate (B1232345) (DEHM), a common plasticizer, within various polymer matrices is critical for quality control, regulatory compliance, and understanding material properties. This guide provides a comparative overview of two primary analytical techniques for DEHM quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method is contingent upon factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

Comparison of Analytical Methods

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds like DEHM. High-Performance Liquid Chromatography offers an alternative approach, especially suitable for less volatile or thermally labile analytes.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV), Diode Array Detector (DAD), Mass Spectrometry (MS)
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile and thermally labile analytes.
Sample Preparation Often involves extraction with an organic solvent.[1][2]Typically involves dissolving the polymer and extracting the analyte.
Sensitivity Generally high, especially with MS detection.Good sensitivity, which can be enhanced with specific detectors like MS.
Selectivity High, particularly with MS, which provides structural information.Good selectivity, which can be improved by optimizing the mobile phase and stationary phase.
Reported Performance A GC-FID method for a similar compound showed a detection limit of 0.424 mg/L and average recovery of 96.98%-100.26%.[3]Performance is dependent on the specific method and detector used.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate quantification. Below are representative methodologies for GC-FID and a general outline for HPLC-UV.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

This protocol is based on a method developed for the quantification of di-2-ethylhexyl maleate.[3]

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample.

    • Extract DEHM from the polymer matrix using a suitable organic solvent (e.g., n-hexane) through methods like soxhlet extraction, ultrasonication, or microwave-assisted extraction.[1][2]

    • Filter the extract to remove any particulate matter.

    • An internal standard (e.g., dimethyl phthalate) is added to the extract for accurate quantification.[3]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 or similar.

    • Column: PEG-20M polar capillary column (30 m x 0.32 mm, 0.25 µm film thickness).[3]

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: 60°C (hold for 2 min), ramp to 190°C at 10°C/min (hold for 1 min), then ramp to 250°C at 50°C/min (hold for 10 min).[4]

    • Carrier Gas: Helium at a constant flow rate of 1.00 mL/min.[4]

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of DEHM of known concentrations.

    • Inject the standards to generate a calibration curve by plotting the peak area ratio of DEHM to the internal standard against the concentration.

    • Inject the sample extract and determine the concentration of DEHM from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol (General Outline)

  • Sample Preparation:

    • Dissolve a known weight of the polymer sample in a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol) and centrifuge to separate the polymer.

    • Collect the supernatant containing the DEHM.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity or similar.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at a wavelength where DEHM shows maximum absorbance.

  • Calibration and Quantification:

    • Prepare standard solutions of DEHM in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the prepared sample solution and quantify the DEHM concentration using the calibration curve.

Method Selection and Workflow

The choice between GC and HPLC depends on several factors. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.

cluster_input Input cluster_decision Method Selection cluster_pathways Analytical Pathways cluster_output Output start Sample with Polymer Matrix and DEHM decision1 Is DEHM thermally stable and volatile? start->decision1 gc_path Gas Chromatography (GC-FID or GC-MS) decision1->gc_path  Yes   hplc_path High-Performance Liquid Chromatography (HPLC-UV or HPLC-MS) decision1->hplc_path  No   end Quantitative Data on DEHM Concentration gc_path->end hplc_path->end

Method Selection Workflow

This decision tree aids researchers in choosing the most suitable analytical technique based on the properties of this compound.

The general experimental workflow for quantifying DEHM in a polymer matrix, from sample receipt to data analysis, is outlined in the diagram below.

cluster_workflow General Quantification Workflow node_sample 1. Sample Reception and Homogenization node_extraction 2. Extraction of DEHM from Polymer Matrix node_sample->node_extraction node_analysis 3. Instrumental Analysis (GC or HPLC) node_extraction->node_analysis node_quantification 5. Data Processing and Quantification node_analysis->node_quantification node_calibration 4. Calibration with Standard Solutions node_calibration->node_quantification node_report 6. Reporting of Results node_quantification->node_report

Experimental Workflow

This workflow provides a standardized sequence of operations for the accurate determination of DEHM content in polymeric materials.

References

The Ascendance of Maleate Esters: A Comparative Analysis of Their Efficacy as Safer Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking viable and safer alternatives to traditional phthalate-based plasticizers, maleate (B1232345) esters are emerging as significant contenders. This guide provides an objective, data-driven comparison of the performance of various maleate esters against established plasticizers, supported by detailed experimental methodologies.

The impetus to replace conventional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and dibutyl phthalate (DBP) stems from mounting toxicological concerns.[1][2] In response, the polymer industry is increasingly turning to alternatives such as maleate esters, which have demonstrated comparable, and in some cases superior, plasticizing effects.[2][3] This analysis synthesizes available data on the mechanical, thermal, and migration properties of maleate ester plasticizers, offering a comprehensive overview for material selection and formulation development.

Quantitative Performance Comparison

The efficacy of a plasticizer is primarily determined by its ability to enhance flexibility, durability, and permanence within a polymer matrix.[1] The following tables summarize key performance indicators for various maleate esters in comparison to common phthalate and alternative plasticizers, primarily in a Polyvinyl Chloride (PVC) matrix. It is important to note that direct, side-by-side comparative data under identical conditions can be limited in publicly available literature; therefore, some data for closely related maleates is used as a proxy where noted.[4]

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr concentration)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Maleate Esters
Dibutyl Maleate (DBM) (proxy)~18 - 22[4]~350 - 400[4]~80 - 85[4]
Diisopropyl Maleate (DIPM)Data not availableData not availableData not available
Phthalate Alternatives
Dibutyl Phthalate (DBP)15.7[4]350[4]80[4]
Diethyl Phthalate (DEP)~19 - 23[4]~300 - 350[4]~85 - 90[4]
Di(2-ethylhexyl) Phthalate (DEHP)Varies with formulationVaries with formulationVaries with formulation
Bio-based Alternative
Tributyl Citrate (B86180) (TBC)~20 - 24[4]~320 - 380[4]~82 - 88[4]

Table 2: Thermal and Migration Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Migration Rate (µg/cm²/h)
Maleate Esters
Dibutyl Maleate (DBM) (proxy)~ -30 to -40[4]~230 - 250[4]Moderate[4]
Diisopropyl Maleate (DIPM)Data not availableData not availableData not available
Phthalate Alternatives
Dibutyl Phthalate (DBP)VariesVariesRelatively high[4]
Diethyl Phthalate (DEP)VariesVariesHigh[4]
Di(2-ethylhexyl) Phthalate (DEHP)VariesVariesKnown to migrate[1]
Bio-based Alternative
Tributyl Citrate (TBC)VariesVariesLow[4]

Experimental Protocols

To ensure the comparability and reproducibility of performance data, standardized experimental procedures are crucial. Below are detailed methodologies for the key evaluations of plasticizers in PVC.

Sample Preparation

A standardized workflow is essential for preparing plasticized PVC sheets for testing.

G cluster_0 PVC Formulation A PVC Resin D High-Speed Mixing A->D B Maleate Ester Plasticizer B->D C Stabilizers & Additives C->D E Melt Blending (e.g., Two-Roll Mill) D->E F Compression Molding E->F G Conditioned PVC Sheets F->G H Die-Cutting of Test Specimens G->H I Standardized Test Specimens H->I

Figure 1: Standardized workflow for the preparation of plasticized PVC test specimens.
Mechanical Properties Testing

Tensile Strength and Elongation at Break (ASTM D638):

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from compression-molded sheets. The thickness and width of the gauge section of each specimen are measured.[3]

  • Conditioning: Test specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[3]

  • Test Procedure: The test is performed using a universal testing machine (UTM).[3] The specimen is securely placed in the grips. An extensometer can be used for precise strain measurement. The test is initiated by pulling the specimen at a constant speed until it fractures. The maximum tensile force and the elongation at the point of rupture are recorded.[3]

  • Calculations:

    • Tensile Strength (MPa) = Maximum load (N) / Original cross-sectional area (mm²)

    • Elongation at Break (%) = (Increase in length at break / Original length) x 100[3]

Shore A Hardness (ASTM D2240):

  • Specimen Preparation: Test specimens should have a minimum thickness of 6 mm. If the material is thinner, specimens can be stacked. The surface of the specimen must be flat and smooth.[3]

  • Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 1 hour before testing.[3]

  • Test Procedure: The test is conducted using a Shore A durometer. The durometer is pressed firmly against the specimen, and the hardness reading is taken immediately.[4][5]

Thermal Properties Analysis

Thermogravimetric Analysis (TGA):

  • Purpose: TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.[1]

  • Procedure: A small, representative sample of the plasticized PVC is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is a key indicator of thermal stability.[6][7]

Differential Scanning Calorimetry (DSC):

  • Purpose: DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a measure of the plasticizer's efficiency.[1]

  • Procedure: A small sample of the plasticized PVC is heated at a constant rate. The difference in heat flow between the sample and a reference is measured. The Tg is identified as a step-change in the heat flow curve.[3][8]

Migration Resistance Testing

Plasticizer Migration (ISO 177):

  • Purpose: This method determines the tendency of plasticizers to migrate from the plastic into other materials upon contact.[9][10]

  • Procedure: A disc-shaped specimen of the plasticized PVC is placed between two absorbent discs (e.g., standard rubber or polyethylene).[11] This assembly is subjected to a specified pressure and temperature for a defined period. The loss in mass of the PVC specimen and the gain in mass of the absorbent discs are measured to quantify the migration.[11]

Logical Flow for Plasticizer Performance Evaluation

The selection of a suitable plasticizer is a critical decision in formulating PVC-based materials. The following diagram illustrates the logical flow for evaluating the performance of a new plasticizer candidate.

G cluster_performance Performance Evaluation A Plasticizer Candidate Selection (e.g., Maleate Ester) B Formulation Development (PVC + Plasticizer + Additives) A->B C Sample Preparation (Mixing, Molding, Conditioning) B->C D Mechanical Testing (Tensile, Hardness) C->D E Thermal Analysis (DSC for Tg, TGA for Stability) C->E F Migration Testing (e.g., ISO 177) C->F G Data Analysis & Comparison with Control (e.g., DEHP) D->G E->G F->G H Performance Assessment G->H I Material Optimization / Selection H->I Meets Requirements J Reformulation H->J Does Not Meet Requirements J->B

Figure 2: Logical flow for the performance evaluation of a plasticizer in PVC.

Conclusion

The available data suggests that maleate esters, such as dibutyl maleate, can serve as effective plasticizers for PVC, offering mechanical properties comparable to those of traditional phthalates like DBP.[4] While more direct comparative studies are needed for a complete picture, particularly for esters like diisopropyl maleate, the existing evidence points towards maleates being a promising class of safer alternatives.[4] Their performance in terms of plasticizing efficiency, as indicated by the reduction in glass transition temperature, is noteworthy.[1] However, considerations such as thermal stability and migration resistance need to be carefully evaluated for specific applications. For applications demanding high thermal stability and low migration, bio-based alternatives like tributyl citrate also present a strong case.[4] The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and validate the suitability of maleate esters for their specific needs.

References

The Uncharted Territory of DEHM: A Comparative Guide to Plasticizer Leaching in Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of Di-2-ethylhexyl maleate (B1232345) (DEHM) and its potential for leaching from medical devices reveals a significant data gap in scientific literature. While concerns over the leaching of plasticizers like Di-2-ethylhexyl phthalate (B1215562) (DEHP) have led to extensive research and regulatory scrutiny, DEHM remains a largely uninvestigated compound in the context of medical applications. This guide provides a comparative analysis, juxtaposing the well-documented leaching of DEHP with the limited available information on DEHM, and furnishes researchers with the necessary protocols to initiate further studies.

The Pervasive Plasticizer Problem

Polyvinyl chloride (PVC) is a ubiquitous material in the manufacturing of flexible medical devices such as intravenous (IV) bags, tubing, and blood bags.[1][2][3][4][5] To achieve the desired flexibility, plasticizers are added to the PVC matrix, often in significant quantities, sometimes composing up to 80% of the device's weight.[1] A critical issue arises from the fact that these plasticizer molecules are not chemically bound to the PVC polymer.[1][2] This weak bonding allows them to leach out of the plastic and into the surrounding environment, which in a clinical setting, can be a patient's bloodstream or administered medications.[1][6][7]

The extent of this leaching is influenced by several factors, including the temperature and duration of contact, the lipophilicity of the fluid in contact with the plastic, and the degree of agitation.[1][2][3][5]

DEHP: The Well-Documented Leacher

Di-2-ethylhexyl phthalate (DEHP) has been the most commonly used plasticizer in PVC medical devices for decades.[2][3][4] Consequently, its leaching behavior has been extensively studied. Numerous reports have documented the migration of DEHP from medical devices into various solutions, including blood, saline, and drug formulations.[1][7][8] For instance, DEHP has been found in concentrations ranging from 3.1 to 237 mg/liter in solutions containing drugs and solvents.[1] Even in sterile water and salt-based solutions, leached DEHP has been measured at concentrations of 5 mg/liter.[1]

The health concerns associated with DEHP exposure are significant and well-documented, including potential reproductive and developmental toxicity, and endocrine disruption.[7][9] These concerns have prompted regulatory bodies to take action, with regions like California enacting legislation to ban the use of DEHP in certain medical devices.[9]

Di-2-ethylhexyl maleate (DEHM): An Unknown Quantity

In contrast to the wealth of data on DEHP, there is a stark lack of published research specifically investigating the leaching of this compound (DEHM) from medical devices. DEHM, also known as dioctyl maleate, is used as a plasticizer and is an aliphatic ester prepared by the catalytic esterification of maleic acid and 2-ethylhexyl alcohol.[10] While safety data sheets provide some basic toxicological information, such as oral and dermal LD50 values in animal models, they lack specific data on its leaching from a polymer matrix and its biocompatibility in a medical context.[11][12]

The absence of leaching studies on DEHM presents a significant challenge for medical device manufacturers, regulators, and healthcare professionals seeking safer alternatives to DEHP. Without empirical data, the potential for DEHM to migrate from medical devices and the associated health risks remain unknown.

Comparative Data: DEHP vs. DEHM

The following table summarizes the available information for DEHP and DEHM, highlighting the current knowledge gap regarding the leaching of DEHM from medical devices.

FeatureDi-2-ethylhexyl phthalate (DEHP)This compound (DEHM)
Chemical Class Phthalate EsterMaleate Ester
Common Use Plasticizer in PVC medical devicesPlasticizer
Leaching from Medical Devices Extensively documented in numerous studies.[1][6][7][8]No specific studies found in the public domain.
Documented Health Concerns Reproductive and developmental toxicant, endocrine disruptor.[7][9]Acute toxicity data available (LD50), but limited chronic toxicity and biocompatibility data.[11][12]
Regulatory Status Increasingly restricted and banned in certain applications.[9]Not specifically regulated in the context of medical device leaching due to lack of data.

Experimental Protocols for Leaching Studies

To address the existing data gap, researchers can employ established methodologies to investigate the leaching of DEHM from medical devices. A typical experimental workflow is outlined below.

Experimental Workflow for a Leaching Study

Leaching_Study_Workflow Experimental Workflow for Leaching Studies of DEHM cluster_prep 1. Sample Preparation cluster_extraction 2. Leaching (Extraction) cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation prep_device Select Medical Device (e.g., PVC tubing containing DEHM) cut_sample Cut into standardized sizes/surface areas prep_device->cut_sample extraction_fluid Immerse samples in simulant fluid (e.g., saline, ethanol/water, blood plasma) cut_sample->extraction_fluid incubation Incubate under controlled conditions (time, temperature, agitation) extraction_fluid->incubation collect_leachate Collect leachate (simulant fluid) incubation->collect_leachate analytical_method Analyze leachate using validated methods (e.g., GC-MS, HPLC) collect_leachate->analytical_method quantification Quantify DEHM concentration analytical_method->quantification compare_results Compare results to control and reference (e.g., DEHP) quantification->compare_results risk_assessment Assess potential health risks compare_results->risk_assessment

Caption: A typical workflow for conducting a leaching study of plasticizers from medical devices.

Detailed Methodologies

1. Materials and Reagents:

  • Medical device or PVC material plasticized with a known concentration of DEHM.

  • Simulant fluids:

    • Normal saline (0.9% NaCl)

    • Ethanol/water mixtures (e.g., 50:50 v/v) to simulate lipophilic drug solutions.[13][14]

    • Human blood plasma or a synthetic equivalent.

  • Analytical standards of DEHM.

  • High-purity solvents for extraction and chromatography (e.g., hexane, acetonitrile).

2. Sample Preparation:

  • Cut the medical device into standardized pieces with a known surface area to ensure reproducibility.

  • Clean the surface of the samples with a suitable solvent to remove any surface contaminants, then dry completely.

3. Leaching Procedure (Static or Dynamic):

  • Static Leaching: Immerse the prepared samples in a known volume of the simulant fluid in a sealed, inert container (e.g., glass). Incubate at relevant temperatures (e.g., 37°C for physiological conditions) for various time points (e.g., 1, 6, 24, 72 hours).[8]

  • Dynamic Leaching: Perfuse the simulant fluid through the medical device (e.g., tubing) at a controlled flow rate that mimics clinical use. Collect the perfusate at different time intervals.[8]

4. Analytical Quantification:

  • Sample Extraction: If necessary, perform a liquid-liquid extraction of the leachate to concentrate the DEHM and remove interfering substances.

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile and semi-volatile organic compounds like DEHM.

    • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile compounds, often coupled with a UV or mass spectrometry detector.[15][16]

  • Quantification: Create a calibration curve using analytical standards of DEHM to accurately determine the concentration of the leached substance in the samples.

The Path Forward: A Call for Research

The significant lack of data on the leaching of this compound from medical devices is a critical issue that requires immediate attention from the research community. While DEHM may be considered as an alternative to more scrutinized plasticizers like DEHP, its safety and stability within a medical context cannot be assumed. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake the necessary studies to fill this knowledge gap. Only through rigorous scientific investigation can the true risk profile of DEHM be understood, ensuring patient safety and informing the development of safer medical devices.

References

Accelerated Aging of Polymers: A Comparative Analysis of Di-2-ethylhexyl Maleate and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance Under Accelerated Aging Conditions

The long-term stability of polymeric materials is a critical consideration in a multitude of applications, from medical devices to drug delivery systems. Plasticizers, essential additives that impart flexibility and processability to polymers, play a significant role in their aging characteristics. This guide provides a comparative analysis of the performance of polymers containing Di-2-ethylhexyl maleate (B1232345) (DEHM), a non-phthalate plasticizer, against polymers with alternative plasticizers, under accelerated aging conditions.

While direct comparative studies on the accelerated aging of DEHM-containing polymers are limited in publicly available literature, this guide synthesizes available data for DEHM and structurally similar maleate esters, alongside extensive data for the widely used di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other alternative plasticizers. This information, coupled with detailed experimental protocols, aims to provide a valuable resource for material selection and formulation development.

Quantitative Performance Data

The following tables summarize key performance indicators of plasticized Poly(vinyl chloride) (PVC) before and after accelerated aging. It is important to note that where specific data for DEHM is unavailable, data for the general class of maleate plasticizers is provided as a proxy, with appropriate notations.

Table 1: Thermal Stability of Plasticized PVC

PlasticizerPolymer SystemInitial Decomposition Temperature (Tonset) (°C)Temperature at 10% Mass Loss (T10) (°C)Temperature at 50% Mass Loss (T50) (°C)Reference
DEHMPVCData Not AvailableData Not AvailableData Not Available
Maleate Esters (general)PVCComparable to DEHPComparable to DEHPComparable to DEHP[1]
DEHPPVC~250 - 280~290 - 320~340 - 370[2][3]
Trioctyl trimellitate (TOTM)PVC~260 - 290~310 - 340~360 - 390[2]
Diisononyl phthalate (DINP)PVC~255 - 285~300 - 330~350 - 380
Bio-based Ester PlasticizersPVCVaries, can be higher than DEHPVaries, can be higher than DEHPVaries, can be higher than DEHP[3]

Table 2: Mechanical Properties of Plasticized PVC After Thermal Aging

PlasticizerPolymer SystemAging ConditionsTensile Strength Retention (%)Elongation at Break Retention (%)Hardness Change (Shore A)Reference
DEHMPVCData Not AvailableData Not AvailableData Not AvailableData Not Available
Maleate Esters (general)PVCNot SpecifiedGood retention expectedGood retention expectedMinimal change expected[1]
DEHPPVC100°C for 168 hours~85-95~70-85Increase of 5-10 points[4]
TOTMPVC100°C for 168 hours>95>90Increase of <5 points
Bio-based Ester PlasticizersPVCVariesCan be superior to DEHPCan be superior to DEHPVaries[3]

Table 3: Properties of Plasticized PVC After UV/Weathering Aging

PlasticizerPolymer SystemAging ConditionsColor Change (ΔE)Tensile Strength Retention (%)Elongation at Break Retention (%)Reference
DEHMPVCData Not AvailableData Not AvailableData Not AvailableData Not Available
DEHPPVCXenon Arc, 1000 hoursSignificant yellowing~70-80~50-60[5][6]
HALS-stabilized DEHPPVCXenon Arc, 1000 hoursReduced yellowing>90>80
Non-phthalate plasticizers (e.g., DINCH)PVCXenon Arc, 1000 hoursLess yellowing than DEHP~80-90~70-80

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of material performance. The following are generalized protocols for key accelerated aging experiments based on established standards and literature.[5][7][8]

Thermal Aging Protocol (Based on ASTM D3045)
  • Sample Preparation: Prepare standardized dumbbell-shaped specimens of the plasticized polymer according to ASTM D638.

  • Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness (Shore A) of non-aged specimens.

  • Aging Procedure:

    • Place the specimens in a forced-air circulating oven.

    • Set the aging temperature (e.g., 100°C ± 2°C). The temperature should be chosen to accelerate degradation without changing the degradation mechanism.

    • Age the specimens for a specified duration (e.g., 168 hours, 500 hours, 1000 hours).

  • Post-Aging Analysis:

    • After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours.

    • Measure the final tensile strength, elongation at break, and hardness.

    • Calculate the percentage retention of mechanical properties.

Photo-oxidative (UV) Aging Protocol (Based on ASTM G155)
  • Sample Preparation: Prepare flat panel specimens of the plasticized polymer.

  • Initial Property Measurement: Measure the initial color (using a spectrophotometer, CIE Lab* scale) and mechanical properties of non-aged specimens.

  • Aging Procedure:

    • Place the specimens in a xenon arc weathering apparatus.

    • Set the test parameters:

      • Irradiance: e.g., 0.55 W/m² at 340 nm.

      • Black Panel Temperature: e.g., 63°C ± 3°C.

      • Relative Humidity: e.g., 50% ± 5%.

      • Light/Dark Cycle: e.g., 102 minutes of light followed by 18 minutes of light and water spray.

    • Expose the specimens for a specified duration (e.g., 500 hours, 1000 hours, 2000 hours).

  • Post-Aging Analysis:

    • After the exposure period, remove the specimens.

    • Measure the final color and calculate the color change (ΔE).

    • Measure the final mechanical properties and calculate the percentage retention.

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the experimental processes and the underlying chemical changes during polymer degradation, the following diagrams are provided.

Accelerated_Aging_Workflow cluster_prep Sample Preparation cluster_initial Initial Characterization cluster_aging Accelerated Aging cluster_post Post-Aging Analysis cluster_comparison Data Comparison Prep Prepare Polymer Samples (e.g., Dumbbells, Films) Initial_Mech Measure Initial Mechanical Properties Prep->Initial_Mech Initial_Color Measure Initial Color & Appearance Prep->Initial_Color Thermal_Aging Thermal Aging (Oven) Initial_Mech->Thermal_Aging UV_Aging UV Weathering (Xenon Arc) Initial_Mech->UV_Aging Initial_Color->Thermal_Aging Initial_Color->UV_Aging Post_Mech Measure Final Mechanical Properties Thermal_Aging->Post_Mech Post_Color Measure Final Color & Appearance UV_Aging->Post_Color Compare Compare Pre- and Post-Aging Data to Determine Degradation Post_Mech->Compare Post_Color->Compare

Caption: Experimental workflow for accelerated aging studies of polymers.

Polymer_Degradation_Pathways cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Observable Effects Polymer Polymer with Plasticizer Heat Heat UV UV Radiation Oxygen Oxygen Chain_Scission Chain Scission Heat->Chain_Scission Crosslinking Crosslinking Heat->Crosslinking Oxidation Oxidation Heat->Oxidation Plasticizer_Leaching Plasticizer Leaching Heat->Plasticizer_Leaching UV->Chain_Scission UV->Crosslinking UV->Oxidation UV->Plasticizer_Leaching Oxygen->Chain_Scission Oxygen->Crosslinking Oxygen->Oxidation Oxygen->Plasticizer_Leaching Color_Change Color Change (Yellowing) Chain_Scission->Color_Change Brittleness Increased Brittleness Chain_Scission->Brittleness Reduced_Flex Reduced Flexibility Chain_Scission->Reduced_Flex Surface_Cracking Surface Cracking Chain_Scission->Surface_Cracking Crosslinking->Color_Change Crosslinking->Brittleness Crosslinking->Reduced_Flex Crosslinking->Surface_Cracking Oxidation->Color_Change Oxidation->Brittleness Oxidation->Reduced_Flex Oxidation->Surface_Cracking Plasticizer_Leaching->Color_Change Plasticizer_Leaching->Brittleness Plasticizer_Leaching->Reduced_Flex Plasticizer_Leaching->Surface_Cracking

Caption: General signaling pathways of polymer degradation under thermal and photo-oxidative stress.

References

A Comparative Guide to In-Use Stability Testing of Topical Products Containing Di-2-ethylhexyl Maleate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-use stability testing of topical products formulated with Di-2-ethylhexyl maleate (B1232345) (DEHM) and its common alternatives. Due to the limited availability of direct comparative in-use stability studies, this document synthesizes information from established guidelines and studies on individual components to offer a comprehensive resource for formulation development and stability assessment.

Introduction to In-Use Stability Testing

In-use stability testing is a critical component of product development for multi-dose topical and pharmaceutical products. Its primary objective is to establish the period during which a product maintains its quality and safety after the primary packaging is opened.[1][2] This testing simulates real-world usage by the consumer, including repeated opening and closing of the container, to assess the impact on the product's physical, chemical, and microbiological properties.[1][3] For topical formulations such as creams and lotions, which are susceptible to environmental factors and microbial contamination upon opening, in-use stability data are crucial for determining the appropriate "period-after-opening" (PAO) labeling.[3]

Profile of Di-2-ethylhexyl Maleate (DEHM)

Potential Degradation Pathways: The maleate double bond in DEHM is a potential site for oxidative degradation, which could lead to changes in product color, odor, and viscosity. Hydrolysis of the ester linkages, though generally slower, can lead to the formation of 2-ethylhexanol and maleic acid, potentially altering the pH and sensory characteristics of the formulation.

Alternatives to this compound

Concerns regarding the potential for skin irritation and the lack of extensive safety data for some maleate esters have led formulators to consider alternatives. Two widely used alternatives in topical formulations are Isopropyl Myristate and Caprylic/Capric Triglyceride.

  • Isopropyl Myristate (IPM): A fatty acid ester known for its excellent emollient and penetration-enhancing properties. It is valued for its light, non-greasy feel on the skin. Studies on emulsions containing IPM suggest good physical stability, with the stability being influenced by the concentration of emulsifiers and other formulation components.[4][5] IPM itself is a stable compound under normal storage conditions.[6][7]

  • Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil. It is a popular emollient due to its non-greasy feel, excellent spreadability, and high stability.[8][9][10] Its saturated nature makes it resistant to oxidation, contributing to a longer shelf life of the final product.[11][12]

Comparative Data Presentation

The following table summarizes the available physicochemical properties and general stability information for DEHM and its alternatives. It is important to note that the stability of the final formulation is highly dependent on the complete composition and the packaging.

PropertyThis compound (DEHM)Isopropyl Myristate (IPM)Caprylic/Capric Triglyceride
Chemical Type Unsaturated DiesterSaturated Fatty Acid EsterSaturated Mixed Triacylglycerol
Primary Function Emollient, PlasticizerEmollient, Penetration EnhancerEmollient, Solvent
Appearance Colorless to slightly yellow liquidColorless, oily liquidColorless to light yellow oily liquid
Solubility Insoluble in water; soluble in oilsInsoluble in water; soluble in most organic solventsInsoluble in water; soluble in oils
Oxidative Stability Potentially susceptible to oxidation due to the double bondGenerally stable to oxidationHighly stable to oxidation
Hydrolytic Stability Susceptible to hydrolysis under acidic or basic conditionsGenerally stable to hydrolysisGenerally stable to hydrolysis
Reported In-Use Stability Data not readily availableGood physical stability in emulsions has been reported.[4][5]Generally considered to contribute to good product stability.[8][10][11]

Experimental Protocols

A comprehensive in-use stability study for a topical cream should be designed to simulate consumer use and evaluate critical quality attributes over the intended in-use period.

5.1. Physicochemical In-Use Stability Testing Protocol for a Topical Cream

Objective: To evaluate the physical and chemical stability of a multi-dose topical cream after the container is opened and during simulated use.

Materials:

  • At least two batches of the final cream formulation in its intended commercial packaging. One batch should be nearing the end of its shelf life if possible.[1]

  • Incubators or environmental chambers set to controlled temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).

  • Viscometer, pH meter, microscope, and analytical instrumentation for assay and degradation product analysis (e.g., HPLC, GC).

Procedure:

  • Initial Analysis (T=0): Before opening, perform a complete analysis of the cream from each batch. This includes visual appearance (color, homogeneity, phase separation), odor, pH, viscosity, particle size analysis of the dispersed phase, and a chemical assay of the active ingredient and key excipients (like DEHM or its alternatives), including quantification of any known degradation products.

  • Simulated Use: Open the containers and withdraw a predetermined amount of product at specified intervals (e.g., daily or twice daily) to mimic consumer use. The amount withdrawn should be representative of a typical dose.

  • Storage: Between withdrawals, store the opened containers under the specified environmental conditions.

  • Testing Intervals: Perform the full analysis (as in step 1) at predetermined time points (e.g., 7, 14, 21, and 28 days, or longer depending on the intended in-use period).[3]

  • Data Analysis: Compare the results at each time point to the initial data. Any significant changes in the physical or chemical properties should be noted.

Acceptance Criteria: The product is considered stable if all tested parameters remain within the predefined acceptance criteria throughout the in-use period. These criteria should be based on product performance and safety.

5.2. Microbiological In-Use Stability Testing Protocol

Objective: To assess the microbiological robustness of the formulation during in-use.

Procedure:

  • Initial Microbial Load: Determine the initial microbial count (Total Aerobic Microbial Count and Total Yeast and Mold Count) of the unopened product.

  • Simulated Use and Inoculation (Optional but Recommended): During the simulated use period, the product may be challenged with a low level of common skin microorganisms to assess the effectiveness of the preservative system under real-world conditions.

  • Microbial Testing: At each testing interval, perform microbial limit tests to ensure the product remains free from pathogenic microorganisms and that the total microbial count does not exceed acceptable limits.

  • Preservative Efficacy: The effectiveness of the preservative system can be re-assessed at the end of the in-use period.

Visualizations

Diagram 1: Experimental Workflow for In-Use Stability Testing

G cluster_0 Preparation cluster_1 Initial Analysis (T=0) cluster_2 Simulated In-Use Period cluster_3 Interim & Final Analysis cluster_4 Data Evaluation start Select Batches (n>=2) package Package in Final Container start->package physchem0 Physicochemical Tests package->physchem0 micro0 Microbiological Tests package->micro0 storage Store at Defined Conditions physchem0->storage micro0->storage withdrawal Repeated Product Withdrawal storage->withdrawal physchem_t Physicochemical Tests withdrawal->physchem_t micro_t Microbiological Tests withdrawal->micro_t compare Compare T=t with T=0 physchem_t->compare micro_t->compare report Generate Stability Report compare->report

Caption: Workflow for conducting a comprehensive in-use stability study.

Diagram 2: Logical Relationships in In-Use Stability Assessment

G product Multi-Dose Topical Product opened Product Opened by Consumer product->opened in_use Repeated Use opened->in_use exposure Environmental Exposure (Air, Light, Moisture) in_use->exposure contamination Microbial Contamination in_use->contamination phys_stability Physical Stability exposure->phys_stability chem_stability Chemical Stability exposure->chem_stability micro_stability Microbiological Stability contamination->micro_stability quality Product Quality phys_stability->quality chem_stability->quality micro_stability->quality safety Product Safety micro_stability->safety

Caption: Factors influencing in-use stability and their impact on product quality and safety.

References

Safety Operating Guide

Proper Disposal of Di-2-ethylhexyl Maleate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Di-2-ethylhexyl maleate (B1232345) (DEHM) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage DEHM waste, from initial handling to final disposal, in accordance with regulatory standards. Adherence to these protocols will help mitigate risks and ensure that all waste is handled in a safe and responsible manner.

I. Immediate Safety and Hazard Information

Di-2-ethylhexyl maleate is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to prevent its release into the environment. All disposal activities must comply with federal, state, and local regulations[3].

Hazard Classification Description Precautionary Statements
Health Hazard May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.[1]Do not breathe mist or vapors. Get medical advice/attention if you feel unwell.[1]
Environmental Hazard Very toxic to aquatic life.[1] Toxic to aquatic life with long lasting effects.[1]Avoid release to the environment. Collect spillage.[1][2]
Disposal Dispose of contents/container to an approved waste disposal plant.[1]Must not be disposed of together with household garbage. Do not allow product to reach sewage system.[4]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of DEHM waste.

Step 1: Personal Protective Equipment (PPE)

Before handling DEHM waste, ensure you are wearing appropriate personal protective equipment. This includes:

  • Safety goggles

  • Protective gloves (chemically resistant)

  • Protective clothing

  • Respiratory protection if vapors or aerosols are generated[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Do not mix this compound waste with other waste materials[1].

  • Collect DEHM waste in its original container or a clearly labeled, compatible container[1]. The container must be tightly closed to prevent spills or vapor release[3].

  • Label the waste container clearly as "Hazardous Waste: this compound".

Step 3: Handling Spills

In the event of a spill, follow these procedures to contain and clean up the material safely.

  • Evacuate non-essential personnel from the spill area.

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as dry sand, earth, or a commercial absorbent[3][5].

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal[5].

  • Clean the affected area thoroughly.

  • Do not allow the spilled material to enter drains, sewers, or waterways[3][4].

Step 4: Storage of Waste

Store containers of DEHM waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents[3][5].

Step 5: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and qualified waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for DEHM.

  • Ensure that the disposal process is in full compliance with all applicable national, state, and local regulations[3][6].

  • Empty containers should be treated as the product itself and disposed of in the same manner[1].

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DEHM_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start DEHM Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes segregate Segregate Waste (Do Not Mix) spill->segregate No collect_spill Collect and Place in Labeled Container contain_spill->collect_spill collect_spill->segregate container Use Original or Labeled, Compatible Container segregate->container storage Store in Designated, Secure Area container->storage contact_ehs Contact EHS for Disposal storage->contact_ehs licensed_disposal Arrange for Licensed Waste Disposal Company contact_ehs->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guide for Di-2-ethylhexyl maleate (DEHM)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Di-2-ethylhexyl maleate (B1232345) (DEHM), ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Di-2-ethylhexyl maleate, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, and inhalation of vapors or mists.

Summary of Required PPE

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1]Protects against splashes and airborne droplets.
Hand Protection Butyl rubber gloves are highly recommended.[1][2][3]Provides excellent resistance against esters like DEHM.[1][2][3]
Body Protection Chemical-resistant lab coat or coveralls.[1]Prevents skin contact with spills or splashes.
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge. If aerosols may be generated, a P95, R95, or P100 particulate filter should be added.[1]Protects against inhalation of harmful vapors or mists.

Safe Handling and Storage Protocol

Proper handling and storage are critical to minimize exposure risks and maintain the chemical's integrity.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.[4]

  • Equipment: Use non-sparking tools to prevent ignition sources.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][4]

  • Store separately from foodstuffs.[1]

Emergency and Spill Response

In the event of a spill or accidental release, immediate and appropriate action is required to contain the substance and protect personnel.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not allow the chemical to enter drains.[1]

  • Absorb: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collect: Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 1 throughout the cleanup process.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

This compound is considered very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[1]

Disposal Protocol:

  • Waste Classification: Classify waste containing this compound as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4] Engage a licensed waste disposal company for removal.

  • Container Disposal: Dispose of the empty container as unused product, following the same hazardous waste protocols.[4]

Workflow for Safe Handling of this compound

DEHM_Handling_Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol (Spill) A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C Proceed to Handling D Handle DEHM C->D E Segregate Waste into Labeled, Sealed Container D->E Task Complete J Evacuate & Ventilate Area D->J Spill Occurs F Decontaminate Work Area & Equipment E->F I Arrange for Hazardous Waste Disposal E->I G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H K Contain Spill with Inert Absorbent J->K L Collect Waste for Disposal K->L L->I Dispose as Hazardous Waste

Caption: Procedural workflow for the safe handling of this compound.

References

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